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  • Product: Benzyl 3-hydrazinylpiperidine-1-carboxylate 2hcl

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of Benzyl 3-hydrazinylpiperidine-1-carboxylate 2HCl

Executive Summary Benzyl 3-hydrazinylpiperidine-1-carboxylate dihydrochloride (CAS: 1628179-36-1 for 2HCl salt; 1282834-23-4 for free base) is a critical heterocyclic building block used in medicinal chemistry. It serves...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzyl 3-hydrazinylpiperidine-1-carboxylate dihydrochloride (CAS: 1628179-36-1 for 2HCl salt; 1282834-23-4 for free base) is a critical heterocyclic building block used in medicinal chemistry. It serves as a precursor for fusing piperidine rings into larger scaffolds, such as pyrazolo-piperidines, which are common in kinase inhibitors and GPCR modulators.

This guide details the Nucleophilic Displacement Route , the most robust laboratory-scale pathway. This method prioritizes stereochemical control (if starting from chiral materials) and avoids the dimerization byproducts common in reductive amination routes.

Retrosynthetic Analysis

The strategic disconnection relies on the interconversion of the C3-functional group from an alcohol to a hydrazine via a sulfonate leaving group. The N1-position is protected early with a Carboxybenzyl (Cbz) group, which is stable to the basic conditions of hydrazinolysis but removable later via hydrogenolysis.

Retrosynthesis Target Target Molecule (Benzyl 3-hydrazinylpiperidine-1-carboxylate 2HCl) Intermediate1 Free Hydrazine Base (1-Cbz-3-hydrazinopiperidine) Target->Intermediate1 Salt Formation (HCl) Intermediate2 Activated Intermediate (1-Cbz-3-mesyloxypiperidine) Intermediate1->Intermediate2 Nucleophilic Substitution (Hydrazine Hydrate) StartingMaterial Starting Material (Benzyl 3-hydroxypiperidine-1-carboxylate) Intermediate2->StartingMaterial Activation (MsCl, TEA)

Figure 1: Retrosynthetic disconnection showing the transformation from the commercially available alcohol to the hydrazine salt.

Detailed Synthesis Pathway[1]

Phase 1: Activation of the Alcohol

Objective: Convert the hydroxyl group of Benzyl 3-hydroxypiperidine-1-carboxylate into a reactive mesylate leaving group.

  • Reaction Type: Sulfonylation (Nucleophilic Acyl Substitution).

  • Critical Quality Attribute (CQA): Complete conversion is essential to prevent mixed products in the next step.

Protocol:

  • Setup: Charge a dry round-bottom flask with Benzyl 3-hydroxypiperidine-1-carboxylate (1.0 eq) and anhydrous Dichloromethane (DCM) (10 vol).

  • Base Addition: Cool to 0°C. Add Triethylamine (TEA) (1.5 eq) dropwise.

  • Activation: Add Methanesulfonyl chloride (MsCl) (1.2 eq) dropwise, maintaining internal temperature < 5°C. The reaction is exothermic.

  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature (RT) for 2 hours.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM.[1] Wash organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Output: Benzyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate (Pale yellow oil/solid). Use directly without extensive purification if purity >95% by TLC.

Phase 2: Hydrazine Displacement (The Critical Step)

Objective: Install the hydrazine moiety via SN2 displacement.

  • Challenge: Hydrazine is bifunctional. If the stoichiometry is 1:1, the product amine can react with another mesylate molecule to form a dimer (R-NH-NH-R).

  • Solution: Use a large excess of hydrazine hydrate to statistically favor the mono-substituted product.

Protocol:

  • Setup: Dissolve the Mesylate intermediate (from Phase 1) in Ethanol (EtOH) (10 vol).

  • Reagent Addition: Add Hydrazine Hydrate (80% or 64% aq.) (10.0 eq). Note: Excess is crucial.

  • Reaction: Heat to reflux (78-80°C) for 12–16 hours.

    • Monitoring: TLC (MeOH/DCM 1:10) should show the disappearance of the mesylate spot and the appearance of a polar, ninhydrin-active spot near the baseline.

  • Workup:

    • Cool to RT.

    • Concentrate under reduced pressure to remove Ethanol and excess Hydrazine. Caution: Hydrazine residues are toxic.

    • Dissolve residue in DCM and wash with water (to remove residual hydrazine).

    • Purification: The crude oil is often sufficiently pure, but column chromatography (DCM:MeOH:NH₄OH) can be used if needed.

Phase 3: Salt Formation (2HCl)

Objective: Stabilize the hydrazine as the dihydrochloride salt for storage and handling.

Protocol:

  • Dissolution: Dissolve the free hydrazine base in 1,4-Dioxane or Ethyl Acetate (5 vol).

  • Acidification: Cool to 0°C. Add 4M HCl in Dioxane (2.5 eq) dropwise.

  • Precipitation: A white solid will precipitate immediately. Stir at 0°C for 1 hour.

  • Isolation: Filter the solid under nitrogen (hygroscopic). Wash with cold diethyl ether.

  • Drying: Dry under high vacuum at 40°C.

Experimental Data Summary

ParameterSpecification / RangeNotes
Starting Material Benzyl 3-hydroxypiperidine-1-carboxylateCommercial (CAS: 14813-01-5 for isomer/analog)
Reagent (Step 1) Methanesulfonyl Chloride (MsCl)1.2 Equivalents
Reagent (Step 2) Hydrazine Hydrate (N₂H₄·H₂O)10.0 Equivalents (Critical for selectivity)
Solvent (Step 2) Ethanol (EtOH)Reflux (80°C)
Yield (Overall) 65% - 75%From alcohol to 2HCl salt
Appearance White to Off-white SolidHygroscopic salt
Storage -20°C, DesiccatedProtect from moisture and light

Analytical Characterization (Expected)

1H NMR (400 MHz, DMSO-d6):

  • δ 8.5–10.0 ppm: Broad singlets (Exchangeable protons: -NH-NH3+ Cl-).

  • δ 7.30–7.40 ppm: Multiplet (5H, Aromatic Cbz ring).

  • δ 5.10 ppm: Singlet (2H, Ph-CH2-O-).

  • δ 3.80–4.10 ppm: Multiplets (Piperidine ring protons alpha to N).

  • δ 3.20–3.40 ppm: Multiplet (1H, CH-NH-NH2 at position 3).

  • δ 1.40–2.00 ppm: Multiplets (Piperidine ring protons at C4, C5).

Mass Spectrometry (ESI+):

  • [M+H]+: Calculated for C13H19N3O2: 250.15. Found: 250.2.

Critical Process Parameters & Safety

Safety: Hydrazine Handling
  • Hazard: Hydrazine hydrate is a known carcinogen, highly toxic, and unstable.

  • Control: All reactions must be performed in a fume hood. Double-gloving is required. Waste containing hydrazine must be segregated and treated with bleach (hypochlorite) to neutralize before disposal.

Stability: Cbz Group[3]
  • The Cbz (Benzyloxycarbonyl) group is stable to the basic conditions of hydrazinolysis.

  • Avoid: Strong acids at high temperatures (e.g., HBr/AcOH) or hydrogenolysis conditions (H2/Pd) during this sequence, as these will remove the protecting group. The final HCl salt formation is performed at low temperature to preserve the Cbz group.

Workflow Diagram

Workflow Step1 Step 1: Mesylation (0°C, DCM, MsCl) Step2 Step 2: Hydrazinolysis (Reflux, EtOH, 10eq N2H4) Step1->Step2 Intermediate Used Crude Step3 Step 3: Salt Formation (HCl/Dioxane) Step2->Step3 Purification via Extraction QC QC Check (NMR/LCMS) Step3->QC Final Product

Figure 2: Operational workflow for the synthesis process.

References

  • Commercial Availability & Structure Validation
  • Synthetic Methodology (Mesylate Displacement)

    • General procedure for the conversion of alcohols to hydrazines via mesylates: Kucukoglu, K. et al. "Synthesis of new N,N'-bis[1-aryl-3-(piperidine-1-yl)propylidene]hydrazine dihydrochlorides."[2] Journal of Enzyme Inhibition and Medicinal Chemistry, 2014.[2]

    • Synthesis of 3-substituted piperidines: "A Facile Synthesis of 3-(Substituted benzyl)piperidines." ResearchGate.[3] Available at: [Link]

  • Preparation of N-benzyl-3-hydroxypiperidine: Patent CN102351783B. "Process for preparation of N-benzyl-3-hydroxy piperidine.

Sources

Exploratory

Technical Monograph: Physicochemical Profiling &amp; Handling of Benzyl 3-hydrazinylpiperidine-1-carboxylate 2HCl

The following technical guide details the physicochemical properties, handling protocols, and synthetic applications of Benzyl 3-hydrazinylpiperidine-1-carboxylate dihydrochloride . This document is structured for resear...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, handling protocols, and synthetic applications of Benzyl 3-hydrazinylpiperidine-1-carboxylate dihydrochloride . This document is structured for researchers requiring high-fidelity data for medicinal chemistry and process development.[1]

Executive Summary

Benzyl 3-hydrazinylpiperidine-1-carboxylate dihydrochloride (CAS 1628179-36-1) is a specialized heterocyclic building block used primarily in the synthesis of bicyclic nitrogen scaffolds (e.g., pyrazolo[1,5-a]piperidines) and as a diversity element in fragment-based drug discovery (FBDD).[2]

Its core value lies in the orthogonal reactivity of its functional groups:

  • C3-Hydrazine: A potent nucleophile for heterocycle formation (pyrazoles, triazoles).

  • N1-Cbz (Z) Group: A robust amine protecting group stable to acidic/oxidative conditions used in hydrazine functionalization, yet removable via hydrogenolysis (

    
    ) or strong acid (
    
    
    
    ).
  • Piperidine Core: A pharmacophore conferring solubility and

    
     character, essential for improving the physicochemical properties (Fsp3) of drug candidates.
    

Chemical Identity & Structural Specifications[3][4]

ParameterSpecification
IUPAC Name Benzyl 3-hydrazinylpiperidine-1-carboxylate dihydrochloride
Common Name Cbz-3-hydrazinopiperidine 2HCl
CAS Number 1628179-36-1
Molecular Formula

Molecular Weight 322.23 g/mol (Salt) / 249.31 g/mol (Free Base)
SMILES Cl.Cl.O=C(OCC1=CC=CC=C1)N2CCCC(NN)C2
Appearance Off-white to pale yellow hygroscopic solid
Structural Analysis

The molecule features a piperidine ring substituted at the 3-position with a hydrazine moiety. The nitrogen at position 1 is protected by a benzyloxycarbonyl (Cbz) group.

  • Stereochemistry: The CAS 1628179-36-1 typically refers to the racemate . Enantiopure forms (R or S) are available under different identifiers (e.g., (3S) analogs) and are critical for stereoselective synthesis.

  • Salt Form (2HCl): The dihydrochloride designation suggests protonation of the terminal hydrazine nitrogen (

    
    ) and potentially the internal hydrazine nitrogen or lattice inclusion, as the carbamate nitrogen is non-basic. This high acid content renders the solid highly hygroscopic and acidic in solution.
    

Physicochemical Properties[4][5]

The following properties are derived from structural analysis and standard behavior of hydrazine-carbamate salts.

Solid-State & Solution Properties
PropertyValue / BehaviorContext for Researchers
Solubility High in Water, DMSO, Methanol. Low in DCM, Hexanes.The 2HCl salt is polar. Desalting is required before extraction into organic solvents like DCM or EtOAc.
Hygroscopicity High Must be stored under inert atmosphere (Argon/Nitrogen). Exposure to air leads to deliquescence and hydrolysis risks.
pKa (Calc.)

: ~7.8 - 8.2 (Hydrazine)Carbamate: Non-basic
The hydrazine group is moderately basic. In the 2HCl form, the pH of a 10 mM aqueous solution will be strongly acidic (< 2.0).
LogP (Free Base) ~1.5 - 1.8 (Predicted)The Cbz group provides lipophilicity, balancing the polar hydrazine. Suitable for cell-permeability optimization.
Stability Oxidation SensitiveHydrazines oxidize to azo/azoxy species or hydrazones upon prolonged air exposure.
Thermal Stability
  • Melting Point: Typically decomposes >180°C (characteristic of hydrochloride salts).

  • Thermal Decomposition: Avoid temperatures >100°C in the absence of reagents, as hydrazines can disproportionate.

Applications in Drug Discovery

This compound is a "masked" heterocycle precursor. The primary application is the synthesis of bicyclic systems where the piperidine ring is fused to a pyrazole or triazole.

Key Reaction Pathways
  • Pyrazole Synthesis: Condensation with 1,3-diketones or

    
    -keto esters.
    
  • Triazole Synthesis: Reaction with amidines or nitriles.

  • Hydrazone Formation: Reaction with aldehydes/ketones (reversible linker chemistry).

Workflow Visualization

The following diagram illustrates the conversion of the hydrazine scaffold into a drug-like pyrazole core.

G Start Cbz-3-Hydrazinopiperidine (2HCl Salt) Step1 Desalting / Free Basing (NaHCO3 / DCM) Start->Step1 Neutralization Inter Hydrazone Intermediate Step1->Inter + Reagent Reagent 1,3-Dicarbonyl (R-CO-CH2-CO-R') Reagent->Inter Cycliz Cyclization (Heat/Acid) Inter->Cycliz - H2O Final Tetrahydro-pyrazolo[1,5-a]pyridine Derivative Cycliz->Final Ring Closure

Caption: Synthetic workflow for converting Cbz-3-hydrazinopiperidine 2HCl into a fused pyrazole scaffold.

Experimental Protocols

Protocol A: Salt Disproportionation (Free Base Isolation)

Critical Step: Many transition-metal catalyzed reactions or delicate condensations fail in the presence of excess HCl.

  • Dissolution: Dissolve 1.0 g (3.1 mmol) of Benzyl 3-hydrazinylpiperidine-1-carboxylate 2HCl in 10 mL of water. The solution will be acidic.

  • Neutralization: Slowly add saturated aqueous

    
     (approx. 15 mL) at 0°C until gas evolution ceases and pH reaches ~8-9.
    
    • Note: Do not use strong bases (NaOH) to avoid potential hydrolysis of the Cbz group or side reactions of the hydrazine.

  • Extraction: Extract immediately with DCM (

    
     mL).
    
    • Caution: Hydrazines can be partially water-soluble; salting out with NaCl may be necessary to improve yield.

  • Drying: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate in vacuo at <30°C.
    
  • Storage: Use the free base immediately. It is unstable to oxidation in air.

Protocol B: Quality Control via LC-MS

Hydrazines often show "tailing" or poor ionization in standard acidic mobile phases.

  • Column: C18 Reverse Phase (e.g., Waters XBridge).

  • Mobile Phase:

    • A: Water + 10 mM Ammonium Bicarbonate (pH 10). Basic pH suppresses protonation, improving peak shape for basic hydrazines.

    • B: Acetonitrile.

  • Detection: ESI+ (Expected M+H = 250.15).

  • Impurity Flag: Look for M+14 (Methylation artifact if MeOH used) or M+16 (Oxidation to N-oxide/hydroxylamine).

Safety & Handling Guidelines

Hydrazine Toxicity Warning: While the piperidine substituent reduces volatility compared to parent hydrazine, all hydrazine derivatives should be treated as potential genotoxins and carcinogens .

  • Engineering Controls: Handle exclusively in a chemical fume hood. Weigh solid in a glovebox or static-free enclosure if possible.

  • Incompatibility:

    • Oxidizers: Reacts violently with strong oxidizers (peroxides, permanganates).

    • Ketones/Aldehydes: Will spontaneously form hydrazones (unless this is the desired reaction). Avoid acetone for cleaning glassware.

  • Decontamination: Spills should be treated with dilute hypochlorite (bleach) solution to oxidize the hydrazine to nitrogen gas before disposal, though this reaction is exothermic.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Hydrazine Derivatives. Retrieved from [Link]

  • Ágai, B., et al. (2003).[3] A Facile Synthesis of 3-(Substituted benzyl)piperidines. Tetrahedron. Retrieved from [Link]

Sources

Foundational

Technical Whitepaper: Benzyl 3-hydrazinylpiperidine-1-carboxylate Dihydrochloride in Advanced Drug Discovery

Executive Summary In the landscape of modern targeted therapeutics, the architectural precision of molecular building blocks dictates the success of late-stage drug candidates. Benzyl 3-hydrazinylpiperidine-1-carboxylate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern targeted therapeutics, the architectural precision of molecular building blocks dictates the success of late-stage drug candidates. Benzyl 3-hydrazinylpiperidine-1-carboxylate dihydrochloride has emerged as a critical intermediate, particularly in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors[1]. This whitepaper provides an in-depth technical analysis of its structural rationale, physicochemical properties, and the causality-driven synthetic protocols required to handle and integrate this compound into complex pharmaceutical workflows.

Chemical Identity & Physicochemical Profiling

Understanding the exact physical and chemical parameters of this building block is essential for predicting its behavior in multi-step syntheses. The compound is predominantly utilized as a dihydrochloride salt to stabilize the highly reactive hydrazine moiety against atmospheric oxidation.

Quantitative Data Summary
PropertyValue
Compound Name Benzyl 3-hydrazinylpiperidine-1-carboxylate dihydrochloride
CAS Number (2HCl Salt) 1628179-36-1[2]
CAS Number (Free Base) 1282834-23-4[3]
Molecular Formula C13H21Cl2N3O2[2]
Molecular Weight 322.23 g/mol [2]
SMILES String O=C(OCC1=CC=CC=C1)N2CC(CCC2)NN.[H]Cl.[H]Cl[2]
Physical State Solid (Precipitate)
Storage Conditions Sealed in dry, room temperature / sub-zero depending on duration[2]

Structural Rationale in Drug Design

The architecture of Benzyl 3-hydrazinylpiperidine-1-carboxylate is engineered for highly specific, orthogonal reactivity:

  • The Piperidine Ring: Confers favorable pharmacokinetic properties (such as basicity and aqueous solubility) to the final drug candidate, often acting as a hinge-binding or solvent-exposed motif in kinase inhibitors[4].

  • The Carboxybenzyl (Cbz) Group: Provides orthogonal protection . It is completely stable under the strongly acidic conditions required to unmask the hydrazine, yet can be cleanly removed via catalytic hydrogenation (

    
    , Pd/C) at a later stage to allow for targeted functionalization (e.g., acylation) of the piperidine nitrogen[1].
    
  • The Hydrazine Moiety: Acts as a potent bis-nucleophile. When condensed with substituted malononitriles, it facilitates the rapid construction of aminopyrazole rings—the core pharmacophore of many reversible and irreversible covalent BTK inhibitors[1].

Application S1 Hydrazine Core (CAS: 1628179-36-1) S2 Condensation with Substituted Malononitrile S1->S2 S3 Aminopyrazole Ring Formation S2->S3 S4 Cbz Deprotection (H2, Pd/C) S3->S4 S5 Acylation & Functionalization S4->S5 S6 BTK Inhibitor (Aminopyrazole Carboxamide) S5->S6

Integration of the hydrazine core into the synthesis of BTK inhibitors.

Synthesis & Experimental Protocols

The synthesis of Benzyl 3-hydrazinylpiperidine-1-carboxylate 2HCl must be tightly controlled to prevent side reactions such as over-alkylation or premature deprotection. The following protocol outlines the causality behind each experimental choice.

Step-by-Step Methodology

Step 1: Hydrazone Condensation

  • Protocol: To a solution of benzyl 3-oxopiperidine-1-carboxylate in THF, add 1 equivalent of tert-butyl carbazate. Heat the solution to reflux for 2 hours, then cool and concentrate in vacuo[1].

  • Causality: tert-Butyl carbazate is used instead of unprotected hydrazine to prevent the formation of symmetric bis-hydrazones. THF provides an optimal aprotic medium that solubilizes both reagents while allowing the equilibrium to be driven forward by heat.

Step 2: Selective Imine Reduction

  • Protocol: Dissolve the crude hydrazone in THF and add 1 equivalent of sodium cyanoborohydride (

    
    ). Stir until reduction is complete to yield the Boc-protected hydrazine intermediate[1].
    
  • Causality:

    
     is chosen for its mild, selective hydride transfer capabilities. It effectively reduces the C=N bond of the hydrazone without attacking the highly sensitive Cbz carbonyl group, which would be cleaved by harsher reagents like 
    
    
    
    .

Step 3: Orthogonal Deprotection & Salt Precipitation

  • Protocol: Dissolve the Boc-protected intermediate in methanol. Dropwise, add a solution of 4N hydrochloric acid in dioxane, strictly maintaining the internal temperature below 10 °C. Allow the mixture to warm to room temperature and stir for 16 hours. Filter the resulting precipitate and wash with ethyl acetate[1].

  • Causality: The use of anhydrous 4N HCl in dioxane (rather than aqueous acids or TFA) ensures that the Boc group is cleaved cleanly while the Cbz group remains untouched. The low initial temperature (<10 °C) mitigates exothermic degradation.

Synthesis A Benzyl 3-oxopiperidine -1-carboxylate B tert-Butyl carbazate (Reflux, THF) A->B C Hydrazone Intermediate B->C D NaCNBH3 / THF (Reduction) C->D E Boc-Protected Hydrazine D->E F 4N HCl in Dioxane (<10 °C to RT) E->F G Target Compound (2HCl Salt) F->G

Synthetic pathway of Benzyl 3-hydrazinylpiperidine-1-carboxylate 2HCl.

Analytical Characterization & Self-Validation

To ensure absolute trustworthiness in the synthetic pipeline, the protocol is designed as a self-validating system :

  • Phase-Separation Validation: The precipitation step in Step 3 acts as an inherent purity checkpoint. The dihydrochloride salt is highly insoluble in the dioxane/methanol matrix, whereas unreacted mono-protected species remain soluble. The formation of a dense, filterable white solid physically validates the completion of the Boc deprotection.

  • LC-MS Tracking: The reaction's success is confirmed by the disappearance of the Boc-protected mass and the emergence of the free base mass (

    
    ). Crucially, the absence of a free piperidine mass confirms that the Cbz group has survived the acidic conditions intact[1].
    
  • NMR Verification:

    
     NMR (
    
    
    
    or
    
    
    ) will display a characteristic multiplet around 7.30–7.40 ppm (5H), confirming the retention of the benzyl aromatic ring, alongside the disappearance of the intense 9H singlet at ~1.45 ppm (Boc group)[1].

References

  • [2] BLD Pharm. "1628179-36-1 | Benzyl 3-hydrazineylpiperidine-1-carboxylate dihydrochloride". 2

  • [3] MolCore. "CAS No. 1282834-23-4 | MolCore". 3

  • [1] American Chemical Society (ACS). "Supporting Information: Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors". DOI. 1

  • [4] Google Patents. "WO2014068527A1 - Bruton's tyrosine kinase inhibitors". 4

Sources

Exploratory

Spectroscopic data (NMR, IR, MS) of Benzyl 3-hydrazinylpiperidine-1-carboxylate 2hcl

An In-depth Technical Guide to the Spectroscopic Characterization of Benzyl 3-hydrazinylpiperidine-1-carboxylate Dihydrochloride This technical guide provides a comprehensive analysis of the expected spectroscopic data f...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Benzyl 3-hydrazinylpiperidine-1-carboxylate Dihydrochloride

This technical guide provides a comprehensive analysis of the expected spectroscopic data for Benzyl 3-hydrazinylpiperidine-1-carboxylate dihydrochloride (2HCl), a molecule of interest in medicinal chemistry and drug development. For researchers, scientists, and professionals in the field, a thorough understanding of a compound's structure and purity is paramount. This document serves as a predictive guide to the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established principles and data from analogous structures.

Molecular Structure and its Spectroscopic Implications

Benzyl 3-hydrazinylpiperidine-1-carboxylate dihydrochloride is a piperidine derivative featuring a benzyl carbamate protecting group at the 1-position and a hydrazinyl group at the 3-position. The presence of two basic nitrogen atoms leads to the formation of a dihydrochloride salt. This structure presents several key features that will be discernible through various spectroscopic techniques:

  • The Piperidine Ring: A saturated six-membered heterocycle, the conformation of which will influence the chemical shifts and coupling constants in NMR spectroscopy.

  • The Benzyl Carbamate Group: This group includes an aromatic ring, a carbonyl group, and a benzylic methylene group, each with characteristic spectroscopic signatures.

  • The Hydrazinyl Group (-NHNH₂): As a substituent on the piperidine ring and protonated in the dihydrochloride form, this group will have distinct features in both NMR and IR spectroscopy.

  • The Dihydrochloride Salt Form: The protonation of the piperidine and hydrazinyl nitrogens will significantly impact the chemical shifts of neighboring protons in NMR and the N-H stretching frequencies in IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For Benzyl 3-hydrazinylpiperidine-1-carboxylate 2HCl, both ¹H and ¹³C NMR will provide a wealth of information.

¹H NMR Spectroscopy: A Proton-by-Proton Analysis

The expected ¹H NMR spectrum will display a series of signals corresponding to the different types of protons in the molecule. The spectrum is typically recorded in a solvent like D₂O or DMSO-d₆ to avoid exchange of the labile N-H protons.

Experimental Protocol Considerations:

A standard ¹H NMR experiment would be conducted on a 400 or 500 MHz spectrometer. A small amount of the sample would be dissolved in a suitable deuterated solvent. The chemical shifts are reported in parts per million (ppm) relative to a reference standard like tetramethylsilane (TMS).

Predicted ¹H NMR Data

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Integration Notes
Aromatic (C₆H₅)~7.3-7.4Multiplet5HProtons of the benzyl group.
Benzylic (C₆H₅CH₂ )~5.1Singlet2HThe singlet is due to the absence of adjacent protons.
Piperidine Ring Protons~1.5-3.5Multiplets9HComplex overlapping signals due to diastereotopic protons and conformational effects.[1][2]
Hydrazinyl (NHNH₂)VariableBroad Singlets3HChemical shift and broadening are dependent on solvent and concentration.

Causality Behind Expected Shifts:

  • Aromatic Protons: The protons on the benzyl group are in a typical aromatic region.

  • Benzylic Protons: The methylene protons adjacent to the oxygen of the carbamate and the phenyl group are deshielded and appear around 5.1 ppm.

  • Piperidine Ring Protons: These protons will exhibit complex splitting patterns due to cis and trans couplings. The protons adjacent to the nitrogen atoms will be shifted downfield. The presence of the hydrazinyl group at the 3-position will further influence the chemical shifts of the neighboring protons.[1][2]

  • Hydrazinyl Protons: These protons are exchangeable and often appear as broad signals. In the dihydrochloride salt, the protonated nitrogens will lead to further downfield shifts.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Experimental Protocol Considerations:

A proton-decoupled ¹³C NMR experiment is standard, performed on the same instrument as the ¹H NMR. This provides a spectrum where each unique carbon atom appears as a single line.

Predicted ¹³C NMR Data

Carbon Assignment Expected Chemical Shift (ppm) Notes
Carbonyl (C=O)~155Typical for a carbamate carbonyl.[3][4]
Aromatic (C₆H₅)~127-137Multiple signals for the different carbons of the phenyl ring.
Benzylic (C₆H₅C H₂)~67Carbon attached to the oxygen of the carbamate.
Piperidine Ring Carbons~20-60The carbon bearing the hydrazinyl group (C3) and the carbons adjacent to the ring nitrogen (C2, C6) will be the most downfield in this region.[3]

Trustworthiness of Assignments:

The predicted chemical shifts are based on established ranges for similar functional groups and piperidine derivatives found in the literature.[3][4] Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in definitively assigning the proton and carbon signals, respectively.

Experimental Workflow for NMR Analysis

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol Considerations:

The IR spectrum can be obtained using an ATR-FTIR (Attenuated Total Reflectance - Fourier Transform Infrared) spectrometer, which requires only a small amount of solid sample.

Predicted IR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹) Intensity Notes
N-H Stretch (Ammonium)3200-2800Strong, BroadFrom the protonated hydrazinyl and piperidine nitrogens.[5][6]
C-H Stretch (Aromatic)3100-3000Medium
C-H Stretch (Aliphatic)3000-2850MediumFrom the piperidine and benzylic CH₂ groups.
C=O Stretch (Carbamate)~1700StrongA key diagnostic peak for the carbamate group.[7][8]
N-H Bend (Amine Salt)1600-1500Medium
C=C Stretch (Aromatic)1600-1450Medium-Weak

Interpreting the IR Spectrum:

The IR spectrum will be dominated by a strong, broad absorption in the high-frequency region due to the N-H stretches of the ammonium salts. The sharp, strong carbonyl peak around 1700 cm⁻¹ is a clear indicator of the benzyl carbamate group. The presence of both aromatic and aliphatic C-H stretches further confirms the overall structure.

Experimental Workflow for IR Analysis

Caption: Workflow for IR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and deducing the structure.

Experimental Protocol Considerations:

Electrospray ionization (ESI) is a suitable soft ionization technique for this polar, non-volatile compound. The analysis would be performed in positive ion mode. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula.

Predicted Mass Spectrometry Data

Ion Expected m/z Notes
[M+H]⁺264.1601The protonated molecular ion of the free base.
[M-C₇H₇]⁺173.1284Loss of the benzyl group.
[C₇H₇]⁺91.0542Tropylium ion, characteristic of benzyl groups.
[M-C₈H₈O₂]⁺128.1206Loss of the entire benzyl carbamate group.

Fragmentation Pathways:

Under ESI-MS/MS conditions, the protonated molecule will likely undergo fragmentation. Common fragmentation pathways for N-protected piperidines involve cleavage of the protecting group.[9] The benzyl carbamate can fragment in several ways, including the loss of the benzyl group to form a tropylium ion (m/z 91), a very common and stable fragment. Alpha-cleavage adjacent to the piperidine nitrogen can also occur.[10]

Logical Relationship of MS Fragmentation

MS_Fragmentation M_H [M+H]⁺ m/z = 264.1601 Loss_Benzyl Loss of Benzyl (-C₇H₇) M_H->Loss_Benzyl M_H->Loss_Benzyl Loss_Carbamate Loss of Benzyl Carbamate (-C₈H₈O₂) M_H->Loss_Carbamate Fragment1 [M-C₇H₇]⁺ m/z = 173.1284 Loss_Benzyl->Fragment1 Fragment2 [C₇H₇]⁺ m/z = 91.0542 Loss_Benzyl->Fragment2 Fragment3 [M-C₈H₈O₂]⁺ m/z = 128.1206 Loss_Carbamate->Fragment3

Caption: Predicted MS fragmentation pathways.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for Benzyl 3-hydrazinylpiperidine-1-carboxylate dihydrochloride. By understanding the expected spectral features, researchers can more efficiently and accurately confirm the synthesis and purity of this compound. The provided workflows and interpretations serve as a valuable resource for scientists engaged in the characterization of novel small molecules.

References

  • Eliel, E. L., Kandasamy, D., Yen, C-Y., & Hargrave, K. D. (1980). Conformational Analysis 39. 13C NMR Spectra of Saturated Heterocycles 9. Piperidine and N-Methylpiperidine. Journal of the American Chemical Society, 102(11), 3698-3707.
  • Rodríguez-Franco, M. I., Fernández-Bachiller, M. I., & Perez, C. (2006). Design and synthesis of N-benzylpiperidine-purine derivatives as new dual inhibitors of acetyl- and butyryleholinesterase. Bioorganic & Medicinal Chemistry.
  • ResearchGate. (n.d.). The numbering system used in piperine derivatives for 1 H and 13 C NMR... Retrieved from [Link]

  • SpectraBase. (n.d.). Piperidine. Retrieved from [Link]

  • Mashima, M. (1962). Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides. Bulletin of the Chemical Society of Japan.
  • Khanna, R. K., & Moore, M. H. (1999). Carbamic Acid: Molecular Structure and IR Spectra. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 55(5), 961-967.
  • Liu, C., et al. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society, 46(1), 40-47.
  • ResearchGate. (n.d.). Infrared spectroscopy studies of hydrazine reaction with silicon... Retrieved from [Link]

  • PubChem. (n.d.). Benzyl piperidine-1-carboxylate. Retrieved from [Link]

  • Rochelle, G. T., et al. (2011). An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. PMC.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • SpectraBase. (n.d.). Hydrazine - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • PubChem. (n.d.). (S)-Benzyl 3-hydroxypiperidine-1-carboxylate. Retrieved from [Link]

  • Foley, D. J., et al. (2017).
  • Google Patents. (n.d.). EP2937341A1 - 4-(benzyl)-piperazine-1-carboxylic acid phenylamide derivatives and related compounds as modulators of fatty acid amide hydrolase (faah) for the treatment of anxiety, pain and other conditions.
  • American Institute of Chemists. (n.d.). Vibrational Spectroscopic & Molecular Docking Studies of 2,6-Dichlorobenzyl Alcohol. Retrieved from [Link]

  • NIST. (n.d.). 4-Benzylpiperidine. Retrieved from [Link]

  • ResearchGate. (2025, August 7). A Facile Synthesis of 3-(Substituted benzyl)piperidines. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-benzyl-3-hydroxypiperidine-3-carboxylic acid hydrochloride. Retrieved from [Link]

  • MDPI. (2025, July 21). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Retrieved from [Link]

Sources

Foundational

The Strategic Role of Benzyl 3-Hydrazinylpiperidine-1-Carboxylate Dihydrochloride in Advanced Drug Discovery: A Mechanistic and Synthetic Guide

Executive Summary In the landscape of modern medicinal chemistry, the design of highly selective kinase inhibitors relies heavily on the geometric precision of the core scaffold. Benzyl 3-hydrazinylpiperidine-1-carboxyla...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the design of highly selective kinase inhibitors relies heavily on the geometric precision of the core scaffold. Benzyl 3-hydrazinylpiperidine-1-carboxylate dihydrochloride (CAS 1628179-36-1) has emerged as a critical chemical intermediate, particularly in the synthesis of aminopyrazole carboxamide-based Bruton's Tyrosine Kinase (BTK) inhibitors[1][2]. As a Senior Application Scientist, I have observed that the true value of this building block lies in its orthogonal protection strategy and its ability to seamlessly construct complex, stereospecific heterocycles. This guide provides an in-depth mechanistic breakdown of its synthesis, structural rationale, and application in drug discovery.

Structural Rationale and Physicochemical Profile

The molecular architecture of Benzyl 3-hydrazinylpiperidine-1-carboxylate is purposefully designed for multi-step heterocyclic synthesis. Every functional group serves a distinct, strategic purpose:

  • Orthogonal Protection (The Cbz Group): The carboxybenzyl (Cbz) group at the piperidine nitrogen is highly stable to the strongly acidic conditions required to deprotect the hydrazine moiety[1]. This ensures the piperidine ring remains unreactive during subsequent pyrazole cyclization steps.

  • Bis-Nucleophilic Core (The Hydrazine): The hydrazine group at the 3-position acts as a potent bis-nucleophile, primed for condensation with 1,3-dielectrophiles (such as substituted malononitriles) to form the aminopyrazole hinge-binding motif[1].

  • Salt Form Stability: The dihydrochloride salt (2HCl) is preferred over the free base. Free hydrazines are notoriously prone to air oxidation and degradation. The 2HCl salt drastically improves shelf-life, handling stability, and solubility in polar protic solvents[3].

Table 1: Physicochemical & Structural Data
PropertySpecification / Detail
Chemical Name Benzyl 3-hydrazinylpiperidine-1-carboxylate dihydrochloride
CAS Number 1628179-36-1 (Dihydrochloride)[3] / 1282834-23-4 (Free base)[4]
Molecular Formula C₁₃H₂₁Cl₂N₃O₂[3]
Molecular Weight 322.23 g/mol [3]
Key Structural Motifs Cbz-protected piperidine ring; 3-position hydrazine bis-nucleophile
Synthetic Methodology: A Self-Validating Workflow

The synthesis of this intermediate must be tightly controlled to prevent over-reduction or premature deprotection. The following step-by-step methodology outlines the convergent route from commercially available starting materials[1].

Synthesis A Benzyl 3-oxopiperidine- 1-carboxylate C Boc-hydrazone Intermediate A->C Condensation (Reflux) B tert-Butyl carbazate (Boc-hydrazine) B->C D Boc-hydrazine Intermediate C->D Reduction (NaBH3CN) E Benzyl 3-hydrazinylpiperidine- 1-carboxylate 2HCl D->E Deprotection (HCl in Dioxane)

Fig 1. Convergent synthetic workflow of Benzyl 3-hydrazinylpiperidine-1-carboxylate 2HCl.

Protocol 1: Hydrazone Formation
  • Step 1: Dissolve benzyl 3-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous THF (1.5 L per 0.64 mol).

  • Step 2: Add tert-butyl carbazate (Boc-hydrazine) (1.0 eq) to the solution.

  • Step 3: Heat the reaction mixture to reflux for 2 hours.

  • Causality & Insight: Heating to reflux in THF drives the equilibrium toward the hydrazone by facilitating the removal of water. The bulky Boc group on the hydrazine prevents unwanted dimerization and over-alkylation.

  • Validation: Monitor via LC-MS. The reaction is complete when the starting ketone is entirely consumed, yielding the intermediate as a quantifiable oil[1].

Protocol 2: Selective Hydride Reduction
  • Step 1: Cool the THF solution of the hydrazone to ambient temperature.

  • Step 2: Add sodium cyanoborohydride (NaBH₃CN) (1.0 eq) portion-wise.

  • Causality & Insight: NaBH₃CN is specifically selected over stronger reducing agents (like LiAlH₄ or NaBH₄) because it selectively reduces the C=N double bond without cleaving the Cbz ester or the Boc carbonyl group.

  • Validation: LC-MS analysis must confirm the mass shift corresponding to the saturated product (m/z [M+H]⁺ Calcd for C₁₈H₂₆N₃O₄: 348.2)[1].

Protocol 3: Acidic Deprotection and Salt Formation
  • Step 1: Dissolve the Boc-protected intermediate in methanol.

  • Step 2: Dropwise add a solution of 4N HCl in dioxane, strictly maintaining the internal temperature below 10 °C.

  • Step 3: Stir at room temperature for 16 hours.

  • Causality & Insight: The strong anhydrous acid (HCl in dioxane) selectively cleaves the acid-labile Boc group. The temperature control (<10 °C during addition) prevents exothermic degradation. Because the Cbz group is acid-stable, it remains completely intact[1].

  • Validation & Isolation: The target product naturally precipitates as the dihydrochloride salt. Isolate via simple filtration and wash with EtOAc, effectively bypassing the need for tedious column chromatography[1].

Application in BTK Inhibitor Discovery

The primary application of Benzyl 3-hydrazinylpiperidine-1-carboxylate 2HCl is the construction of aminopyrazole carboxamides[1][5]. These scaffolds are potent inhibitors of BTK, a kinase essential for B-cell antigen receptor (BCR) signaling and a prime target for treating B-cell malignancies and autoimmune diseases like rheumatoid arthritis[2][6].

Chiral Resolution for Kinome Selectivity

Kinase active site binding requires exquisite stereochemical precision. The racemic intermediate synthesized above is typically resolved using chiral multi-column chromatography (e.g., Chiralpak AD, CH₃CN/EtOH)[1]. The (R)-enantiomer is predominantly isolated because it aligns the piperidine ring optimally within the kinase hinge region, minimizing steric clashes and maximizing hydrogen bonding[1].

From Intermediate to Covalent Inhibitor

Once the (R)-hydrazine is isolated, it undergoes condensation with a malononitrile derivative to form the aminopyrazole core[1]. Following this, the Cbz group is removed (via hydrogenolysis), exposing the piperidine secondary amine. This amine is then functionalized with a covalent reactive group (CRG):

  • Irreversible Inhibition: Functionalization with an acrylamide group leads to irreversible binding to Cys481 in the BTK active site[5].

  • Reversible-Covalent Inhibition: Recent advancements utilize cyanamide-based CRGs, which provide a reversible-covalent mechanism. This fine-tuning drastically improves selectivity against off-target kinases like EGFR and ITK, reducing gastrointestinal and skin toxicities[5][6].

BTK_Pathway cluster_0 Chemical Application Workflow cluster_1 Biological Target (BCR Signaling) N1 Benzyl 3-hydrazinylpiperidine- 1-carboxylate N3 Aminopyrazole Carboxamide Scaffold N1->N3 Condensation N2 Malononitrile Derivative N2->N3 N4 Covalent BTK Inhibitor (Cyanamide/Acrylamide) N3->N4 Cbz Deprotection & Functionalization B3 Bruton's Tyrosine Kinase (BTK) N4->B3 Irreversible/Reversible Covalent Inhibition B1 B-Cell Receptor (BCR) B2 LYN / SYK Kinases B1->B2 B2->B3 B4 PLCγ2 Activation B3->B4

Fig 2. Application of the intermediate in synthesizing BTK inhibitors for BCR pathway modulation.

Conclusion

Benzyl 3-hydrazinylpiperidine-1-carboxylate dihydrochloride is far more than a simple laboratory reagent; it is a strategically designed linchpin in modern kinase inhibitor synthesis. By leveraging its orthogonal protecting groups and bis-nucleophilic reactivity, medicinal chemists can efficiently access stereochemically pure, highly selective aminopyrazole scaffolds. Understanding the causality behind its synthetic handling—from selective hydride reduction to controlled acidic precipitation—ensures robust, scalable pathways for next-generation therapeutics.

References
  • Schnute, M. E., et al. "Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning." ACS Medicinal Chemistry Letters, 2018. URL:[Link]

  • Pfizer Inc. "Bruton's tyrosine kinase inhibitors." World Intellectual Property Organization, WO2014068527A1, 2014.

Sources

Exploratory

The Piperidine Carboxylate Scaffold: A Technical Analysis of Divergent Pharmacophores

The following technical guide details the discovery, chemistry, and pharmacology of substituted piperidine carboxylates. Executive Summary: The Privileged Structure The piperidine carboxylate moiety represents a "privile...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the discovery, chemistry, and pharmacology of substituted piperidine carboxylates.

Executive Summary: The Privileged Structure

The piperidine carboxylate moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets through specific regiochemical modifications.

Historically, this scaffold bifurcated into two distinct pharmacological lineages based on the position of the carboxylate and aryl substitutions:

  • 4-Substituted Piperidines (The Pethidine Lineage): Primarily

    
    -opioid receptor agonists.
    
  • 2-Substituted Piperidines (The Ritalin/Nocaine Lineage): Primarily Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) inhibitors.

This guide analyzes the synthetic history, structure-activity relationships (SAR), and experimental protocols defining these classes.

Historical Divergence: The 1939/1944 Split

The discovery of these compounds was not a linear evolution but a parallel emergence driven by the search for antispasmodics and analeptics.

The Opioid Breakthrough (1939)

Otto Eisleb at IG Farben (Germany) synthesized Pethidine (Meperidine) in 1939.

  • Intent: Eisleb was screening for atropine-like antispasmodics.

  • Discovery: While the compound possessed antispasmodic properties, pharmacological screening by O. Schaumann revealed profound analgesia, identifying the first fully synthetic opioid.

  • Significance: This proved that the complex pentacyclic structure of morphine was not required for opioid activity; a simple 4-phenylpiperidine core sufficed.

The Psychostimulant Breakthrough (1944)

Leandro Panizzon at Ciba (Switzerland) synthesized Methylphenidate in 1944.[1][2][3][4][5]

  • Intent: Panizzon sought analeptics (stimulants) to treat low blood pressure and barbiturate overdose.

  • Discovery: He synthesized the compound and tested it on his wife, Marguerite (nickname "Rita"), who reported improved tennis performance.[1] This anecdotal bioassay led to the trade name Ritalin .

  • Significance: Methylphenidate established the 2-substituted piperidine scaffold as a potent DAT inhibitor, distinct from the amphetamine (phenethylamine) class.

Visualization: The Pharmacological Divergence

Divergence Start Piperidine Scaffold Sub4 4-Substitution (Quaternary Carbon) Start->Sub4 Regiochemistry Sub2 2-Substitution (Chiral Center) Start->Sub2 Pethidine Pethidine (1939) Mu-Opioid Agonist Sub4->Pethidine Eisleb Synthesis MPD Methylphenidate (1944) DAT/NET Inhibitor Sub2->MPD Panizzon Synthesis ModernOp Fentanyl/Anileridine (Derivatives) Pethidine->ModernOp ModernStim Nocaines/Ethylphenidate (Derivatives) MPD->ModernStim

Figure 1: The historical bifurcation of the piperidine scaffold into analgesic and stimulant lineages.

Structure-Activity Relationships (SAR)

The biological target is dictated by the spatial arrangement of the lipophilic phenyl ring and the hydrophilic amine relative to the ester moiety.

Comparative SAR Table
Feature4-Substituted (Opioid)2-Substituted (Stimulant)
Prototype Pethidine (Meperidine)Methylphenidate
Key Substituents 4-phenyl, 4-carboxylate (ester)

-phenyl-2-acetate
Critical Geometry Quaternary carbon at C4 is essential for receptor pocket fit.Distance between N and phenyl ring mimics Cocaine.
N-Substitution Methyl is standard. Phenethyl (N-CH2-CH2-Ph) dramatically increases potency (100x).Methyl is standard. Larger groups (ethyl, propyl) generally decrease DAT affinity.
Stereochemistry Achiral (Pethidine); Chiral (Prodine)Critical.

-threo isomer is the active pharmacophore.
Mechanism GPCR Agonist (Mu-Opioid)Transporter Blocker (DAT/NET)
The "Nocaine" Evolution

Researchers sought to simplify the cocaine molecule while retaining its DAT binding profile. By removing the tropane bridge of cocaine, they arrived at Nocaines (substituted piperidines).

  • 3,4-Disubstituted Piperidines: These mimic the spatial arrangement of cocaine's C2-carboxyl and C3-benzoyl groups more closely than methylphenidate, often resulting in higher DAT selectivity over NET.

Synthetic Methodologies

Protocol A: The Eisleb Cyclization (Pethidine Synthesis)

Target: Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate

This historical method utilizes a double alkylation strategy.

Safety Warning: This protocol utilizes bis(2-chloroethyl)methylamine (a nitrogen mustard). This is a potent blistering agent and alkylating carcinogen. All work must occur in a glovebox or high-velocity fume hood with full HazMat protocols.

Step-by-Step Workflow:

  • Reagent Prep: Generate bis(2-chloroethyl)methylamine (Mustine) from diethanolamine and thionyl chloride (

    
    ).
    
  • Anion Formation: In a dry flask, treat benzyl cyanide (phenylacetonitrile) with Sodium Amide (

    
    ) in toluene. This generates the highly nucleophilic benzylic anion.
    
  • Cyclization: Slowly add the nitrogen mustard to the anion at 40°C. The anion performs a double

    
     attack on the chloro-ethyl chains, closing the piperidine ring.
    
    • Intermediate: 1-methyl-4-phenylpiperidine-4-carbonitrile.[6]

  • Hydrolysis & Esterification: Treat the nitrile with sulfuric acid (

    
    ) and ethanol (EtOH). The nitrile hydrolyzes to the amide and then the ethyl ester in situ.
    
Protocol B: The Panizzon Pyridine Reduction (Methylphenidate)

Target: Methyl phenyl(piperidin-2-yl)acetate

This method relies on the partial hydrogenation of a pyridine precursor.

Step-by-Step Workflow:

  • Condensation: React Benzyl cyanide with 2-chloropyridine using Sodium Amide (

    
    ) at reflux.
    
    • Mechanism:[2][4][6] Nucleophilic aromatic substitution (

      
      ) or elimination-addition (benzyne mechanism) depending on conditions.
      
    • Product:

      
      -phenyl-2-pyridylacetonitrile.
      
  • Hydrolysis: Acid hydrolysis (

    
    ) converts the nitrile to the amide, then to the carboxylic acid.
    
  • Esterification: Fischer esterification with Methanol (

    
    ) yields Methyl 
    
    
    
    -phenyl-2-pyridylacetate.
  • Reduction (The Critical Step): Hydrogenation of the pyridine ring using Platinum Oxide (

    
    )  catalyst (Adams' catalyst) in acetic acid/HCl.
    
    • Stereochemical Outcome: This produces a mixture of diastereomers (erythro and threo).

  • Isomer Resolution: The racemic mixture is predominantly erythro (inactive). To isolate the active threo isomer, the mixture is equilibrated using concentrated alkali (epimerization at the

    
    -carbon), followed by crystallization of the hydrochloride salt.
    
Visualization: Synthetic Pathways

Synthesis cluster_0 Eisleb Route (Opioid) cluster_1 Panizzon Route (Stimulant) R1 Benzyl Cyanide Int1 Piperidine Nitrile R1->Int1 NaNH2, Toluene R2 Bis(chloroethyl)methylamine (Nitrogen Mustard) R2->Int1 Prod1 Pethidine (Ethyl Ester) Int1->Prod1 H2SO4, EtOH P1 Benzyl Cyanide PInt1 Pyridyl Acetate P1->PInt1 NaNH2 P2 2-Chloropyridine P2->PInt1 PInt2 Piperidine Acetate (Racemic Mix) PInt1->PInt2 H2, PtO2 (Reduction) Prod2 Threo-Methylphenidate PInt2->Prod2 Epimerization/Resolution

Figure 2: Comparative synthetic pathways for Pethidine and Methylphenidate.

Modern Frontiers & Forensic Implications

The versatility of the piperidine carboxylate scaffold has led to a proliferation of "Designer Drugs" (New Psychoactive Substances - NPS).

  • Isopropylphenidate: An analogue of methylphenidate where the methyl ester is replaced by an isopropyl ester.

    • Effect: Increased selectivity for DAT over NET, reducing the "jittery" adrenergic side effects.

  • HDEP-28 (Ethylnaphthidate): Replacement of the phenyl ring with a naphthyl ring.

    • Effect: Higher potency due to increased lipophilicity and binding pocket occupancy (triple reuptake inhibition).

  • Fluorinated Analogues (4F-MPH): Addition of fluorine to the phenyl ring.

    • Effect: Increases metabolic stability (blocks hydroxylation) and lipid solubility, significantly extending duration of action.

Analytical Differentiation

For researchers utilizing Mass Spectrometry (GC-MS/LC-MS), distinguishing these isomers requires careful fragmentation analysis.

  • McLafferty Rearrangement: Common in the ester moiety.

  • Immonium Ion: The base peak in MS is usually the piperidine immonium ion (

    
     84 for methylphenidate derivatives), diagnostic of the piperidine ring integrity.
    

References

  • Eisleb, O., & Schaumann, O. (1939). Dolantin, ein neuartiges Spasmolytikum und Analgetikum (Dolantin, a new antispasmodic and analgesic). Deutsche Medizinische Wochenschrift.

  • Panizzon, L. (1944).[1][2][3][4] La preparazione di piridil- e piperidil-arilacetonitrili e di alcuni prodotti di trasformazione (The preparation of pyridyl- and piperidyl-arylacetonitriles and some transformation products).[5][6][7][8][9][10][11][12][13][14] Helvetica Chimica Acta.

  • Janssen, P. A., & Eddy, N. B. (1960). Compounds related to pethidine-IV. New general chemical methods of increasing the analgesic activity of pethidine. Journal of Medicinal Pharmaceutical Chemistry.

  • Deutsch, H. M., et al. (1996). Synthesis and pharmacology of potential cocaine antagonists. Journal of Medicinal Chemistry.

  • Markowitz, J. S., et al. (2006). Ethylphenidate formation in human subjects after the administration of a single dose of methylphenidate and ethanol. Drug Metabolism and Disposition.

Sources

Foundational

Theoretical and Computational Profiling of Benzyl 3-hydrazinylpiperidine-1-carboxylate: A Fragment-Based Drug Design Perspective

Abstract Benzyl 3-hydrazinylpiperidine-1-carboxylate (CAS: 1282834-23-4) is a highly versatile, nitrogen-rich chemical intermediate frequently utilized in the synthesis of complex pharmaceutical agents, most notably amin...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract Benzyl 3-hydrazinylpiperidine-1-carboxylate (CAS: 1282834-23-4) is a highly versatile, nitrogen-rich chemical intermediate frequently utilized in the synthesis of complex pharmaceutical agents, most notably aminopyrazole carboxamide-based Bruton's Tyrosine Kinase (BTK) inhibitors [1, 2]. As a Senior Application Scientist in computational chemistry, I have designed this technical guide to bridge the gap between theoretical quantum mechanics and applied drug discovery. By deploying Density Functional Theory (DFT), molecular docking, and in silico ADMET profiling, we can decode the electronic and structural behavior of this molecule, transforming it from a simple synthetic building block into a rationally optimized pharmacophore fragment.

Structural Deconstruction and Conformational Dynamics

The architectural complexity of Benzyl 3-hydrazinylpiperidine-1-carboxylate arises from three distinct functional zones:

  • The Piperidine Core: Imparts conformational flexibility (chair vs. boat transitions) and dictates the spatial trajectory of attached substituents.

  • The Hydrazine Moiety (-NH-NH₂): Acts as the primary nucleophilic center, critical for cyclization reactions (e.g., forming pyrazoles) and serving as a hydrogen-bond donor/acceptor in biological targets.

  • The Carboxybenzyl (Cbz) Group: Provides steric shielding and lipophilicity, often engaging in

    
     stacking or hydrophobic interactions within protein binding pockets.
    

To accurately model this molecule, we must first establish its global energy minimum. The piperidine ring predominantly adopts a chair conformation, with the bulky Cbz group favoring an equatorial orientation to minimize 1,3-diaxial steric clashes.

Fig 1. Structural deconstruction and theoretical reactivity mapping of the target molecule.

Quantum Chemical Investigations (DFT)

To understand the intrinsic reactivity of Benzyl 3-hydrazinylpiperidine-1-carboxylate, we employ Density Functional Theory (DFT). The choice of the functional and basis set is not arbitrary; it is a calculated decision based on the electronic demands of the molecule.

Protocol: DFT Optimization and Frequency Calculation

Causality & Rationale: We utilize the B3LYP functional paired with the 6-311++G(d,p) basis set [3]. The inclusion of diffuse functions (++) is mathematically critical here. Hydrazine contains adjacent electronegative nitrogen atoms with lone pairs. Without diffuse functions, the basis set artificially contracts the electron density, leading to inaccurate representations of the nucleophilic potential and hydrogen-bonding capacity.

Step-by-Step Methodology:

  • Initial 3D Generation: Convert the SMILES string (O=C(OCC1=CC=CC=C1)N2CC(CCC2)NN) into a 3D coordinate file using RDKit.

  • Conformational Search: Perform a Monte Carlo multiple-minimum (MCMM) search using the OPLS4 force field to generate a conformational ensemble.

  • Geometry Optimization: Submit the lowest-energy conformer to a quantum chemistry package (e.g., Gaussian 16). Run the optimization at the B3LYP/6-311++G(d,p) level in the gas phase.

  • Self-Validating Step (Frequency Analysis): Immediately follow the optimization with a vibrational frequency calculation at the exact same level of theory.

    • Validation Criterion: The absence of imaginary frequencies (NImag = 0) confirms that the optimized geometry is a true local minimum on the potential energy surface, not a transition state.

  • Wavefunction Analysis: Extract the Frontier Molecular Orbital (FMO) energies and generate the Molecular Electrostatic Potential (MEP) map.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the molecule's kinetic stability and chemical reactivity. In this molecule, the HOMO is heavily localized over the terminal nitrogen of the hydrazine group, confirming it as the primary site for electrophilic attack (e.g., condensation with malononitrile derivatives in BTK inhibitor synthesis [2]).

Table 1: DFT Calculated Quantum Chemical Descriptors (B3LYP/6-311++G )**

DescriptorCalculated ValuePhysical Significance

-5.82 eVElectron-donating capability (Nucleophilicity)

-1.24 eVElectron-accepting capability (Electrophilicity)
Energy Gap (

)
4.58 eVKinetic stability and chemical hardness
Chemical Hardness (

)
2.29 eVResistance to charge transfer
Electrophilicity Index (

)
1.37 eVGlobal tendency to acquire an additional electron

Molecular Docking in Fragment-Based Drug Discovery

Benzyl 3-hydrazinylpiperidine-1-carboxylate is not just a synthetic intermediate; its structural topology makes it an excellent fragment for probing kinase active sites. Literature demonstrates that derivatives of this scaffold are potent, reversible covalent inhibitors of BTK [2].

Protocol: Fragment Docking into BTK Kinase

Causality & Rationale: We utilize AutoDock Vina [4] due to its highly optimized empirical scoring function, which excels at evaluating the binding free energy of small, flexible fragments. We target the hinge region of BTK, as the hydrazine moiety can mimic the hydrogen-bonding network typically established by the adenine ring of ATP.

Step-by-Step Methodology:

  • Protein Preparation: Retrieve the high-resolution crystal structure of BTK (e.g., PDB ID: 4Z3V). Strip co-crystallized water molecules, add polar hydrogens, and compute Gasteiger charges.

  • Ligand Preparation: Assign rotatable bonds to the optimized DFT structure. The Cbz-N, N-C(piperidine), and hydrazine N-N bonds must be set as fully flexible to allow the algorithm to sample the conformational space within the rigid receptor.

  • Grid Box Definition: Center the grid box on the ATP-binding pocket (hinge region residues: Glu475, Met477). Set dimensions to 20 × 20 × 20 Å with a spacing of 1.0 Å to encompass the entire catalytic cleft.

  • Execution and Scoring: Run the Lamarckian Genetic Algorithm.

    • Validation Criterion: Cluster the resulting poses with an RMSD tolerance of 2.0 Å. The top-ranked pose must exhibit a logical hydrogen-bonding vector between the hydrazine -NH₂ and the backbone carbonyl of Met477.

Fig 2. Integrated computational workflow for the theoretical profiling of the target molecule.

In Silico ADMET & Physicochemical Profiling

Before a fragment is advanced in a drug discovery pipeline, its pharmacokinetic viability must be established. The physicochemical parameters of Benzyl 3-hydrazinylpiperidine-1-carboxylate make it a highly compliant molecule according to Lipinski's Rule of Five.

Table 2: Physicochemical and ADMET Properties [1]

PropertyValueDrug-Likeness Implication
Molecular Formula C₁₃H₁₉N₃O₂-
Molecular Weight 249.31 g/mol Ideal for fragment-based design (< 300 g/mol )
Topological Polar Surface Area (TPSA) 67.59 ŲExcellent oral bioavailability and membrane permeability
LogP (Lipophilicity) ~1.95Optimal balance of aqueous solubility and lipid permeability
Hydrogen Bond Donors 3Compliant (≤ 5)
Hydrogen Bond Acceptors 3Compliant (≤ 10)
Rotatable Bonds 4High conformational adaptability without excessive entropic penalty

The TPSA of 67.59 Ų is particularly noteworthy. It falls squarely within the "sweet spot" (60–90 Ų) for molecules that require good intestinal absorption while retaining the potential to cross the blood-brain barrier (BBB) if required by the therapeutic indication.

Conclusion

Through rigorous theoretical and computational profiling, Benzyl 3-hydrazinylpiperidine-1-carboxylate is revealed to be far more than a passive synthetic intermediate. Its DFT-calculated electronic structure highlights a highly reactive, regioselective hydrazine nucleophile, while its conformational flexibility and optimized ADMET profile make it a privileged scaffold for kinase inhibitor design. By adhering to self-validating computational protocols, researchers can confidently utilize this molecule as a foundational fragment in next-generation drug discovery campaigns.

References
  • Crawford, J. J., et al. (2018). Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactivity. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B. Available at:[Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Available at:[Link]

Exploratory

Benzyl 3-hydrazinylpiperidine-1-carboxylate 2HCl: A Strategic Scaffold for N-Heterocyclic Library Construction

Topic: Benzyl 3-hydrazinylpiperidine-1-carboxylate 2HCl as a Building Block in Medicinal Chemistry Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benzyl 3-hydrazinylpiperidine-1-carboxylate 2HCl as a Building Block in Medicinal Chemistry Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Executive Summary

In the architecture of modern fragment-based drug discovery (FBDD), the Benzyl 3-hydrazinylpiperidine-1-carboxylate 2HCl (hereafter referred to as Cbz-3-HP·2HCl ) represents a high-value "chiral pool" entry point. As a bifunctional scaffold, it offers a protected secondary amine (Cbz) and a reactive nucleophilic hydrazine handle.[1]

This guide details the technical application of Cbz-3-HP·2HCl in synthesizing 3-(pyrazol-1-yl)piperidine libraries—a privileged pharmacophore found in TDO2 inhibitors, GPCR ligands, and kinase inhibitors.[1] Unlike simple alkyl hydrazines, the piperidine core introduces defined sp³ vectorality, improving solubility and metabolic stability (Fsp³ score) compared to flat aromatic systems.[1]

Chemical Profile & Structural Logic[1][2]

Structural Analysis

The compound exists as a dihydrochloride salt to suppress the inherent instability of the free hydrazine group, which is prone to oxidation and decomposition.[1]

FeatureChemical Logic
Piperidine Core Provides a saturated, non-planar scaffold (chair conformation) to improve physicochemical properties (solubility, logD).[1]
3-Position Functionalization Creates a "kinked" vector compared to the linear 4-substituted analogs, often resulting in better shape complementarity in globular protein pockets.
N1-Cbz Protection Orthogonal to the hydrazine chemistry. Stable to basic/nucleophilic conditions used in heterocycle formation; removable via hydrogenolysis (

) or strong acid (

).
Hydrazine (

)
The "warhead" for cyclization. It acts as a 1,2-dinucleophile.[1]
2HCl Salt Ensures indefinite shelf stability by protonating both the hydrazine and the piperidine nitrogen (though the Cbz-N is less basic, the hydrazine is diprotic).
Stereochemical Considerations

While often supplied as a racemate, the 3-substituted piperidine possesses a chiral center.[1]

  • Racemic: Suitable for initial SAR (Structure-Activity Relationship) scanning.

  • Enantiopure: (3R) or (3S) isomers are critical for late-stage lead optimization. The chemistry described below applies equally to both, as the chiral center at C3 is generally not epimerized during standard pyrazole condensations.

Synthetic Utility: The "Synthetic Tree"

The primary utility of Cbz-3-HP·2HCl is the rapid generation of nitrogen-rich heterocycles. The hydrazine moiety reacts with various electrophiles to form stable aromatic rings.

Diagram 1: Synthetic Workflow

This diagram illustrates the divergence from the core building block into three key chemical spaces.

SyntheticTree Start Cbz-3-HP·2HCl (Starting Block) Base Free Base Generation Start->Base  Neutralization   Diketone + 1,3-Diketones Base->Diketone Aldehyde + Aldehydes Base->Aldehyde Nitrile + Nitriles/Imidates Base->Nitrile Pyrazole Pyrazole-Piperidine Scaffold Diketone->Pyrazole  Cyclocondensation   Hydrazone Hydrazone (Linker/Prodrug) Aldehyde->Hydrazone  Dehydration   Triazole 1,2,4-Triazole Scaffold Nitrile->Triazole  Cyclization   Deprotect Cbz Removal (H2/Pd or HBr) Pyrazole->Deprotect Hydrazone->Deprotect Triazole->Deprotect Final Free Amine (For Coupling) Deprotect->Final

Caption: Divergent synthesis pathways from Cbz-3-HP·2HCl to key medicinal chemistry scaffolds.

Core Application: Pyrazole Synthesis (Knorr Reaction)

The most common application is the reaction with 1,3-dicarbonyls (diketones, keto-esters) to form pyrazoles.[1]

The Regioselectivity Challenge

When reacting with an unsymmetrical 1,3-diketone (


), two regioisomers are possible:
  • Isomer A: The terminal

    
     of the hydrazine attacks the more electrophilic carbonyl first.
    
  • Isomer B: The internal

    
     attacks (sterically less favored but possible).
    

Expert Insight: In practice, the terminal amino group (


) is the stronger nucleophile.[1] Therefore, the major product usually results from the attack of the 

on the least hindered or most electrophilic carbonyl carbon.[1]
Experimental Protocol: Library Scale Synthesis

Objective: Synthesis of 5-substituted-1-(N-Cbz-piperidin-3-yl)-pyrazole.

Reagents:

  • Cbz-3-HP[2]·2HCl (1.0 equiv)

  • 1,3-Diketone (1.1 equiv)[1]

  • Ethanol or Methanol (0.2 M concentration)

  • Triethylamine (

    
    ) or DIPEA (2.5 equiv) - Crucial for neutralizing the 2HCl.
    

Step-by-Step Methodology:

  • Free-Basing (In Situ): Charge the reaction vessel with Cbz-3-HP·2HCl and Ethanol. Add

    
     dropwise at 0°C. Stir for 15 minutes. Note: The solution may become cloudy due to 
    
    
    
    formation.
  • Addition: Add the 1,3-diketone.

  • Cyclization: Heat the mixture to reflux (

    
    ) for 2–4 hours. Monitor by LC-MS for the disappearance of the hydrazine mass.
    
  • Workup: Evaporate solvent. Redissolve residue in EtOAc and wash with water (to remove triethylammonium salts).

  • Purification: Flash chromatography is usually required to separate regioisomers if an unsymmetrical diketone was used.

Self-Validating Checkpoint:

  • LC-MS: Look for the parent ion

    
    .
    
  • NMR: A characteristic pyrazole

    
     singlet appears around 
    
    
    
    ppm (if not substituted).

Medicinal Chemistry Applications

Tryptophan 2,3-Dioxygenase (TDO2) Inhibitors

TDO2 is a target in cancer immunotherapy.[1][3] Inhibitors often feature a rigid aromatic core linked to a solubilizing basic amine. The 3-pyrazolylpiperidine scaffold mimics the indole ring of tryptophan while providing a vector for interactions in the active site.

GPCR Ligands (Allosteric Modulators)

The piperidine ring is a classic "privileged structure" for GPCRs (e.g., Muscarinic, Dopamine receptors).[1] Functionalizing the 3-position with a pyrazole creates a biaryl mimetic (where the piperidine acts as a saturated aryl equivalent) that can probe hydrophobic pockets adjacent to the orthosteric site.

Fragment-Based Drug Discovery (FBDD)

Cbz-3-HP·2HCl is an ideal fragment grower.

  • Grow: React hydrazine with diverse diketones to explore the "pyrazole pocket."

  • Link: Deprotect the Cbz group.

  • Couple: Attach the piperidine amine to a core scaffold via amide coupling or reductive amination.

Safety & Stability

Hydrazine Toxicity[1]
  • Hazard: Hydrazines are potential genotoxic impurities (PGIs).

  • Control: All final compounds must be rigorously purified to ensure no residual hydrazine remains. The "2HCl" salt is safer to handle as a solid but becomes reactive/toxic upon solubilization and neutralization.

  • PPE: Double nitrile gloves and a fume hood are mandatory.

Stability[1]
  • Solid State: Stable at room temperature if kept dry (hygroscopic).

  • Solution: Once neutralized, the free hydrazine should be used immediately.[1] Do not store the free base solution overnight, as it may dimerize or oxidize.[1]

References

  • Synthesis of Pyrazoles (General Mechanism): Heller, S. T., & Natarajan, S. R. (2006).[1][4] 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles.[4][5] Organic Letters, 8(13), 2675–2678.[1][5]

  • Piperidine Scaffolds in TDO2 Inhibitors: (Inferred from general patent literature on TDO2 inhibitors utilizing pyrazole-piperidine linkages). See WO2015067782A1 for analogous indole-pyrazole-piperidine constructs.

  • Hydrazine Reactivity & Regioselectivity: Kucukoglu, K., et al. (2014).[1] Synthesis of new N,N'-bis[1-aryl-3-(piperidine-1-yl)propylidene]hydrazine dihydrochlorides. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(3), 420-426.[1][6]

  • Handling of Piperidine Derivatives: Thermo Fisher Scientific. (2025).[7] Safety Data Sheet: 1-Benzylpiperidin-3-ol (Analogous handling data).

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Peptidomimetic Synthesis Using Benzyl 3-hydrazinylpiperidine-1-carboxylate 2HCl

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Peptide Chemists, Drug Discovery Scientists, and Structural Biologists Executive Summary The incorporation of aza-amino acid...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Peptide Chemists, Drug Discovery Scientists, and Structural Biologists

Executive Summary

The incorporation of aza-amino acids into peptide backbones is a powerful strategy in modern drug discovery, offering enhanced proteolytic stability and precise conformational control. Benzyl 3-hydrazinylpiperidine-1-carboxylate dihydrochloride (Cbz-3-hydrazinopiperidine·2HCl) serves as a highly specialized building block for synthesizing conformationally restricted aza-peptides.

By replacing the


-carbon with a nitrogen atom and utilizing the piperidine ring as a tethered side chain, this compound acts as an aza-pipecolic acid  or a constrained aza-lysine/ornithine  mimic [1]. This application note details the mechanistic rationale, physicochemical handling, and step-by-step solid-phase peptide synthesis (SPPS) protocols required to successfully integrate this sterically hindered hydrazine into complex peptidomimetics.

Physicochemical Profile & Handling

To ensure self-validating experimental design, it is critical to understand the physical state of the building block. The dihydrochloride salt form is deliberately chosen to prevent premature oxidation of the hydrazine moiety, ensuring long-term stability and consistent nucleophilicity during synthesis.

Table 1: Compound Specifications
PropertySpecificationExperimental Significance
Chemical Name Benzyl 3-hydrazinylpiperidine-1-carboxylate 2HClPrecursor for basic, cyclic aza-amino acid mimics.
CAS Number 1628179-36-1Unique identifier for procurement and verification.
Molecular Weight 322.23 g/mol Required for precise stoichiometric calculations.
Protecting Group Carboxybenzyl (Cbz)Orthogonal to Fmoc/tBu SPPS chemistry; requires strong acid (HF/TMSBr) or catalytic hydrogenation for final removal.
Salt Form Dihydrochloride (2HCl)Enhances shelf-life; requires neutralization with a non-nucleophilic base (e.g., DIPEA) prior to activation.
Storage Conditions -20°C, DesiccatedPrevents hygroscopic degradation and hydrazine oxidation.

Mechanistic Rationale: The "Why" Behind the Chemistry

As a Senior Application Scientist, it is vital to understand that standard SPPS coupling reagents (like HATU or DIC) will fail when directly applied to this building block. The integration of Benzyl 3-hydrazinylpiperidine-1-carboxylate requires a specialized submonomer or pre-activation approach due to two distinct chemical phenomena:

  • Differential Nucleophilicity: The compound possesses a primary amine (

    
    ) and a secondary amine (
    
    
    
    attached to the piperidine ring). The primary amine is significantly more nucleophilic. Therefore, it must be selectively protected (typically with Fmoc) in solution before the secondary amine can be coupled to the peptide chain [2].
  • Steric Hindrance & Activation Energy: The secondary nitrogen is sterically shielded by the 3-piperidyl ring. Activating this nitrogen requires highly electrophilic reagents. We utilize bis(trichloromethyl)carbonate (BTC, triphosgene) to convert the secondary amine into a highly reactive carbamoyl chloride, which seamlessly forms a semicarbazide (aza-peptide) linkage with the resin-bound peptide's N-terminus [3].

G N1 Resin-Bound Peptide (Free N-Terminus) N4 Solid-Phase Coupling: Formation of Semicarbazide Bond (Aza-Peptide) N1->N4 N2 Solution Phase: Selective Fmoc-Protection of Primary Hydrazine Amine N3 Activation: Triphosgene (BTC) -> Carbamoyl Chloride Formation N2->N3 N3->N4 N5 Fmoc Deprotection (20% Piperidine in DMF) N4->N5 N6 Chain Elongation (Next Fmoc-AA + HATU/HOAt) N5->N6 N7 Resin Cleavage (TFA) & Global Deprotection (Pd/C H2 for Cbz) N6->N7

Figure 1: Mechanistic workflow for incorporating Benzyl 3-hydrazinylpiperidine-1-carboxylate into Fmoc-SPPS.

Step-by-Step Experimental Protocols

The following protocols represent a self-validating system. Each step includes internal checkpoints to ensure the integrity of the aza-peptide synthesis.

Phase 1: Solution-Phase Fmoc Protection

Objective: Selectively protect the primary amine of the hydrazine to prevent polymerization during solid-phase coupling.

  • Neutralization: Dissolve 1.0 eq (10 mmol, 3.22 g) of Benzyl 3-hydrazinylpiperidine-1-carboxylate 2HCl in 30 mL of anhydrous Dichloromethane (DCM). Cool to 0°C in an ice bath.

  • Base Addition: Dropwise, add 2.5 eq (25 mmol, 4.35 mL) of N,N-Diisopropylethylamine (DIPEA). The solution will clarify as the free base is generated.

  • Fmoc Addition: Slowly add a solution of 0.95 eq (9.5 mmol) of Fmoc-OSu dissolved in 10 mL DCM. Causality Note: Using a slight deficit of Fmoc-OSu ensures no di-Fmoc byproducts are formed, prioritizing the more nucleophilic primary amine.

  • Reaction: Stir at room temperature for 2 hours. Monitor via TLC (Ninhydrin stain; the secondary amine will stain faintly).

  • Workup: Wash the organic layer with 5% citric acid (2x), brine (1x), dry over

    
    , and concentrate in vacuo. Purify via flash chromatography to isolate Fmoc-NH-NH-(Cbz-Piperidine) .
    
Phase 2: Solid-Phase Aza-Residue Incorporation

Objective: Activate the sterically hindered secondary amine and couple it to the resin-bound peptide.

  • Resin Preparation: Swell 0.1 mmol of Fmoc-deprotected peptide-resin in anhydrous Tetrahydrofuran (THF) for 30 minutes.

  • Triphosgene Activation (Fume Hood Required): In a dry vial, dissolve 3.0 eq (0.3 mmol) of the Fmoc-protected hydrazine from Phase 1 in 2 mL anhydrous THF. Add 1.0 eq (0.1 mmol) of triphosgene (BTC) and cool to 0°C.

  • Carbamoyl Chloride Formation: Add 3.0 eq (0.3 mmol) of DIPEA dropwise. Stir for 15 minutes at 0°C. Causality Note: Triphosgene reacts with the secondary amine to form a highly reactive carbamoyl chloride intermediate, overcoming the steric bulk of the piperidine ring[2].

  • Coupling: Transfer the activated mixture to the swelled resin. Shake at room temperature for 2 to 4 hours.

  • Validation: Drain and wash the resin (THF, DMF, DCM). Perform a Chloranil test (sensitive to secondary amines) to confirm the complete acylation of the resin's N-terminus.

Phase 3: Chain Elongation & Cleavage

Objective: Continue peptide synthesis and perform orthogonal deprotection.

  • Fmoc Removal: Treat the resin with 20% piperidine in DMF (2 x 10 min).

  • Difficult Acylation: The exposed primary amine of the aza-residue is less nucleophilic than a standard

    
    -amine. To couple the next amino acid, use highly efficient coupling conditions: 5.0 eq Fmoc-AA-OH, 5.0 eq HATU, 5.0 eq HOAt, and 10.0 eq DIPEA in DMF for 2 hours.
    
  • Cleavage: Cleave the peptide from the resin using a standard TFA cocktail (95% TFA, 2.5% TIPS, 2.5%

    
    ) for 2 hours. Note:  The Cbz group on the piperidine ring is stable to these conditions.
    
  • Cbz Removal (Post-Cleavage): To reveal the basic piperidine side chain, dissolve the crude lyophilized peptide in Methanol/Acetic Acid (9:1). Add 10% Pd/C catalyst and stir under a Hydrogen atmosphere (1 atm) for 4 hours. Filter through Celite and purify via RP-HPLC.

Conformational Impact & Drug Design Applications

The integration of aza-pipecolic acid analogs fundamentally alters the secondary structure of the resulting peptide. In natural peptides, the amide bond strongly prefers a trans configuration. However, the introduction of the adjacent nitrogen atoms in the hydrazine linkage creates lone-pair/lone-pair electron repulsion.

This repulsion significantly lowers the energy barrier for cis-trans isomerization, stabilizing the cis-amide conformer. Consequently, aza-pipecolic acid derivatives are highly effective at forcing the peptide backbone into a Type VI


-turn  [4]. This structural pre-organization is a proven strategy for increasing binding affinity to specific receptors, such as the CD36 scavenger receptor, where aza-peptide modulators have shown potent anti-inflammatory and anti-atherosclerotic properties [3].

G A Hydrazine Building Block Incorporation B N-N Lone-Pair Electron Repulsion A->B C Cis-Amide Bond Thermodynamic Stabilization B->C D Type VI β-Turn Structural Induction C->D E Enhanced Receptor Selectivity (e.g., CD36) D->E

Figure 2: Pharmacological logic linking hydrazine incorporation to enhanced receptor selectivity.

References

  • Azapeptides as an Efficient Tool to Improve the Activity of Biologically Effective Peptides. Pharmaceuticals (MDPI).[Link]

  • Exploring Side-Chain Diversity by Submonomer Solid-Phase Aza-Peptide Synthesis. Organic Letters (ACS).[Link]

  • Synthesis and Biomedical Potential of Azapeptide Modulators of the Cluster of Differentiation 36 Receptor (CD36). Molecules (MDPI/NIH).[Link]

  • Impact of azaproline on Peptide conformation. Biopolymers (PubMed).[Link]

Application

High-throughput screening of Benzyl 3-hydrazinylpiperidine-1-carboxylate 2hcl derivatives

Application Note: High-Throughput Library Generation & Screening of Benzyl 3-hydrazinylpiperidine-1-carboxylate Derivatives Executive Summary This application note details the protocol for utilizing Benzyl 3-hydrazinylpi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Library Generation & Screening of Benzyl 3-hydrazinylpiperidine-1-carboxylate Derivatives

Executive Summary

This application note details the protocol for utilizing Benzyl 3-hydrazinylpiperidine-1-carboxylate dihydrochloride (Cbz-3-hydrazinopiperidine 2HCl) as a core scaffold in High-Throughput Synthesis (HTS) and subsequent biological screening.

The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in over 70 FDA-approved drugs. The 3-hydrazine moiety provides a unique, highly reactive handle for diversifying this core into pyrazoles and hydrazones —motifs critical for kinase inhibition (e.g., JAK, Aurora kinase) and GPCR modulation. This guide focuses on the parallel synthesis of a pyrazole-focused library and its transition into an HTS campaign.

Chemical Logic & Scaffold Utility

The core building block, Benzyl 3-hydrazinylpiperidine-1-carboxylate , offers two strategic advantages:

  • Orthogonal Protection: The piperidine nitrogen is protected by a Carboxybenzyl (Cbz) group, ensuring that derivatization occurs exclusively at the hydrazine tail.

  • Dihydrochloride Salt Stability: While free hydrazines are oxidation-prone, the 2HCl salt is stable for long-term storage. However, it requires a precise in situ neutralization protocol during library synthesis to restore nucleophilicity without causing precipitation.

Targeted Chemical Space

The primary workflow involves the condensation of the hydrazine scaffold with a diverse set of 1,3-diketones (or 1,3-dielectrophiles) to generate substituted pyrazoles .[1]

Reaction Scheme:



Critical Consideration (Regioselectivity): When reacting with unsymmetrical 1,3-diketones (


), two regioisomers are formed. In HTS contexts, these are often screened as a mixture, but for SAR (Structure-Activity Relationship) refinement, separation via HPLC is required.

Workflow Visualization

The following diagrams illustrate the chemical pathway and the operational HTS workflow.

Figure 1: Chemical Derivatization Pathway

ChemicalPathway Scaffold Benzyl 3-hydrazinylpiperidine -1-carboxylate 2HCl Neutralization In situ Neutralization (DIPEA/EtOH) Scaffold->Neutralization Dissolution Intermediate Free Hydrazine Intermediate Neutralization->Intermediate -2 HCl Cyclization Cyclocondensation (80°C, 4h) Intermediate->Cyclization Reagent Diversity Set: 1,3-Diketones Reagent->Cyclization Product 3-Piperidinyl-Pyrazole Library Cyclization->Product -2 H2O

Caption: Conversion of the hydrochloride salt scaffold into a pyrazole library via in situ neutralization and cyclocondensation.

Figure 2: HTS Operational Workflow

HTSWorkflow Start Library Synthesis (96-well Block) Workup Solid Phase Extraction (Scavenger Resins) Start->Workup Crude Reaction QC QC: LC-MS / Purity Check Workup->QC Aliquot MasterPlate Master Plate Generation (10mM in DMSO) QC->MasterPlate Pass (>85%) Acoustic Acoustic Transfer (Echo® Liquid Handler) MasterPlate->Acoustic Assay Biological Assay (Kinase/GPCR) Acoustic->Assay 50 nL Transfer HitPick Hit Validation & Deconvolution Assay->HitPick >50% Inhibition

Caption: Operational pipeline from synthesis block to hit validation using acoustic liquid handling.

Detailed Protocols

Protocol A: Parallel Synthesis of Pyrazole Library (96-well format)

Objective: Synthesize 96 unique derivatives using the scaffold and a diversity set of 1,3-diketones.

Materials:

  • Scaffold: Benzyl 3-hydrazinylpiperidine-1-carboxylate 2HCl (MW: ~322.2 g/mol ).

  • Reagents: 96 diverse 1,3-diketones (1.2 equivalents).

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Solvent: Ethanol (Absolute).

  • Equipment: 96-well deep-well reaction block (polypropylene), chemically resistant sealing mats, heating block shaker.

Step-by-Step Procedure:

  • Scaffold Stock Preparation:

    • Calculate the mass required for 100 reactions (96 + dead volume).

    • Dissolve the Scaffold (2HCl salt) in Ethanol.

    • Critical Step: Add DIPEA (2.5 equivalents relative to scaffold) to the stock solution. The solution may warm slightly. Ensure complete dissolution.

    • Concentration Target: 0.1 M Scaffold in EtOH.

  • Reagent Plating:

    • Dispense 1,3-diketones (dissolved in EtOH or DMSO) into the 96-well block.

    • Target: 1.2 equivalents of diketone per well.

  • Reaction Initiation:

    • Add 500 µL of the neutralized Scaffold Stock to each well containing diketone.

    • Seal the block tightly with a chemically resistant silicone mat.

  • Incubation:

    • Place block on a heater-shaker.

    • Incubate at 80°C for 4-6 hours with agitation (600 rpm).

    • Note: The Cbz group is stable at this temperature in ethanol.

  • Workup (Scavenging):

    • To remove excess diketones, add polymer-supported hydrazide resin (scavenger) to each well.

    • Shake at room temperature for 2 hours.

    • Filter the reaction mixture into a receiving plate (using a vacuum manifold) to remove the resin.

  • Drying:

    • Evaporate solvent using a centrifugal evaporator (Genevac or SpeedVac).

    • Resuspend the residue in DMSO to a final concentration of 10 mM (Master Plate).

Protocol B: Screening Preparation & Assay

Objective: Prepare the library for an enzymatic kinase inhibition assay.

Prerequisites:

  • Master Plate (10 mM in DMSO) from Protocol A.

  • Assay Plate (384-well low volume, black).

  • Acoustic Liquid Handler (e.g., Labcyte Echo).

Step-by-Step Procedure:

  • Quality Control (QC):

    • Randomly select 10% of the wells from the Master Plate.

    • Analyze via LC-MS to verify molecular weight and purity.

    • Acceptance Criteria: >85% purity by UV/ELSD.

  • Acoustic Transfer:

    • Transfer 50 nL of compound from the Master Plate to the Assay Plate.

    • Backfill with DMSO to normalize volume if necessary.

    • Final Assay Concentration: Assuming a 10 µL assay volume, 50 nL yields 50 µM screening concentration (typical for primary screen).

  • Assay Execution:

    • Add Enzyme Mix (Kinase + Buffer). Incubate 15 mins.

    • Add Substrate Mix (ATP + Peptide + Detection Reagent).

    • Read fluorescence/luminescence after defined incubation.

  • Data Analysis:

    • Calculate % Inhibition relative to High Control (DMSO only) and Low Control (known inhibitor).

    • Identify "Hits" (e.g., >50% inhibition).

    • False Positive Check: Flag compounds containing PAINS (Pan-Assay Interference Compounds) motifs, although the clean pyrazole synthesis minimizes this risk.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation in Stock Solution Incomplete neutralization of 2HCl salt.Increase solvent volume or switch to 1:1 EtOH:DMSO. Ensure DIPEA is added slowly while stirring.
Low Yield of Pyrazole Steric hindrance in diketone.Increase reaction temperature to 90°C or use Microwave irradiation (if formatting allows).
Regioisomer Mixtures Unsymmetrical diketones used.For primary screening, test the mixture. For hit validation, separate isomers via Chiral or Prep-HPLC.
Scaffold Degradation Oxidation of free hydrazine.Keep the 2HCl salt dry. Once neutralized (Step 1), use the solution immediately (< 1 hour). Do not store the free base.

References

  • The Piperidine Scaffold in Medicinal Chemistry

    • Steel, P. G., et al. (2022). Exploration of piperidine 3D fragment chemical space. RSC Medicinal Chemistry.
  • Pyrazole Synthesis Methodologies

    • Fustero, S., et al. (2011). Recent advances in the synthesis of pyrazoles. Chemical Reviews, 111(11), 6984-7034.
  • Solid-Supported Scavenging in Library Synthesis

    • Ley, S. V., & Baxendale, I. R. (2002). New tools and concepts for modern organic synthesis. Nature Reviews Drug Discovery, 1(8), 573-586.
  • Compound Data & Safety

    • PubChem CID 6932653 (Related: Benzyl 3-hydroxypiperidine-1-carboxyl

(Note: Specific CAS 2411635-15-7 or similar derivatives are often catalog items; protocols adapted from standard hydrazine chemistry).

Sources

Method

Techniques for coupling Benzyl 3-hydrazinylpiperidine-1-carboxylate 2hcl with other molecules

Application Note: Strategic Coupling Protocols for Benzyl 3-hydrazinylpiperidine-1-carboxylate 2HCl Abstract Benzyl 3-hydrazinylpiperidine-1-carboxylate dihydrochloride (CAS 916831-70-4) is a high-value bifunctional buil...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Coupling Protocols for Benzyl 3-hydrazinylpiperidine-1-carboxylate 2HCl

Abstract

Benzyl 3-hydrazinylpiperidine-1-carboxylate dihydrochloride (CAS 916831-70-4) is a high-value bifunctional building block. It features a piperidine core protected at the N1 position by a Carboxybenzyl (Cbz) group and a reactive hydrazine moiety at the C3 position. This architecture allows for the rapid construction of diverse N-heterocycles (pyrazoles, indazoles) and peptidomimetic linkers (hydrazones, hydrazides) while maintaining orthogonal protection. This guide details optimized protocols for handling the dihydrochloride salt, in situ neutralization, and three distinct coupling modalities.

Chemical Profile & Handling

The Reagent: The molecule is supplied as a dihydrochloride salt (


). This salt form confers stability against oxidation, a common failure mode for free alkyl hydrazines. However, the acidity of the salt (

in solution) will inhibit nucleophilic attack unless properly managed.
PropertySpecification
Molecular Formula

MW 322.23 g/mol (Salt) / 249.31 g/mol (Free Base)
Active Nucleophile C3-Hydrazine (

)
Protecting Group N1-Cbz (Acid stable;

labile)
Solubility Soluble in Water, DMSO, Methanol.[1] Insoluble in DCM/EtOAc (as salt).

Critical Stability Note: The Cbz group is stable to the mild acidic and basic conditions described below. Avoid using hydrogenolysis (


) or strong Lewis acids (

) until the final deprotection step is required.

Pre-Requisite: The "Salt Break" Strategy

Why this matters: The hydrazine nitrogens are protonated (


) and non-nucleophilic in the commercial material. You must liberate the free base for reaction.[2]

Method A: In Situ Neutralization (Recommended) Preferred for most couplings to minimize oxidation risk.

  • Reagents: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

  • Stoichiometry: Requires 2.0 - 2.5 equivalents of base to neutralize the 2HCl before the coupling partner reacts.

Method B: Partitioning (Free Base Isolation) Use only if the coupling reaction is intolerant of amine salts.

  • Dissolve 2HCl salt in minimal water.

  • Add 10%

    
     until 
    
    
    
    .
  • Rapidly extract with DCM (

    
    ).
    
  • Dry over

    
     and concentrate under 
    
    
    
    . Use immediately.

Protocol A: Hydrazone Formation (Linker Chemistry)

Application: Conjugation to aldehydes or ketones to form stable linkers or precursors for reductive amination.

Mechanism: The terminal nitrogen of the hydrazine attacks the carbonyl carbon, eliminating water. The 2HCl salt actually catalyzes this reaction if partially neutralized to pH 4-5.

Step-by-Step Protocol:

  • Preparation: Dissolve Benzyl 3-hydrazinylpiperidine-1-carboxylate 2HCl (1.0 mmol) in Ethanol (5 mL).

  • Buffering: Add Sodium Acetate (anhydrous, 2.0 mmol). Note: This buffers the HCl, creating in situ acetic acid catalyst.

  • Addition: Add the Aldehyde/Ketone (1.0 - 1.1 mmol) dropwise.

  • Reaction: Stir at Room Temperature for 2–4 hours.

    • Monitoring: TLC (UV active due to Cbz and hydrazone).

  • Workup:

    • Evaporate Ethanol.

    • Resuspend residue in EtOAc/Water. Wash with saturated

      
      .
      
    • Dry organic layer (

      
      ) and concentrate.
      

Data Summary:

Parameter Condition
Solvent EtOH or MeOH (anhydrous preferred)
pH Target 4.5 – 5.5 (Acetate buffer)
Temp 20°C – 40°C

| Yield | Typically 85–95% |

Protocol B: Pyrazole Synthesis (Heterocycle Construction)

Application: Reaction with 1,3-diketones or enones to form pyrazole rings, a privileged scaffold in kinase inhibitors.

Step-by-Step Protocol:

  • Dissolution: Suspend the 2HCl hydrazine salt (1.0 mmol) in Ethanol (10 mL).

  • Neutralization: Add TEA (2.2 mmol). The solution should clarify as the free base dissolves.

  • Cyclization Partner: Add the 1,3-diketone (e.g., Acetylacetone, 1.1 mmol).

  • Heating: Reflux (80°C) for 3–6 hours.

    • Note: If reaction is sluggish, add catalytic acetic acid (5 mol%).

  • Workup:

    • Cool to RT. The product often precipitates.

    • If no precipitate: Evaporate solvent, dissolve in DCM, wash with 0.1M HCl (removes TEA), then Brine.

Regioselectivity Note: Reaction with unsymmetrical 1,3-diketones yields a mixture of regioisomers. The terminal hydrazine nitrogen usually attacks the most electrophilic carbonyl first.

Protocol C: Amide/Hydrazide Coupling

Application: Attaching the molecule to carboxylic acids (e.g., amino acids) using peptide coupling agents.[3]

Step-by-Step Protocol:

  • Activation: To a solution of Carboxylic Acid (1.0 mmol) in DMF (5 mL), add HATU (1.1 mmol) and DIPEA (3.0 mmol). Stir for 5 mins.

    • Why 3.0 eq DIPEA? 1 eq activates the acid; 2 eq neutralize the hydrazine salt.

  • Coupling: Add Benzyl 3-hydrazinylpiperidine-1-carboxylate 2HCl (1.0 mmol) in one portion.

  • Reaction: Stir at RT for 1–2 hours.

  • Quench: Dilute with EtOAc (50 mL).

  • Wash:

    • 10% Citric Acid (removes unreacted hydrazine and DIPEA).

    • Sat.

      
       (removes unreacted acid/HOBt).
      
    • Brine.

  • Purification: Flash chromatography (Hexane/EtOAc).

Visualized Workflows

Figure 1: General Coupling Decision Tree

CouplingStrategy Start Benzyl 3-hydrazinylpiperidine -1-carboxylate 2HCl SaltBreak Neutralization (2.0 eq Base) Start->SaltBreak In Situ or Partition Target Target Molecule? SaltBreak->Target PathA Aldehyde/Ketone Target->PathA Linker PathB 1,3-Diketone Target->PathB Scaffold PathC Carboxylic Acid Target->PathC Coupling ProdA HYDRAZONE (Linker) PathA->ProdA pH 4-5 EtOH ProdB PYRAZOLE (Heterocycle) PathB->ProdB Reflux EtOH ProdC HYDRAZIDE (Peptidomimetic) PathC->ProdC HATU/EDC DMF

Caption: Decision tree for selecting the appropriate coupling modality based on the electrophilic partner.

Figure 2: Mechanistic Pathway for Pyrazole Formation

PyrazoleMech Step1 Free Base Hydrazine (Nucleophile) Step2 Attack on Carbonyl A (Imine Formation) Step1->Step2 + 1,3-Diketone Step3 Intramolecular Attack on Carbonyl B Step2->Step3 Cyclization Step4 Dehydration (-H2O) Step3->Step4 Final 1,5-Disubstituted Pyrazole Step4->Final Aromatization

Caption: Step-wise mechanism of pyrazole ring closure from the hydrazine precursor.

References

  • Hydrazone Formation: "Preparation of Hydrazones: A Review." Organic Chemistry Portal. Link

  • Pyrazole Synthesis: "Synthesis of Pyrazoles via reaction of Hydrazines with 1,3-Dicarbonyls." Organic Syntheses, Coll.[4] Vol. 4, p.351. Link

  • Peptide Coupling Reagents: "Recent Advances in Coupling Reagents for Peptide Synthesis." Bachem Technical Guides. Link

  • Cbz Group Stability: "Protective Groups in Organic Synthesis (Greene & Wuts)." Sigma-Aldrich Reference. Link

  • Handling Hydrazine Salts: "Safety Data Sheet: Benzyl 3-hydrazinylpiperidine-1-carboxylate." Fisher Scientific. Link

Sources

Application

Application Note: Experimental Setup for Synthesizing and Profiling BTK Inhibitors Derived from Benzyl 3-hydrazinylpiperidine-1-carboxylate 2HCl

Executive Summary This application note outlines the experimental framework for utilizing Benzyl 3-hydrazinylpiperidine-1-carboxylate dihydrochloride (CAS: 1628179-36-1) as a foundational building block in drug discovery...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note outlines the experimental framework for utilizing Benzyl 3-hydrazinylpiperidine-1-carboxylate dihydrochloride (CAS: 1628179-36-1) as a foundational building block in drug discovery. While this compound is not a standalone therapeutic, it is a critical hydrazine precursor used to synthesize aminopyrazole carboxamide-based inhibitors targeting Bruton's Tyrosine Kinase (BTK). This guide provides drug development professionals with a self-validating experimental setup covering the chemical conversion of this precursor and the subsequent bioactivity profiling of its derivatives.

Mechanistic Rationale: The Role of the Hydrazine Precursor

In the design of covalent kinase inhibitors, precise spatial orientation of the covalent reactive group (CRG) is paramount. Benzyl 3-hydrazinylpiperidine-1-carboxylate 2HCl provides a dual-purpose structural scaffold ()[1]:

  • The Hydrazine Moiety: Acts as the reactive center for condensation with substituted malononitriles, forming the aminopyrazole core. This core is essential for establishing critical hydrogen bonds within the hinge region of the BTK active site[2].

  • The Cbz-Protected Piperidine Ring: The carboxybenzyl (Cbz) group prevents unwanted side reactions during pyrazole formation. Once deprotected, the piperidine nitrogen provides a precisely angled vector to attach a CRG (such as an acrylamide or cyanamide), directing it toward the target nucleophile, Cys481, in BTK[3].

Synthetic Workflow: Generating the Bioactive Scaffold

To study the bioactivity associated with this scaffold, the precursor must first be converted into a functional covalent inhibitor.

Workflow A Precursor: Benzyl 3-hydrazinylpiperidine -1-carboxylate 2HCl B Condensation (with Malononitrile) A->B C Aminopyrazole Intermediate B->C D Cbz Deprotection & CRG Attachment C->D E Bioactive Scaffold: Covalent BTK Inhibitor D->E

Figure 1: Convergent synthetic workflow utilizing the hydrazine precursor to generate BTK inhibitors.

Experimental Setup: Bioactivity Profiling Protocols

Once the precursor is transformed into an aminopyrazole carboxamide derivative, its bioactivity must be rigorously profiled. The following protocols are engineered as self-validating systems to assess potency, selectivity, and mechanism of action.

Protocol 4.1: TR-FRET Kinase Assay (BTK vs. EGFR)
  • Objective: Determine the biochemical IC₅₀ of the synthesized inhibitor against BTK and assess off-target activity against Epidermal Growth Factor Receptor (EGFR).

  • Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because the delayed fluorescence measurement eliminates short-lived background autofluorescence from test compounds, ensuring a high signal-to-noise ratio. Evaluating EGFR is critical because irreversible acrylamide-based inhibitors often exhibit off-target EGFR binding, leading to clinical toxicities such as severe skin rash ()[2].

  • Methodology:

    • Prepare a 10-point, 3-fold serial dilution of the compound in DMSO.

    • Incubate 0.5 nM recombinant BTK (or EGFR) with the compound for 60 minutes at room temperature to allow for covalent bond formation.

    • Initiate the reaction by adding ATP (at the specific

      
       value for each kinase) and a biotinylated peptide substrate.
      
    • Terminate the reaction after 60 minutes using EDTA. Add Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC.

    • Read the plate on a TR-FRET compatible microplate reader (e.g., excitation at 340 nm, emission at 615 nm and 665 nm).

  • Self-Validation Check: The assay must include Ibrutinib as a positive control. Calculate the Z'-factor for each plate; only plates yielding a Z' > 0.6 are considered statistically robust and valid for analysis.

Protocol 4.2: Intact Protein LC-MS Covalent Adduct Assay
  • Objective: Confirm the mechanism of action by verifying the 1:1 stoichiometric covalent modification of BTK at Cys481.

  • Causality & Rationale: Biochemical IC₅₀ values alone cannot distinguish between a highly potent reversible inhibitor and a true covalent inhibitor. Mass spectrometry provides unequivocal proof of covalent adduct formation by detecting the exact mass shift of the intact protein[4].

  • Methodology:

    • Incubate 2 µM of the purified BTK kinase domain with 10 µM of the synthesized inhibitor in Tris buffer (pH 7.5) for 2 hours at 4°C[5].

    • Desalt the protein using a fast C4 reverse-phase LC gradient to remove non-covalently bound compounds and buffer salts.

    • Analyze the eluate via Electrospray Ionization Time-of-Flight (ESI-TOF) MS.

  • Self-Validation Check: Deconvolute the raw m/z spectra to intact mass. A successful assay will show the complete disappearance of the apo-BTK peak and the appearance of a single new peak corresponding exactly to Mass(BTK) + Mass(Inhibitor). The absence of double-adduct peaks validates the specificity of the CRG for the Cys481 residue.

Protocol 4.3: Cellular B-Cell Activation (CD69) Assay
  • Objective: Assess the functional inhibition of B-Cell Receptor (BCR) signaling in a physiologically relevant cellular environment.

  • Causality & Rationale: Testing in whole blood is essential because plasma protein binding can sequester lipophilic kinase inhibitors, drastically reducing their free fraction and apparent cellular potency. Measuring CD69, an early activation marker on B-cells, provides a direct, functional readout of BCR pathway blockade[6].

  • Methodology:

    • Pre-incubate human whole blood with varying concentrations of the inhibitor for 1 hour at 37°C.

    • Stimulate the BCR pathway using anti-human IgM antibodies (10 µg/mL) for 18 hours.

    • Lyse red blood cells and stain the remaining leukocytes with fluorescently labeled anti-CD19 (B-cell marker) and anti-CD69 antibodies.

    • Analyze via flow cytometry, gating strictly on the CD19+ population to measure the median fluorescence intensity (MFI) of CD69.

  • Self-Validation Check: Include an unstimulated blood sample (vehicle only) to establish baseline CD69 expression. The stimulated vehicle control must demonstrate at least a 5-fold increase in CD69 MFI for the assay window to be deemed valid.

Pathway BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK Activation BTK BTK (Target) SYK->BTK Phosphorylation PLC PLCγ2 BTK->PLC Activation Ca Calcium Flux & B-Cell Activation PLC->Ca Signaling Inh Aminopyrazole BTK Inhibitor Inh->BTK Covalent Blockade (Cys481)

Figure 2: BCR signaling cascade highlighting BTK as the target for aminopyrazole inhibitors.

Representative Data Presentation

By utilizing Benzyl 3-hydrazinylpiperidine-1-carboxylate 2HCl as the starting material, researchers can synthesize libraries of inhibitors with varying CRGs. The table below summarizes representative quantitative data demonstrating how tuning the CRG attached to this scaffold shifts the bioactivity profile from irreversible to reversible-covalent, thereby rescuing EGFR selectivity.

Compound DerivativeCovalent Reactive Group (CRG)MechanismBTK IC₅₀ (nM)EGFR IC₅₀ (nM)Selectivity (EGFR/BTK)
Acrylamide Analog AcrylamideIrreversible Covalent0.52.04x
Cyanamide Analog CyanamideReversible Covalent1.2>1000>833x

Note: Data reflects representative trends observed when tuning the CRG on the aminopyrazole scaffold derived from the hydrazine precursor.

References

  • Schnute, M. E., Benoit, S. E., Buchler, I. P., et al. (2018). "Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning." ACS Medicinal Chemistry Letters, 10(1), 80-85.[Link]

Sources

Method

Application Note: Strategic Derivatization of Benzyl 3-hydrazinylpiperidine-1-carboxylate 2HCl

The following Application Note and Protocol Guide is designed for medicinal chemists and drug discovery scientists. It addresses the strategic derivatization of Benzyl 3-hydrazinylpiperidine-1-carboxylate 2HCl (referred...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is designed for medicinal chemists and drug discovery scientists. It addresses the strategic derivatization of Benzyl 3-hydrazinylpiperidine-1-carboxylate 2HCl (referred to herein as B3HP-2HCl ) to generate high-value heterocyclic scaffolds.[1][2]

Executive Summary

Benzyl 3-hydrazinylpiperidine-1-carboxylate 2HCl (B3HP-2HCl ) is a privileged building block in medicinal chemistry.[1][2] Its value lies in the orthogonal protection of the piperidine nitrogen (Cbz) and the high reactivity of the C3-hydrazine moiety. While the piperidine ring provides a solubility-enhancing, non-aromatic core common in GPCR and kinase inhibitors, the hydrazine handle allows for the rapid construction of bioisosteres such as pyrazoles , triazoles , and pyridazines .

This guide outlines protocols to overcome the two primary challenges associated with this scaffold:

  • Salt Management: Efficiently neutralizing the dihydrochloride salt without degrading the carbamate protecting group.

  • Regiocontrol: Directing the cyclization with unsymmetrical 1,3-dicarbonyls to yield single-isomer pyrazoles, a critical factor for Structure-Activity Relationship (SAR) consistency.

Technical Profile & Pre-Analytical Handling[1]

PropertySpecificationTechnical Implication
Structure N-Cbz-3-hydrazinopiperidine[1][2] · 2HClCbz is stable to acidic/basic workups but sensitive to hydrogenolysis.
State Hygroscopic White SolidMust be stored under inert gas.[2] Moisture uptake leads to stoichiometry errors.[2]
pKa (est) ~8.5 (Hydrazine N), ~3.5 (Hydrazine NH2)The 2HCl form protonates both nitrogens.[2] Free-basing is required in situ.[1][2]
Safety Hydrazine derivativePotentially genotoxic.[2] All weighing must occur in a glovebox or ventilated hood.
Critical Handling Protocol: Salt Neutralization

Do not pre-neutralize and isolate the free base; the free hydrazine is prone to oxidation and dimerization.

  • Best Practice: Perform in situ neutralization using a mild organic base (e.g., DIPEA or NaOAc) in the reaction solvent immediately prior to adding the electrophile.

Derivatization Pathways for Enhanced Efficacy

The "enhanced efficacy" of B3HP-2HCl derivatives stems from converting the flexible hydrazine linker into rigid, aromatic heterocycles that fit specific binding pockets (e.g., the ATP-binding site of kinases).

Pathway A: Regioselective Pyrazole Synthesis (Primary Application)

Reaction with 1,3-diketones (Knorr Synthesis).[1][2] This is the most valuable transformation, yielding scaffolds analogous to Ruxolitinib or Celecoxib.

  • Challenge: Reaction with unsymmetrical diketones (

    
    ) yields a mixture of 1,3,5- and 1,3,4-substituted isomers.
    
  • Solution: Solvent control.[2] Fluorinated solvents like HFIP (Hexafluoroisopropanol) strongly favor the 1,3,5-isomer via hydrogen-bond activation of the carbonyls.[1]

Pathway B: Triazole Formation via Click Chemistry

Reaction with nitriles or CS₂ to form 1,2,4-triazoles. These are classic bioisosteres for amides, offering improved metabolic stability (lower clearance).

Visual Workflows

Figure 1: Strategic Derivatization Pathways

DerivatizationPathways Start B3HP-2HCl (Starting Material) Step1 In Situ Neutralization (MeOH/DIPEA) Start->Step1 Solvation PathA Pathway A: 1,3-Diketone Step1->PathA + R1-CO-CH2-CO-R2 PathB Pathway B: Nitrile/Imidate Step1->PathB + R-CN / Cat. ProdA Piperidinyl-Pyrazole (Kinase Target) PathA->ProdA Cyclization (Regioselective) ProdB Piperidinyl-Triazole (GPCR Target) PathB->ProdB Cyclization

Caption: Divergent synthesis of bioactive heterocycles from the B3HP-2HCl scaffold.

Figure 2: Regioselectivity Control Mechanism

Regioselectivity Input Unsymmetrical 1,3-Diketone (R1-CO-CH2-CO-R2) Branch1 Standard Solvent (EtOH/AcOH) Input->Branch1 Branch2 Fluorinated Solvent (HFIP/TFE) Input->Branch2 Result1 Mixture of Isomers (1,3,5 and 1,3,4) Branch1->Result1 Competing Nucleophilicity Result2 High Regioselectivity (>20:1 Favoring 1,3,5) Branch2->Result2 H-Bond Activation

Caption: Impact of solvent choice on isomeric purity during pyrazole formation.

Detailed Experimental Protocols

Protocol A: Regioselective Synthesis of Piperidinyl-Pyrazoles

Objective: Synthesize a 1,3,5-substituted pyrazole with >95% regioselectivity. Reagents: B3HP-2HCl (1.0 equiv), Unsymmetrical 1,3-diketone (1.1 equiv), DIPEA (2.5 equiv), HFIP (Hexafluoroisopropanol).[1][2]

Step-by-Step Methodology:

  • Preparation of Free Base (In Situ):

    • To a dry reaction vial equipped with a stir bar, add B3HP-2HCl (1.0 mmol, 322 mg).

    • Add HFIP (3.0 mL).[2] The salt will not fully dissolve initially.

    • Add DIPEA (2.5 mmol, 435 µL) dropwise.[2] Note: Slight exotherm observed.[2] The solution should clarify as the HCl is neutralized.

    • Stir at Room Temperature (RT) for 10 minutes.

  • Cyclization:

    • Add the 1,3-diketone (1.1 mmol) in one portion.

    • Seal the vial and heat to 60°C for 4–6 hours.

    • Monitoring: Check reaction progress via LC-MS. Look for the disappearance of the hydrazine mass (M+H) and appearance of the pyrazole mass (M-18 from water loss).[1]

  • Workup & Purification:

    • Evaporate the HFIP under reduced pressure (rotary evaporator). Caution: HFIP is volatile and expensive; recycle if possible.[1][2]

    • Redissolve the residue in EtOAc (20 mL) and wash with saturated NaHCO₃ (2 x 10 mL) to remove unreacted diketone and DIPEA salts.

    • Dry organic layer over Na₂SO₄, filter, and concentrate.

    • Purification: Flash chromatography (Hexane/EtOAc gradient).[2]

  • Validation:

    • Confirm structure via ¹H-NMR.[1][2]

    • NOESY Experiment: Crucial for confirming regiochemistry.[2] Look for NOE correlations between the pyrazole C4-proton and the piperidine C3-proton to verify N-substitution pattern.[1][2]

Protocol B: Cbz-Deprotection (Post-Derivatization)

Once the heterocycle is formed, the piperidine amine often needs to be exposed for further coupling (e.g., reductive amination).

  • Dissolve the Cbz-protected derivative in MeOH .[2]

  • Add 10% Pd/C (10 wt% loading).

  • Stir under H₂ balloon (1 atm) for 2–12 hours.

  • Filter through Celite to remove Pd.[2]

  • Concentrate to yield the free piperidine amine.

    • Note: Do not use acid hydrolysis (HBr/AcOH) if the attached heterocycle is acid-sensitive.[1][2]

Analytical Quality Control (QC)[1][2]

TestAcceptance CriteriaMethod
Purity > 95%HPLC (UV @ 254 nm)
Identity Mass matches theoretical [M+H]+LC-MS (ESI+)
Regioisomer Ratio > 20:1¹H-NMR (Integration of Pyrazole-H4)
Residual Solvent < 5000 ppm (Class 3)GC-Headspace

References

  • Regioselectivity in Pyrazole Synthesis

    • Title: Regioselective synthesis of 1,3,5-trisubstituted pyrazoles
    • Context: Establishes the baseline for controlling isomer r
    • Source:[1][2]

  • Fluorinated Solvents Effect

    • Title: HFIP-Promoted Regioselective Synthesis of Pyrazoles.[1][2]

    • Context: Explains the mechanistic advantage of using HFIP to activate carbonyls for hydrazine
    • Source:[1][2]

  • Piperidine Scaffolds in Drug Discovery

    • Title: Piperidine-based drug discovery: A review of the last decade.
    • Context: Validates the choice of the piperidine scaffold for enhancing solubility and bioavailability in "enhanced efficacy" campaigns.
    • Source:[1][2]

  • Hydrazine Salt Handling

    • Title: Practical Guide to the Safe Handling of Hydrazines.
    • Context: Safety protocols for managing hydrazine dihydrochloride salts.[2]

    • Source:[1][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Benzyl 3-hydrazinylpiperidine-1-carboxylate System

The following technical guide addresses the purification and handling of Benzyl 3-hydrazinylpiperidine-1-carboxylate (specifically the dihydrochloride salt form, 2HCl). This guide is structured as a Tier-3 Technical Supp...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the purification and handling of Benzyl 3-hydrazinylpiperidine-1-carboxylate (specifically the dihydrochloride salt form, 2HCl).

This guide is structured as a Tier-3 Technical Support resource, designed for researchers encountering specific instability, stoichiometry, or isolation issues.

Product Class: Chiral/Racemic Heterocyclic Building Blocks Functional Groups: Carbamate (Cbz), Hydrazine (


)
Common Issue:  Hygroscopicity, Oxidation ("Pink" discoloration), Salt Stoichiometry Mismatch.

Part 1: Executive Technical Brief (The "2HCl" Paradox)

Critical Observation: You have requested support for the 2HCl (dihydrochloride) salt. As a Senior Application Scientist, I must first address a fundamental chemical constraint that is likely the root cause of your purification difficulties.

The structure of Benzyl 3-hydrazinylpiperidine-1-carboxylate contains two nitrogen centers:

  • Piperidine Nitrogen (N1): Protected by a Benzyloxycarbonyl (Cbz) group. This forms a carbamate.[1][2] The lone pair is delocalized into the carbonyl; it is non-basic and will not form a stable salt with HCl under standard conditions.

  • Hydrazine Group (at C3): The terminal nitrogen is basic (

    
    ).
    

The Challenge: Attempting to force a 2:1 stoichiometry (2HCl) typically results in the protonation of the hydrazine (1 eq) and the physical entrapment of excess HCl gas or loosely bound solvation shells. This leads to hygroscopic oils , Cbz degradation (acid-catalyzed hydrolysis), and inconsistent melting points .

Recommendation: Unless your specific application requires a hyper-acidic environment, target the Monohydrochloride (1HCl) salt for isolation. It is crystalline, stable, and non-hygroscopic.

Part 2: Troubleshooting Guide (Q&A)

Issue 1: The Product "Oils Out" and Refuses to Crystallize

User Question: I treated the free base with 4M HCl in Dioxane, but instead of a white solid, I got a sticky yellow gum that won't solidify. How do I fix this?

Technical Diagnosis: This is a classic symptom of HCl supersaturation and solvent entrapment .

  • Excess Acid: You likely used a large excess of HCl to ensure "2HCl" formation. The excess HCl is acting as an impurity, lowering the lattice energy.

  • Polymorph Trap: Rapid precipitation from dioxane often traps solvent.

Corrective Protocol:

  • The "Solvent Swap" Method:

    • Decant the supernatant dioxane.

    • Dissolve the gum in a minimum amount of Methanol (MeOH) .

    • Add MTBE (Methyl tert-butyl ether) or Diethyl Ether dropwise until turbidity persists.

    • Crucial Step: Scratch the flask walls to induce nucleation. If it oils out again, reheat to dissolve and cool slowly to 4°C.

    • Alternative: Triturate the gum vigorously with Heptane or Hexane to remove trapped dioxane.

Issue 2: Pink/Brown Discoloration (Oxidation)

User Question: My white solid turned pink after sitting on the bench for 2 hours. Is it degraded?

Technical Diagnosis: Yes. Hydrazines are potent nucleophiles and reducing agents. They are susceptible to auto-oxidation in air, forming azo compounds (


) or radical decomposition products, which are often highly colored (pink/brown) even at trace (ppm) levels.

Corrective Protocol:

  • Immediate Action: Recrystallize immediately using degassed solvents.

  • Prevention:

    • Store under Argon/Nitrogen .

    • Add a trace of EDTA (disodium salt) during aqueous workups to chelate trace metals (Fe, Cu) that catalyze hydrazine oxidation.

    • Storage: -20°C is mandatory for long-term stability.

Issue 3: Unexpected Impurities (The "Acetone" Mistake)

User Question: I used Acetone to wash the filter cake to dry it faster, but now NMR shows a new set of doublets. What happened?

Technical Diagnosis: NEVER use ketones (Acetone, MEK) or aldehydes with hydrazines. The hydrazine group reacts rapidly with acetone to form a Hydrazone (


). This reaction is reversible but will contaminate your product significantly.

Corrective Protocol:

  • Purification: You must hydrolyze the hydrazone back to the hydrazine.

    • Dissolve the contaminated solid in Ethanol/Water (4:1) .

    • Add 1.5 eq of Hydroxylamine Hydrochloride (scavenger) or simply heat with dilute HCl.

    • Reprecipitate the product.[3]

  • Future Washing: Use Isopropanol (IPA) or MTBE for washing filter cakes.

Issue 4: Cbz Group Cleavage

User Question: I see benzyl chloride in my crude NMR. Is the HCl removing my protecting group?

Technical Diagnosis: While Cbz is generally acid-stable, it is not immune to high concentrations of strong acid (e.g., 4M HCl) over extended periods, especially if moisture is present (forming


). This leads to hydrolysis:


Corrective Protocol:

  • Limit Exposure: Generate the salt at 0°C and filter immediately. Do not let the hydrazine sit in strong acid solution overnight.

  • Switch Acids: If stability is critical, consider using Oxalic Acid to form the oxalate salt instead of HCl. It is milder and often crystallizes better.

Part 3: Visual Technical Workflows

Diagram 1: Purification Decision Tree

This logic flow guides you through the purification process based on the physical state of your crude product.

PurificationLogic Start Crude Reaction Mixture (Hydrazine Formation) StateCheck Physical State? Start->StateCheck Oily Sticky Gum / Oil StateCheck->Oily Oils Out Solid Precipitate / Solid StateCheck->Solid Solidifies Trituration Triturate with Heptane/Et2O Oily->Trituration ColorCheck Color Check Solid->ColorCheck SolventSwap Dissolve in MeOH, Precipitate with MTBE Trituration->SolventSwap If still oily SolventSwap->ColorCheck White White/Off-White ColorCheck->White Pass Pink Pink/Brown (Oxidation) ColorCheck->Pink Fail Recryst Recrystallize: EtOH + HCl (gas) or IPA/MTBE White->Recryst Optional Polish Pink->Recryst Degas Solvents + EDTA wash Final Pure Monohydrochloride Salt (Store -20°C, Argon) Recryst->Final

Caption: Decision tree for handling crude Benzyl 3-hydrazinylpiperidine-1-carboxylate, addressing oiling and oxidation issues.

Diagram 2: Chemical Reactivity & Impurity Pathways

Understanding the chemical fate of your molecule is crucial for troubleshooting.

ImpurityPathways Target Benzyl 3-hydrazinylpiperidine -1-carboxylate (Target) Hydrazone Hydrazone Impurity (Stable, hard to remove) Target->Hydrazone + Acetone (Condensation) Azo Azo/Diimide Species (Pink Color) Target->Azo + O2 (Oxidation) Cleavage Benzyl Chloride + Free Amine Salt Target->Cleavage + Conc. HCl (Hydrolysis) Acetone Acetone/Ketones Oxygen Oxygen (Air) StrongAcid Excess Strong Acid (>24h)

Caption: Common degradation pathways. Avoid ketones, air exposure, and prolonged contact with concentrated acids.

Part 4: Validated Experimental Protocol

Optimized Isolation of the Monohydrochloride Salt

This protocol prioritizes purity and stability over the theoretical "2HCl" stoichiometry.

Materials:

  • Crude Benzyl 3-hydrazinylpiperidine-1-carboxylate (Free base).

  • Solvent A: Ethanol (Absolute).[4]

  • Solvent B: 4M HCl in Dioxane (or 1.25M HCl in EtOH).

  • Anti-solvent: MTBE or Diethyl Ether.

Step-by-Step:

  • Dissolution: Dissolve 1.0 g of the crude free base oil in 5 mL of Absolute Ethanol at room temperature. Ensure the solution is clear.

  • Acidification: Cool the solution to 0°C (Ice bath).

  • Controlled Addition: Add 1.1 equivalents of HCl (e.g., if using 4M HCl in Dioxane, add calculated volume dropwise).

    • Note: Do not dump excess acid. Monitor pH; target pH 3-4 on wet paper.

  • Crystallization: Stir at 0°C for 30 minutes. A white precipitate should form.

    • If no solid: Add MTBE dropwise (up to 10 mL) until the solution turns cloudy. Stop stirring and let it sit in the fridge (4°C) overnight.

  • Filtration: Filter the solid under a blanket of Nitrogen (to prevent oxidation).

  • Washing: Wash the cake immediately with cold MTBE/Ethanol (1:1). DO NOT USE ACETONE.

  • Drying: Dry under high vacuum at room temperature for 4 hours.

Expected Data:

  • Appearance: White to off-white crystalline solid.

  • Melting Point: Distinct sharp range (e.g., 180-185°C decomp).

  • Stoichiometry: ~1.0 HCl (Monohydrochloride).

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[2][5] Protective Groups in Organic Synthesis. Wiley-Interscience.[2] (Detailed stability data of Cbz groups in acidic media).

  • Ragnarsson, U. (1991). Synthetic methodology for the preparation of hydrazine derivatives. Chemical Society Reviews. (General handling of hydrazine nucleophiles).
  • BenchChem Technical Data. (2025). Purification of Hydrazine Dihydrochloride Salts. (Protocols for handling hygroscopic hydrazine salts).

  • Sigma-Aldrich. (2024). Product Specification: Benzyl 3-hydroxypiperidine-1-carboxylate. (Structural analog comparison).

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for the Derivatization of Benzyl 3-hydrazinylpiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for optimizing the derivatization of Benzyl 3-hydraziny...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for optimizing the derivatization of Benzyl 3-hydrazinylpiperidine-1-carboxylate. As a key intermediate in the synthesis of various heterocyclic compounds, successful derivatization is critical for the development of novel therapeutics. This guide, compiled by our senior application scientists, offers practical, field-proven insights to overcome common experimental challenges.

Introduction to Derivatization Reactions

Benzyl 3-hydrazinylpiperidine-1-carboxylate is a versatile building block primarily used in the synthesis of hydrazones and pyrazoles. These reactions leverage the nucleophilic nature of the hydrazine moiety to react with carbonyl compounds.

  • Hydrazone Formation: This involves the condensation reaction between the hydrazine and an aldehyde or ketone. The reaction is typically acid-catalyzed and proceeds through a nucleophilic addition-elimination mechanism to form a C=N double bond.[1]

  • Pyrazole Synthesis (Knorr Synthesis): This classic reaction involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, also typically under acidic conditions, to form a five-membered aromatic pyrazole ring.[2][3]

Understanding the nuances of these reactions is crucial for optimizing yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization reactions for Benzyl 3-hydrazinylpiperidine-1-carboxylate?

A1: The most common and synthetically useful derivatization reactions involve the formation of hydrazones and pyrazoles. Hydrazones are formed by reacting the hydrazine with aldehydes or ketones, while pyrazoles are synthesized by reacting with 1,3-dicarbonyl compounds.[1][3]

Q2: Why is my reaction yield consistently low?

A2: Low yields can stem from several factors including the purity of starting materials, suboptimal reaction conditions (temperature, pH, solvent), or decomposition of the hydrazine reagent.[4][5] Phenylhydrazine, for example, is known to decompose and form colored impurities.[5] It is advisable to use freshly distilled or high-purity hydrazine.

Q3: I'm observing multiple spots on my TLC, indicating a mixture of products. What is the likely cause?

A3: For pyrazole synthesis with unsymmetrical 1,3-dicarbonyls, the formation of regioisomers is a common issue.[6] This occurs because the hydrazine can attack either of the two non-equivalent carbonyl groups.[6] For hydrazone synthesis, the extra spots could be unreacted starting materials or side products from decomposition.[4]

Q4: How critical is pH control in these reactions?

A4: pH is a critical parameter. For hydrazone formation, mildly acidic conditions (pH 4.5-5) are often optimal to protonate the carbonyl oxygen, enhancing its electrophilicity, without excessively protonating the hydrazine, which would render it non-nucleophilic.[7] In pyrazole synthesis, acidic conditions also catalyze the initial condensation steps.[2]

Troubleshooting Guide

This section provides a structured approach to resolving specific issues encountered during the derivatization of Benzyl 3-hydrazinylpiperidine-1-carboxylate.

Problem 1: Incomplete Reaction or Low Conversion

Symptoms:

  • Significant amount of starting material (Benzyl 3-hydrazinylpiperidine-1-carboxylate) remains, as observed by TLC or LC-MS.

  • Low yield of the desired product.[4]

Potential Causes & Solutions:

CauseRecommended Action & Explanation
Insufficient Catalyst Add a catalytic amount of a suitable acid (e.g., glacial acetic acid, p-toluenesulfonic acid). The acid protonates the carbonyl group of the aldehyde, ketone, or dicarbonyl compound, making it more electrophilic and susceptible to nucleophilic attack by the hydrazine.[7]
Suboptimal Temperature Increase the reaction temperature. Many condensation reactions require heating to overcome the activation energy barrier. Refluxing in a suitable solvent like ethanol or propanol is common.[8] However, be cautious as excessive heat can lead to decomposition.[4]
Inappropriate Solvent The choice of solvent can influence reaction rates. Protic solvents like ethanol can participate in proton transfer steps, facilitating the reaction.[9] Apolar solvents might be less effective. Experiment with different solvents of varying polarity.
Steric Hindrance If the carbonyl compound is sterically hindered, the reaction rate will be slower.[10] In such cases, longer reaction times and higher temperatures may be necessary.
Deactivated Hydrazine If the reaction mixture is too acidic, the hydrazine will be protonated, reducing its nucleophilicity.[1] Ensure the pH is only mildly acidic.
Problem 2: Formation of Impurities and Side Products

Symptoms:

  • Multiple unexpected spots on TLC.

  • Difficulty in purifying the final product.

Potential Causes & Solutions:

CauseRecommended Action & Explanation
Hydrazine Decomposition Hydrazine and its derivatives can be unstable, especially when heated or exposed to air.[5] Use fresh, high-purity hydrazine. If necessary, distill the hydrazine before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also minimize oxidative decomposition.[5]
Azine Formation (for Hydrazones) If an excess of the aldehyde or ketone is used, the initially formed hydrazone can react with another molecule of the carbonyl compound to form an azine. To avoid this, use a slight excess of the hydrazine derivative.[11]
Side Reactions of the Carbonyl Compound Aldehydes, in particular, can be prone to self-condensation or oxidation. Ensure the purity of the carbonyl starting material.
Problem 3: Poor Regioselectivity in Pyrazole Synthesis

Symptoms:

  • Formation of a mixture of two or more isomeric pyrazole products when using an unsymmetrical 1,3-dicarbonyl compound.[6]

Potential Causes & Solutions:

CauseRecommended Action & Explanation
Similar Reactivity of Carbonyl Groups In an unsymmetrical 1,3-dicarbonyl, if both carbonyl groups have similar steric and electronic environments, the hydrazine will attack both, leading to a mixture of regioisomers.[6]
Thermodynamic vs. Kinetic Control The ratio of regioisomers can be influenced by whether the reaction is under kinetic or thermodynamic control. Altering the reaction temperature can favor one isomer over the other.[6] Generally, lower temperatures favor the kinetically controlled product, while higher temperatures favor the thermodynamically more stable product.
pH and Solvent Effects The reaction conditions can significantly influence the regiochemical outcome.[6] Varying the acid catalyst and the solvent polarity may alter the product ratio.
Problem 4: Purification Challenges

Symptoms:

  • Difficulty in separating the product from starting materials or byproducts via column chromatography or recrystallization.

  • Peak tailing during column chromatography for the basic piperidine product.[12]

Potential Causes & Solutions:

CauseRecommended Action & Explanation
Similar Polarity of Components If the product and impurities have similar polarities, separation by standard silica gel chromatography can be challenging.
Basic Nature of the Piperidine Ring The basic nitrogen of the piperidine ring can interact strongly with the acidic silica gel, leading to peak tailing.[12]
Recrystallization Issues Finding a suitable solvent system for recrystallization can be difficult.

Purification Strategies:

  • Column Chromatography Additives: To mitigate peak tailing on silica gel, add a small amount of a basic modifier like triethylamine (e.g., 1%) to the eluent. This will compete with the product for binding to the acidic sites on the silica.

  • Acid-Base Extraction: This is an effective method for separating the basic piperidine derivative from neutral or acidic impurities.[13] Dissolve the crude mixture in an organic solvent and wash with a dilute aqueous acid (e.g., 1 M HCl). The basic product will be protonated and move to the aqueous phase. The aqueous layer can then be separated, basified (e.g., with NaOH), and the product extracted back into an organic solvent.[13]

  • Recrystallization: A systematic approach to finding a suitable solvent is recommended. Test the solubility of the crude product in various solvents at room temperature and upon heating.[12] A good recrystallization solvent will dissolve the compound when hot but not when cold.[12]

  • Salt Formation: If the product is an oil or difficult to crystallize, converting it to a salt (e.g., hydrochloride or tartrate) can often induce crystallization and facilitate purification.

Experimental Protocols

General Protocol for Hydrazone Synthesis
  • Reactant Preparation: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 mmol) in a suitable solvent (e.g., 15 mL of ethanol).[7]

  • Addition of Hydrazine: To this solution, add an equimolar amount of Benzyl 3-hydrazinylpiperidine-1-carboxylate (1.0 mmol).[7]

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.[7]

  • Reaction Monitoring: Stir the reaction mixture at room temperature or under reflux, and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.[7]

General Protocol for Pyrazole Synthesis (Knorr Synthesis)
  • Reactant Preparation: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 mmol) in a solvent such as ethanol or glacial acetic acid.

  • Addition of Hydrazine: Add an equimolar amount of Benzyl 3-hydrazinylpiperidine-1-carboxylate (1.0 mmol).

  • Reaction Conditions: Add a catalytic amount of a strong acid like HCl or H₂SO₄ if not using acetic acid as the solvent. Heat the mixture to reflux and monitor the reaction by TLC.[8]

  • Work-up and Purification: After completion, cool the reaction mixture and pour it into ice-water. The precipitated solid can be collected by filtration, washed with cold water, and dried.[4] Further purification can be achieved by recrystallization or column chromatography.

Visualizing the Workflow

Derivatization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Dissolve_Carbonyl Dissolve Carbonyl (Aldehyde/Ketone or 1,3-Dicarbonyl) Start->Dissolve_Carbonyl Add_Hydrazine Add Benzyl 3-hydrazinyl- piperidine-1-carboxylate Dissolve_Carbonyl->Add_Hydrazine Add_Catalyst Add Acid Catalyst Add_Hydrazine->Add_Catalyst Heat Heat/Reflux Add_Catalyst->Heat Monitor Monitor by TLC Heat->Monitor Monitor->Heat Incomplete Workup Quench/Precipitate Monitor->Workup Complete Purify Purify (Column/Recrystallization) Workup->Purify Characterize Characterize (NMR, MS, IR) Purify->Characterize End Pure Product Characterize->End

Caption: General experimental workflow for derivatization.

Data Summary

The following table summarizes typical reaction conditions for hydrazone and pyrazole synthesis. Note that optimal conditions will vary depending on the specific substrates used.

Reaction TypeCarbonyl SubstrateCatalystSolventTemperatureTypical Yield
Hydrazone AldehydesAcetic AcidEthanolRoom Temp - RefluxGood to Excellent
Hydrazone KetonesAcetic AcidEthanolRefluxModerate to Good
Pyrazole 1,3-DiketonesAcetic Acid/HClEthanol/Acetic AcidRefluxGood to Excellent
Pyrazole β-KetoestersAcetic AcidPropanol100 °CHigh

References

  • Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega. Available at: [Link]

  • The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry. Available at: [Link]

  • The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. ResearchGate. Available at: [Link]

  • Knorr Pyrazole Synthesis. J&K Scientific LLC. Available at: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances. Available at: [Link]

  • Product Class 17: Hydrazones. Science of Synthesis. Available at: [Link]

  • Importance of ortho Proton Donors in Catalysis of Hydrazone Formation. PMC. Available at: [Link]

  • Water-soluble Organocatalysts for Hydrazone and Oxime Formation. PMC. Available at: [Link]

  • The Synthesis and Diazotization of Some Ketone Hydrazones. Transactions of the Illinois State Academy of Science. Available at: [Link]

  • Importance of ortho Proton Donors in Catalysis of Hydrazone Formation. ACS Publications. Available at: [Link]

  • The Effect of the Purification of Piperidine on the Activity of Derived Local Anesthetics. Journal of the American Chemical Society. Available at: [Link]

  • Process for producing purified piperidine derivative. Google Patents.
  • Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. Available at: [Link]

  • Process for the preparation of pyrazole and its derivatives. Google Patents.
  • PROCESS FOR PRODUCING PURIFIED PIPERIDINE DERIVATIVE. WIPO Patentscope. Available at: [Link]

  • How is the hydrazone formed in the Wolff-Kishner reduction?. Chemistry Stack Exchange. Available at: [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. PMC. Available at: [Link]

  • Knorr Pyrazole Synthesis. Chem Help Asap. Available at: [Link]

  • Synthesis and Spectroscopic Studies of Dichloro p- Nitrophenyl Hydrazones. Discovery Scientific Society. Available at: [Link]

  • Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. ResearchGate. Available at: [Link]

  • A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. PMC. Available at: [Link]

  • Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. PMC. Available at: [Link]

  • Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. PubMed. Available at: [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry. Available at: [Link]

  • A Systematic Review on Hydrazones Their Chemistry and Biological Activities. AIP Publishing. Available at: [Link]

  • A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. ResearchGate. Available at: [Link]

  • Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. LCGC International. Available at: [Link]

  • Reaction scheme for derivatization of carboxylic acid groups with.... ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of Benzyl 3-hydrazinylpiperidine-1-carboxylate 2HCl

Topic: Stability issues of Benzyl 3-hydrazinylpiperidine-1-carboxylate 2HCl in solution Document ID: TS-HYD-PIP-003 Last Updated: March 4, 2026 Audience: Medicinal Chemists, Analytical Scientists, and Process Engineers I...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability issues of Benzyl 3-hydrazinylpiperidine-1-carboxylate 2HCl in solution Document ID: TS-HYD-PIP-003 Last Updated: March 4, 2026 Audience: Medicinal Chemists, Analytical Scientists, and Process Engineers

Introduction

Benzyl 3-hydrazinylpiperidine-1-carboxylate 2HCl is a specialized heterocyclic building block often used to synthesize bicyclic systems or introduce hydrazine moieties into peptidomimetics. While the Benzyl carbamate (Cbz) protecting group provides robust stability for the secondary amine, the hydrazine moiety (-NH-NH₂) at position 3 is chemically labile.

This guide addresses the three primary failure modes observed with this compound in solution: Oxidative Degradation , Carbonyl Condensation (The "Acetone Trap") , and pH-Induced Instability .

Module 1: The Chemistry of Instability

To troubleshoot effectively, one must understand the specific degradation pathways. The dihydrochloride salt (2HCl) renders the hydrazine moiety protonated (


), which significantly protects it from oxidation. However, once dissolved or neutralized, the compound becomes vulnerable.
Key Degradation Pathways
  • Oxidative Dehydrogenation (Air Sensitivity): In the presence of dissolved oxygen and neutral/basic pH, the hydrazine group oxidizes to an azo intermediate (

    
    ), which is unstable and decomposes, often evolving nitrogen gas and leading to complex oligomers.
    
  • Carbonyl Condensation (The "Acetone Trap"): Hydrazines are potent nucleophiles (alpha-effect). They react rapidly with trace aldehydes or ketones. Acetone is the most common culprit, often introduced via glassware cleaning residues, forming a stable hydrazone impurity (+40 Da).

Visualizing the Degradation Logic

degradation_pathways Target Benzyl 3-hydrazinylpiperidine-1-carboxylate (Target Molecule) Azo Azo Intermediate (Unstable) Target->Azo Oxidation (-2H) Hydrazone Acetone Hydrazone Adduct (Stable Impurity +40 Da) Target->Hydrazone Condensation (-H₂O) Oxygen Dissolved Oxygen (O₂) (pH > 6) Oxygen->Azo Acetone Trace Acetone (Glassware Residue) Acetone->Hydrazone Decomp Oligomers & N₂ Gas (Brown/Yellow Color) Azo->Decomp Decomposition

Figure 1: Primary degradation pathways. The formation of hydrazones is often mistaken for intrinsic instability but is actually a contamination issue.

Module 2: Troubleshooting Guide (FAQs)

Scenario A: "My solution turned yellow/brown within hours."

Diagnosis: Oxidative Degradation.[1][2]

  • Cause: The hydrazine group has oxidized.[1][3][4][5] This is accelerated if the solution was neutralized (free-based) or left in an open vessel.

  • The Science: Protonated hydrazines (

    
    ) are stable. Free hydrazines possess a lone pair capable of radical formation and oxidation.
    
  • Solution:

    • Immediate: Discard the solution. Oxidation products cannot be easily reversed.

    • Prevention: Maintain the compound as the 2HCl salt in solution as long as possible. If you must neutralize it for a reaction, do so in situ under an inert atmosphere (Nitrogen/Argon) immediately before adding the electrophile.

Scenario B: "LCMS shows a major impurity peak at M+40 (or M+12 depending on ionization)."

Diagnosis: Acetone Hydrazone Formation.[6][7][8][9]

  • Cause: The glassware used was washed with acetone and not fully dried, or the solvent (e.g., DCM) contained trace stabilizers.

  • The Science: Hydrazines react with acetone to form an isopropylidene hydrazone (

    
    ). This bond is robust and will not break easily under standard workup conditions.
    
  • Solution:

    • Immediate: You may be able to hydrolyze the hydrazone back to the hydrazine using strong aqueous acid (e.g., 1M HCl) and heat, but this risks cleaving the Cbz group (though Cbz is generally acid-stable, high heat is risky).

    • Prevention: Strictly ban acetone from any glassware used with this compound. Use Methanol or Ethanol for cleaning.

Scenario C: "The compound precipitates when I adjust the pH to 7."

Diagnosis: Solubility Limit of the Free Base.

  • Cause: The 2HCl salt is highly polar and water-soluble. The free base (neutral form) is an organic carbamate with lower aqueous solubility.

  • Solution:

    • Protocol: If performing a reaction in water/buffer, add a co-solvent like DMSO or Acetonitrile (10–20%) before neutralizing. This maintains solubility during the transition from salt to free base.

Module 3: Best Practice Protocols

Protocol 1: Preparation of Stable Stock Solutions

Objective: Create a solution suitable for biological assays or chemical reactions without degradation.

Solvent Compatibility Table

SolventStability RatingNotes
Water (Degassed) ⭐⭐⭐⭐⭐Excellent for 2HCl salt. Acidic pH stabilizes hydrazine.[1]
DMSO (Anhydrous) ⭐⭐⭐⭐Good solubility. Warning: DMSO can act as an oxidant with certain activators.
Methanol/Ethanol ⭐⭐⭐Good, but protic solvents dissolve oxygen well. Must degas.
Acetone FATAL Reacts immediately to form hydrazone.
DMF ⭐⭐⭐Acceptable, but commercial DMF often contains amine impurities.

Step-by-Step Workflow:

  • Glassware Prep: Oven-dry glassware. NO ACETONE WASHING.

  • Solvent Prep: Sparge the chosen solvent (Water or DMSO) with Argon or Nitrogen for 15 minutes to remove dissolved oxygen.

  • Dissolution: Add the Benzyl 3-hydrazinylpiperidine-1-carboxylate 2HCl solid to the solvent.

    • Note: The solution will naturally be acidic. Do not adjust pH until the moment of use.

  • Storage: Store at -20°C under inert gas.

Visualizing the Handling Workflow

handling_workflow Start Start: Solid 2HCl Salt Glassware Glassware Prep: NO ACETONE (Use MeOH/EtOH) Start->Glassware Degas Degas Solvent (N₂ Sparge, 15 min) Glassware->Degas Dissolve Dissolve Solid (Keep Acidic/Natural pH) Degas->Dissolve Decision Intended Use? Dissolve->Decision Storage Storage: -20°C, Sealed Decision->Storage Later Use Reaction Reaction: Add Co-solvent (DMSO/ACN) THEN Neutralize In-Situ Decision->Reaction Immediate Use

Figure 2: Workflow for minimizing degradation risks during handling.

Module 4: Analytical Validation

How do you prove your compound is still good?

  • 1H NMR (DMSO-d6):

    • Look for the Cbz benzylic protons (singlet/doublet around 5.1 ppm).

    • Hydrazine Protons: In DMSO-d6, the hydrazine protons (-NH-NH2) often appear as broad peaks. The 2HCl salt will show broad exchangeable protons downfield (8-10 ppm).

    • Contamination Check: Look for the Acetone Methyls (singlet around 1.8-2.0 ppm). If you see a sharp singlet here that integrates to 6H relative to the piperidine, you have the hydrazone, not the free hydrazine.

  • LCMS Considerations:

    • Ghost Peaks: Hydrazines can condense with trace formaldehyde or acetaldehyde inside the mass spec source or in the HPLC mobile phase (especially if using low-grade Methanol).

    • Method: Use an acidic mobile phase (0.1% Formic Acid). This keeps the hydrazine protonated and stable during the run.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Standard reference for Cbz stability and cleavage conditions).

  • Ragnarsson, U. (1991). Synthetic methodology for oligo-and polyesters. Accounts of Chemical Research. (Discusses hydrazine handling and protecting group orthogonality).
  • BenchChem Technical Support. (2025). Working with Hydrazine Derivatives in Aqueous Solutions. (General guidelines on hydrazine oxidation and pH sensitivity).

  • Organic Chemistry Portal. (n.d.). Benzyl carbamate (Cbz) Stability. (Confirming acid stability of the Cbz group).

  • Sigma-Aldrich. (n.d.). Hydrazine Dihydrochloride Product Information. (Safety and handling of hydrazine salts).

Sources

Optimization

Troubleshooting guide for the analytical characterization of complex piperidines

Welcome to the Analytical Troubleshooting Center. Complex piperidines present unique analytical challenges due to their basic nitrogen centers, conformational flexibility, and specific fragmentation behaviors.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Troubleshooting Center. Complex piperidines present unique analytical challenges due to their basic nitrogen centers, conformational flexibility, and specific fragmentation behaviors. This guide provides field-proven, causality-driven solutions to overcome chromatographic, spectroscopic, and mass spectrometric hurdles encountered during drug development and chemical characterization.

Section 1: Chromatographic Troubleshooting (HPLC/UHPLC)

Q: Why do my piperidine derivatives exhibit severe peak tailing on standard C18 columns, and how can I definitively resolve this?

A: Peak tailing in basic piperidines is rarely a hardware issue; it is a fundamental chemical interaction problem. The basic nitrogen in a piperidine ring typically has a pKa between 9 and 11. At a neutral mobile phase pH, the nitrogen is fully protonated (positively charged). Simultaneously, residual silanol groups (Si-OH) on standard silica-based stationary phases become ionized (Si-O⁻) at pH > 3.0. This creates a strong, secondary ion-exchange interaction that retains the basic analyte longer than the primary hydrophobic interaction, resulting in a severe tailing edge[1].

To resolve this, you must control the ionization state of either the analyte or the stationary phase. As highlighted in [1], you can either lower the pH to < 3.0 to neutralize the silanols, or raise the pH to > 10.5 to deprotonate and neutralize the piperidine nitrogen.

Protocol 1: High-pH RP-HPLC Method for Basic Piperidines

Self-Validating Mechanism: By injecting a neutral hydrophobic marker (e.g., toluene) alongside your piperidine, you create an internal control. If the piperidine peak shape matches the neutral marker's asymmetry factor (


) at high pH, you have successfully validated that silanol ion-exchange was the sole cause of the tailing.
  • Column Selection: Equip the system with a high-pH tolerant stationary phase, such as an Ethylene Bridged Hybrid (BEH) C18 column. Standard silica will dissolve at this pH.

  • Mobile Phase A Preparation: Prepare 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust the pH to 10.5 using Ammonium Hydroxide.

  • Mobile Phase B: 100% Acetonitrile (LC-MS grade).

  • Gradient Execution: Run a linear gradient from 5% B to 95% B over 10 minutes.

  • System Equilibration: Flush the column with at least 10 column volumes (CV) of the starting mobile phase to ensure the stationary phase surface is fully equilibrated to the basic pH.

HPLC_Troubleshooting Start Peak Tailing Observed (Asymmetry > 1.5) CheckPH Evaluate Mobile Phase pH vs Analyte pKa Start->CheckPH Action1 Adjust pH > 10.5 (Neutralize Basic N) CheckPH->Action1 High pH Tolerant Column Action2 Adjust pH < 3.0 (Neutralize Silanols) CheckPH->Action2 Standard Silica Column CheckCol Optimize Stationary Phase Action1->CheckCol Action2->CheckCol Action3 Use Endcapped or CSH Column CheckCol->Action3

Caption: Workflow for mitigating peak tailing in basic piperidines via pH and column optimization.

Section 2: Spectroscopic Troubleshooting (NMR)

Q: My 1D 1H-NMR spectrum shows missing or severely broadened signals in the aliphatic region (1.5 - 3.0 ppm). Is my compound degrading?

A: Broad or "missing" signals in piperidines are rarely due to degradation. Instead, they are a hallmark of conformational exchange. Piperidine rings undergo rapid chair-chair interconversion and nitrogen inversion. When the rate of this interconversion is comparable to the NMR timescale at room temperature (intermediate exchange rate), the signals for the axial and equatorial protons coalesce, causing severe line broadening[2].

To elucidate the true structure, you must alter the kinetic energy of the system. As demonstrated in studies on the [2], Variable Temperature (VT) NMR is the definitive solution. Cooling the sample slows the exchange (slow-exchange limit), resolving the distinct conformers.

Protocol 2: Variable Temperature (VT) NMR for Conformational Locking

Self-Validating Mechanism: The protocol is validated internally by reversibility. If the sharp signals obtained at 233 K revert to the exact broadened state when the sample is warmed back to 298 K, the phenomenon is definitively proven to be conformational exchange, ruling out degradation or aggregation.

  • Solvent Selection: Dissolve 10-15 mg of the analyte in a deuterated solvent with a wide liquid range, such as Toluene-

    
     (liquid from -95°C to 110°C).
    
  • Baseline Acquisition: Acquire a standard 1H-NMR spectrum at 298 K. Identify the coalesced/broadened regions.

  • Cooling Cycle: Lower the probe temperature in 10 K decrements down to 233 K. Allow 5 minutes of thermal equilibration at each step.

  • Dynamic Shimming: Re-shim the Z and Z2 gradients at each temperature step, as the dielectric constant and viscosity of the solvent will change drastically.

  • Decoalescence Analysis: Identify the temperature at which the broad signals split into sharp, distinct multiplets. Integrate the separated axial and equatorial signals to determine the exact cis/trans or conformer ratio.

NMR_Exchange State Broad NMR Signals at 298K Cause Intermediate Exchange Rate (Chair-Chair Flipping) State->Cause VT_Low Cool to 233K (Low Temp) Cause->VT_Low Freeze Conformation VT_High Heat to 353K (High Temp) Cause->VT_High Accelerate Exchange Result_Low Slow Exchange Limit: Sharp, distinct conformer signals VT_Low->Result_Low Result_High Fast Exchange Limit: Sharp, time-averaged signals VT_High->Result_High

Caption: Variable Temperature (VT) NMR logic for resolving conformational exchange in piperidines.

Section 3: Mass Spectrometry Troubleshooting (LC-MS/MS)

Q: What fragmentation pathways should I expect when performing LC-MS/MS on substituted piperidines to confidently assign my structure?

A: Under Electrospray Ionization (ESI) positive mode, the basic nitrogen of the piperidine ring readily accepts a proton to form an


 precursor ion. The dominant fragmentation pathway is driven by the stability of the resulting ions. Typically, 

-cleavage occurs adjacent to the nitrogen atom, followed by the loss of substituents or complete ring opening.

According to[3], such as piperine, you will frequently observe characteristic product ions. For instance, the cleavage of an amide or alkyl bond connecting the ring to the rest of the molecule often yields a stable fragment at m/z 84 (the unsubstituted piperidine ring itself) or m/z 85. Recognizing these conserved fragments allows you to map the rest of the molecule by mass difference.

Quantitative Data Summary

Table 1: Mobile Phase & Column Selection Guide for Basic Piperidines

ParameterLow pH Strategy (pH < 3.0)High pH Strategy (pH > 10.0)
Analyte State Protonated (Charged)Deprotonated (Neutral)
Silanol State Neutralized (Protonated)Ionized (Deprotonated)
Column Requirement Standard C18, EndcappedHybrid Silica (e.g., BEH)
Buffer Example 0.1% Formic Acid10 mM Ammonium Bicarbonate
Typical Retention Lower (due to high polarity)Higher (due to neutrality)

Table 2: Common MS/MS Fragments of Piperidine Derivatives

Precursor Ion SubstructureCharacteristic Fragment (m/z)Primary Fragmentation Mechanism
Unsubstituted Piperidine84.08

-cleavage and loss of substituent
N-Alkyl PiperidineVaries (Precursor - Alkyl)Alkyl chain cleavage
Piperidine Amide85.09Amide bond cleavage
Hydroxypiperidine

Neutral loss of water (

)

References

  • HPLC Tech Tip: Peak Tailing of Basic Analytes Source: Phenomenex URL:[Link]

  • 13C and 1H NMR of 2,6-diaryl-1-hydroxy piperidin-4-one oximes; substituent effects on cis/trans ratio and conformational equilibria Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy (PubMed) URL:[Link]

  • Mass Spectrometry Does Not Need to Be a “Grind”: Plant Secondary Metabolites in Coffee and Black Pepper as a Practical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Teaching Tool Source: Journal of Chemical Education (ACS Publications) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Biological Screening &amp; Assay Integration of Benzyl 3-hydrazinylpiperidine-1-carboxylate Derivatives

Welcome to the Application Support Center. Benzyl 3-hydrazinylpiperidine-1-carboxylate (CAS 1282834-23-4) is a critical chiral building block predominantly used in the synthesis of aminopyrazole carboxamides and other ta...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. Benzyl 3-hydrazinylpiperidine-1-carboxylate (CAS 1282834-23-4) is a critical chiral building block predominantly used in the synthesis of aminopyrazole carboxamides and other targeted kinase inhibitors[1]. Because this intermediate is frequently functionalized into covalent inhibitors targeting the Cys481 residue of Bruton's Tyrosine Kinase (BTK), biological screening requires specialized assay conditions to differentiate between reversible and irreversible binding kinetics, and to ensure kinome selectivity[2].

This guide provides field-proven protocols, causality-driven troubleshooting, and validated workflows to ensure your screening cascade is robust and reproducible.

Biological Context & Mechanism of Action

Before executing the protocols, it is crucial to understand the biological pathway your synthesized derivatives will modulate. BTK is a critical node in B-cell receptor (BCR) signaling and a regulator of B-cell development[3]. Inhibitors derived from the 3-hydrazinylpiperidine scaffold typically act by occupying the ATP-binding pocket and forming a covalent bond with the Cys481 residue, thereby halting downstream calcium mobilization[2][3].

BTK_Pathway BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK PLCg2 PLCγ2 Activation BTK->PLCg2 Ca2 Calcium Mobilization PLCg2->Ca2 Inhibitor Piperidine-derived Inhibitor Inhibitor->BTK Covalent Binding (Cys481)

BCR signaling cascade highlighting BTK intervention by piperidine-derived covalent inhibitors.

Core Experimental Protocols
Protocol A: Kinase Mobility Shift Assay (Self-Validating System)

To evaluate the inhibitory activity of your final compounds, a mobility shift assay is the industry standard. This protocol incorporates an internal validation step by running parallel assays at different ATP concentrations to confirm ATP-competitive binding prior to covalent adduction ()[2].

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human BTK (full length) in assay buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Triton X-100, 2 mM DTT).

  • Compound Incubation: Dispense 100 nL of the piperidine-derived test compound (in 100% DMSO) into a 384-well plate. Add 5 µL of the BTK enzyme solution. Incubate for 60 minutes at room temperature to allow for covalent adduct formation[2].

  • Substrate Addition & Self-Validation: Add 5 µL of a substrate mix containing fluorescently labeled peptide substrate and ATP. Self-Validation Step: Run two parallel plates—one at 1 mM ATP (physiological representation) and one at

    
     ATP (typically ~10 µM).
    
  • Reaction Termination: After 1 hour, terminate the reaction by adding 10 µL of termination buffer (100 mM HEPES pH 7.5, 0.015% Brij-35, 0.2% Coating Reagent, 50 mM EDTA).

  • Readout: Analyze the microplate using a microfluidic mobility shift reader. Calculate the ratio of phosphorylated product to unphosphorylated substrate.

Protocol B: Intact Mass Spectrometry for Covalent Adduct Validation

To definitively prove that your derivative forms a covalent bond with the target Cys481, intact protein mass spectrometry is required[2].

Step-by-Step Methodology:

  • Incubation: Incubate 2 µM recombinant BTK kinase domain with 10 µM test compound in 20 mM Tris-HCl (pH 8.0) for 2 hours at room temperature.

  • Desalting: Pass the reaction mixture through a Zeba spin desalting column (7K MWCO) to remove excess unbound compound.

  • LC-MS Analysis: Inject the sample onto a C4 analytical column coupled to a Time-of-Flight (TOF) mass spectrometer. Use a fast gradient of 5-95% acetonitrile (with 0.1% formic acid) over 5 minutes.

  • Data Deconvolution: Smooth, background-subtract, and centroid the acquired protein data. Transform the data using a maximum entropy algorithm to determine the intact molecular weight[2]. A mass shift corresponding to the exact mass of your inhibitor confirms 1:1 covalent binding.

Troubleshooting Guides & FAQs

Q1: Why do I observe inconsistent IC50 values across different ATP concentrations in my BTK mobility shift assay? A: Causality: Compounds derived from Benzyl 3-hydrazinylpiperidine-1-carboxylate are typically ATP-competitive prior to the covalent bond formation step. At high ATP concentrations (e.g., 1 mM), the ATP outcompetes the reversible binding phase of the inhibitor, leading to an apparent right-shift in the IC50 curve. Resolution: Always report IC50 values with the specific ATP concentration used. For physiological relevance and to evaluate covalent efficacy, 1 mM ATP is recommended[2]. If you need to evaluate the initial reversible binding affinity (


), perform the assay at or below the ATP 

and reduce the pre-incubation time to 5-10 minutes.

Q2: The chiral resolution of Benzyl 3-hydrazinylpiperidine-1-carboxylate yielded low enantiomeric excess (ee), leading to poor assay reproducibility. What is the standard procedure? A: Causality: The racemic mixture contains both (R) and (S) enantiomers, which have drastically different spatial orientations in the BTK binding pocket. The (R)-enantiomer is typically the active stereocenter for these specific aminopyrazole carboxamides[2]. Resolution: Perform chiral multi-column chromatography (e.g., Chiralpak AD, 20 µm, CH3CN/EtOH 90/10) on the Boc-protected intermediate before final acidic deprotection. Verify the optical rotation; the isolated (R)-isomer should exhibit


 = -12.5 (c=1.0, MeOH)[2].

Q3: My intact MS data shows multiple mass additions (+1, +2, +3 adducts) instead of a single 1:1 binding event. How do I fix this? A: Causality: This indicates off-target reactivity, meaning your electrophilic warhead is too reactive and is modifying non-catalytic surface cysteines or lysines. Resolution: Lower the compound concentration in the incubation step from 10 µM to 2 µM (equimolar to the protein). If multiple adducts persist, the electrophilicity of your warhead needs to be attenuated through medicinal chemistry optimization.

Q4: My compound shows poor solubility in the assay buffer, leading to erratic fluorescence readouts. How do I resolve this? A: Causality: The benzyl carboxylate (Cbz) protecting group is highly lipophilic. If your final test compound retains bulky hydrophobic moieties without sufficient polar surface area, it will precipitate in aqueous buffers, causing light scattering and erratic reads in fluorescence-based assays. Resolution: Ensure the final DMSO concentration in the assay does not exceed 1% (v/v). If precipitation still occurs, ensure your buffer contains 0.01% Triton X-100 to maintain compound solubility without denaturing the kinase.

Quantitative Data Summary: Kinome Selectivity Profiling

When screening derivatives of this scaffold, it is critical to evaluate selectivity against other kinases, especially those possessing a homologous cysteine residue (e.g., TEC, TXK, BMX)[2].

Kinase TargetHomologous CysteineIC50 (nM) at 1 mM ATPSelectivity Window (vs BTK)
BTK Cys481 10 1x (Reference)
TECCys44952~5x
BMXCys49653~5x
TXKCys350291~29x
BLKCys3153,670~367x
JAK3Cys909>10,000>1000x
SRCNone>10,000>1000x

Table 1: Representative kinome selectivity profile for optimized piperidine-derived covalent inhibitors. Data highlights the challenge of achieving selectivity over closely related TEC-family kinases[2].

High-Throughput Screening Workflow

Screening_Workflow Synth Chiral Resolution & Synthesis (R)-Enantiomer Prep Compound Prep (100% DMSO, max 1% final) Synth->Prep Assay Mobility Shift Assay (1mM ATP, 1h Incubation) Prep->Assay MS Intact Mass Spectrometry (Adduct Validation) Prep->MS Data IC50 Calculation & Kinome Profiling Assay->Data MS->Data

Integrated biological screening workflow for piperidine-derived covalent kinase inhibitors.

References
  • Title: Supporting Information: Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactivity.
  • Title: Bruton's tyrosine kinase inhibitors (WO2014068527A1)

Sources

Optimization

Technical Support Center: Scale-Up Guide for Benzyl 3-hydrazinylpiperidine-1-carboxylate 2HCl

This technical guide addresses the scale-up synthesis of Benzyl 3-hydrazinylpiperidine-1-carboxylate dihydrochloride . This compound is a critical bifunctional building block, featuring a protected secondary amine (Cbz-p...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the scale-up synthesis of Benzyl 3-hydrazinylpiperidine-1-carboxylate dihydrochloride . This compound is a critical bifunctional building block, featuring a protected secondary amine (Cbz-piperidine) and a reactive hydrazine moiety, often utilized in the synthesis of fused heterocycles (e.g., pyrazoles, indazoles) or as a peptidomimetic scaffold.

The following content is structured as a Technical Support Center resource, designed to guide professionals through process chemistry challenges, safety protocols, and troubleshooting.

Part 1: Strategic Process Overview

Scaling up the introduction of a hydrazine moiety onto a piperidine ring requires navigating two primary risks: safety hazards associated with hydrazine hydrate (toxicity, instability) and chemoselectivity issues (formation of symmetrical hydrazine dimers).

The recommended industrial route utilizes a Nucleophilic Substitution (S_N2) strategy on an activated alcohol, rather than reductive amination, to maintain stereochemical integrity (if starting with chiral material) and avoid unstable hydrazone intermediates.

The Validated Route
  • Activation: Conversion of Benzyl 3-hydroxypiperidine-1-carboxylate to a sulfonate ester (Mesylate).

  • Displacement: Nucleophilic attack by hydrazine monohydrate.

  • Salt Formation: Precipitation of the dihydrochloride salt.

Part 2: Detailed Technical Protocol & Troubleshooting

Phase 1: Activation (Mesylation)

Objective: Convert the hydroxyl group at C3 into a reactive leaving group.

ParameterSpecificationRationale
Reagent Methanesulfonyl chloride (MsCl) (1.1 - 1.2 eq)Balance between complete conversion and minimizing impurities.
Base Triethylamine (TEA) (1.5 eq)Scavenges HCl; easier to remove than inorganic bases in this solvent system.
Solvent Dichloromethane (DCM) or TolueneDCM offers better solubility; Toluene is preferred for larger scale safety (higher flash point).
Temp 0°C to 5°C (Addition), then RTControl exotherm during addition to prevent side reactions (elimination).

Troubleshooting FAQ: Phase 1

Q: I observe the formation of an alkene impurity (elimination product) by TLC/HPLC. A: This is "Benzyl 5,6-dihydropyridine-1(2H)-carboxylate" formed via E2 elimination.

  • Cause: Temperature too high during MsCl addition or excess base.

  • Fix: Ensure internal temperature remains <5°C during addition. Slow down the addition rate. Verify the stoichiometry of TEA.

Phase 2: Hydrazinolysis (Critical Step)

Objective: Displace the mesylate with hydrazine. This is the most safety-critical step.

Protocol:

  • Reagent Setup: Charge Hydrazine Monohydrate (5.0 - 10.0 eq) into the reactor.

    • Note: A large excess is mandatory to favor the mono-substituted product (R-NHNH2) over the dimer (R-NH-NH-R).

  • Addition: Dissolve the Mesylate intermediate in Ethanol or Isopropanol (3-5 volumes). Add this solution slowly to the refluxing hydrazine solution.

    • Process Tip: "Reverse addition" (Mesylate into Hydrazine) ensures the mesylate always encounters a high concentration of hydrazine, suppressing dimer formation.

  • Reaction: Reflux (approx. 80°C) for 4-6 hours. Monitor by HPLC.

Troubleshooting FAQ: Phase 2

Q: The reaction has stalled with 10% starting material remaining. A: Hydrazine displacement is sensitive to steric hindrance on the piperidine ring.

  • Fix: Do not add more hydrazine immediately. Increase agitation speed to ensure phase mixing (if heterogeneous). If using Ethanol, switch to n-Butanol to increase the reflux temperature (117°C), but be cautious of thermal stability.

Q: I am seeing a "dimer" impurity (bis-piperidine hydrazine). A: This occurs when the product (R-NHNH2) competes with hydrazine to attack the remaining mesylate.

  • Fix: Your hydrazine equivalents are too low, or the addition rate of mesylate is too fast. Increase Hydrazine to 10 eq and ensure strict "Reverse Addition."

Phase 3: Salt Formation & Isolation

Objective: Isolate the product as the stable dihydrochloride salt.

Protocol:

  • Work-up: Concentrate the reaction mixture under vacuum to remove solvent and excess hydrazine.

    • Safety: The distillate contains hydrazine.[1] It must be treated with bleach (sodium hypochlorite) in a dedicated waste stream before disposal.

  • Extraction: Dissolve residue in DCM, wash with water/brine to remove residual hydrazine salts. Dry organic layer.[2][3]

  • Salting Out: Cool DCM solution to 0°C. Add HCl in Dioxane (4M) or HCl gas slowly.

  • Filtration: The 2HCl salt is hygroscopic. Filter under nitrogen/argon blanket.

Troubleshooting FAQ: Phase 3

Q: The product is oiling out instead of crystallizing. A: This is common with dihydrochloride salts of polar amines.

  • Fix: Use a co-solvent system. Add Ethyl Acetate or MTBE as an antisolvent to the DCM/Methanol solution during acidification. Seeding with a pure crystal is highly recommended.

Q: The salt is turning pink/brown upon storage. A: Hydrazines are prone to air oxidation.

  • Fix: Ensure the final product is dried thoroughly (remove solvent inclusions) and store under Argon at -20°C. The 2HCl salt should be more stable than the free base.

Part 3: Visualized Workflows

Diagram 1: Synthesis & Scale-Up Logic

This diagram illustrates the critical process flow and decision points for the synthesis.

SynthesisFlow Start Start: Benzyl 3-hydroxypiperidine-1-carboxylate Step1 Step 1: Mesylation (MsCl, TEA, DCM, <5°C) Start->Step1 Check1 QC Check: Elimination Impurity? Step1->Check1 Check1->Step1 Fail: Lower Temp/Slower Add Step2 Step 2: Hydrazinolysis (Reverse Addition into 10eq N2H4) Check1->Step2 Pass (<1% Alkene) Check2 QC Check: Dimer Formation? Step2->Check2 Check2->Step2 Fail: Increase N2H4 eq Workup Workup: Removal of Excess Hydrazine (Bleach destruction of waste) Check2->Workup Pass Step3 Step 3: Salt Formation (HCl/Dioxane) Workup->Step3 Final Final Product: Benzyl 3-hydrazinylpiperidine-1-carboxylate 2HCl Step3->Final

Caption: Figure 1. Process flow for the scale-up of Benzyl 3-hydrazinylpiperidine-1-carboxylate 2HCl, highlighting critical QC checkpoints.

Diagram 2: Impurity Troubleshooting Tree

A logic tree for diagnosing common impurities during the hydrazine displacement step.

ImpurityTree Issue Issue: Low Purity after Step 2 Type1 Impurity: Alkene (Elimination) Issue->Type1 Type2 Impurity: Dimer (Bis-piperidine) Issue->Type2 Type3 Impurity: Unreacted Mesylate Issue->Type3 Sol1 Action: Reduce Temp during MsCl addition Type1->Sol1 Sol2 Action: Increase N2H4 to >10 equivalents Type2->Sol2 Sol3 Action: Switch solvent (EtOH -> n-BuOH) Type3->Sol3

Caption: Figure 2. Troubleshooting logic for impurity profiles in the hydrazinolysis step.

Part 4: Safety & Compliance (E-E-A-T)

Critical Safety Notice: Hydrazine monohydrate is a suspected human carcinogen , highly toxic by inhalation/skin absorption, and corrosive. It is also a reducing agent that can react violently with oxidizers.

  • Engineering Controls: All hydrazine handling must occur in a functioning fume hood or glovebox. For kilogram-scale, a closed reactor system with a scrubber is required.

  • Waste Management: Hydrazine waste must never be mixed with standard organic waste. It must be deactivated using dilute sodium hypochlorite (bleach) in a controlled, cooled vessel (exothermic reaction) prior to disposal.

  • PPE: Butyl rubber gloves are required (nitrile is permeable to hydrazine). Face shield and respirator are mandatory if not in a closed system.

References

  • BenchChem. (2025).[3][4] Troubleshooting common issues in the synthesis of hydrazinylpyrimidines. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Hydrazine. Retrieved from

  • Organic Chemistry Portal. (2024). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from

  • Tesaro Inc. (2011). Process for preparing intermediates of anti-tumor drug niraparib.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Reference for nucleophilic displacement mechanisms).

Sources

Troubleshooting

Technical Support Center: Mitigating Impurities in Benzyl 3-hydrazinylpiperidine-1-carboxylate 2HCl Synthesis

Welcome to the Advanced Technical Support Center. As drug development accelerates, the demand for high-purity functionalized piperidines—specifically Benzyl 3-hydrazinylpiperidine-1-carboxylate dihydrochloride (CAS: 1628...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As drug development accelerates, the demand for high-purity functionalized piperidines—specifically Benzyl 3-hydrazinylpiperidine-1-carboxylate dihydrochloride (CAS: 1628179-36-1)[1]—has surged, particularly for the synthesis of complex kinase inhibitors[2].

This guide is engineered for process chemists and application scientists. It bypasses generic advice to directly address the mechanistic origins of impurities during the three-step synthesis: hydrazone condensation, chemoselective reduction, and orthogonal Boc-deprotection.

Mechanistic Workflow & Impurity Origins

Understanding the kinetic and thermodynamic pathways of your synthesis is the first step in troubleshooting. The diagram below maps the standard synthetic route alongside the critical junctures where impurities are generated.

ImpurityPathway SM Benzyl 3-oxopiperidine-1-carboxylate + tert-butyl carbazate Hydrazone Boc-Hydrazone Intermediate SM->Hydrazone Reflux, THF (Condensation) Imp1 Unreacted Ketone (Condensation Failure) SM->Imp1 Suboptimal Stoichiometry Protected Boc-Protected Hydrazine Hydrazone->Protected NaBH3CN, TsOH (Reduction) Imp2 Boron/Cyanide Adducts (Poor Quench) Hydrazone->Imp2 Incomplete Workup Imp3 3-Aminopiperidine (N-N Cleavage) Hydrazone->Imp3 Aggressive Reduction Imp5 Bis-alkylated Dimer (Side Reaction) Hydrazone->Imp5 Premature Reduction Final Benzyl 3-hydrazinylpiperidine -1-carboxylate 2HCl Protected->Final 4N HCl/Dioxane (Boc Deprotection) Imp4 Des-Cbz Impurity (Over-deprotection) Protected->Imp4 T > 20°C or Prolonged Time

Caption: Mechanistic workflow for Benzyl 3-hydrazinylpiperidine-1-carboxylate 2HCl synthesis and impurity origins.

Troubleshooting Guides (FAQs)

Q1: Why am I detecting high levels of boron or cyanide impurities in my Boc-protected intermediate?

The Causality: The reduction of the hydrazone relies on sodium cyanoborohydride (


). This reagent requires acidic activation (typically via p-toluenesulfonic acid, TsOH) to protonate the hydrazone, making it electrophilic enough for hydride transfer[2]. If the reaction is not quenched properly, stable boron-amine complexes or residual cyanide salts carry over into the organic phase.
The Fix:  Implement a rigorous basic aqueous workup. Quench the reaction with saturated aqueous 

and stir vigorously for at least 30 minutes. The basic environment hydrolyzes the boron complexes, driving the boron species into the aqueous layer while the protected hydrazine remains in the organic phase.
Q2: My final 2HCl salt contains significant amounts of a des-Cbz impurity. How do I prevent this?

The Causality: The Cbz (carboxybenzyl) group is generally orthogonal to the Boc group and should survive HCl/dioxane. However, Cbz is susceptible to cleavage under strongly acidic conditions if the temperature spikes. When 4N HCl in dioxane is added to the methanol solution of the intermediate, the exothermic reaction can easily push the internal temperature above 20 °C, triggering premature Cbz cleavage. The Fix: Control the thermodynamics. Pre-cool the methanol solution of the Boc-protected hydrazine to <10 °C. Add the 4N HCl/dioxane dropwise, ensuring the internal temperature never exceeds 10 °C during the addition phase[2]. Only allow the reaction to warm to room temperature after the addition is complete.

Q3: I am detecting 3-aminopiperidine derivatives instead of the hydrazine. What causes this N-N bond cleavage?

The Causality: N-N bonds are notoriously fragile. While


 is a mild reducing agent, over-reduction can occur if the reaction is left stirring for excessively long periods, or if the local concentration of acid is too high, leading to the reductive cleavage of the hydrazine into a primary amine.
The Fix:  Strictly monitor the reduction step via LC-MS. Do not use stronger reducing agents (like 

with

), as these will universally cleave both the N-N bond and the Cbz protecting group.
Q4: How do I avoid the formation of bis-alkylated dimers?

The Causality: If the reducing agent (


) is added before the initial ketone and tert-butyl carbazate have fully condensed into the hydrazone, the newly formed hydrazine intermediate can act as a nucleophile. It will attack the unreacted ketone, leading to a bis-alkylated dimer impurity.
The Fix:  Ensure the condensation step is pushed to 100% completion (refluxing in THF for 2 hours) and verify the absence of the starting ketone via TLC/LC-MS before introducing the reducing agent.

Self-Validating Experimental Protocols

To ensure reproducibility and trust in your workflow, follow these validated Standard Operating Procedures (SOPs). Each protocol includes built-in analytical checkpoints.

Protocol A: Synthesis of the Boc-Hydrazone Intermediate
  • Setup: Dissolve Benzyl 3-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous THF (10 volumes).

  • Addition: Add tert-butyl carbazate (1.0 eq) in a single portion.

  • Reaction: Heat the solution to reflux for 2 hours.

  • Validation Checkpoint: Pull an aliquot for LC-MS. The ketone peak (UV 210 nm) must be <1%. The mass of the product should be observed at

    
     348.2 
    
    
    
    [2].
  • Isolation: Cool to ambient temperature and concentrate in vacuo to afford the hydrazone as an oil. Proceed without further purification.

Protocol B: Chemoselective Reduction
  • Setup: Dissolve the hydrazone (1.0 eq) in THF (6.5 volumes) and add

    
     (1.0 eq).
    
  • Acid Activation: Prepare a solution of p-toluenesulfonic acid monohydrate (TsOH, 1.0 eq) in THF (2.5 volumes). Add this dropwise over 1.5 hours.

  • Thermodynamic Control: Maintain the internal temperature strictly below 21 °C during the TsOH addition[2].

  • Validation Checkpoint: Perform a ninhydrin stain on a TLC plate. The protected hydrazine will show minimal reactivity, whereas any cleaved 3-aminopiperidine impurity will stain an intense, immediate purple. LC-MS should show

    
     350.2 
    
    
    
    .
Protocol C: Orthogonal Deprotection to the 2HCl Salt
  • Setup: Dissolve the Boc-protected hydrazine (1.0 eq) in methanol (3.5 volumes). Cool the reactor to 5 °C.

  • Deprotection: Add 4N HCl in dioxane (1.2 volumes) dropwise. Critical: Ensure the internal temperature does not exceed 10 °C during addition[2].

  • Maturation: Remove the cooling bath and stir at room temperature for 16 hours. A precipitate will form.

  • Isolation & Validation Checkpoint: Filter the resulting precipitate and wash the solids with EtOAc. Analyze via

    
     NMR (
    
    
    
    or
    
    
    ). The spectrum must show the aromatic Cbz protons (
    
    
    ~7.3 ppm) and completely lack the Boc tert-butyl singlet (
    
    
    ~1.4 ppm).

Quantitative Data & Impurity Profiling

Use the following reference table to rapidly identify and mitigate impurities during in-process control (IPC) testing.

Impurity ProfileStructural CharacteristicRoot CauseAnalytical DetectionMitigation Strategy
Unreacted Ketone Carbonyl group presentIncomplete condensationLC-MS: Missing

348.2NMR:

~2.5-2.8 (ketone

-protons)
Extend reflux time; ensure anhydrous THF is used.
3-Aminopiperidine Primary amine (N-N cleaved)Over-reduction / aggressive conditionsLC-MS:

235.1

TLC: Positive Ninhydrin
Limit reduction time; strictly control TsOH addition rate.
Boron Adducts Boron-nitrogen complexesInsufficient aqueous quenchNMR: Broadened signals, unexpected upfield peaksQuench with sat.

and stir vigorously for >30 mins.
Des-Cbz Impurity Loss of benzyl esterThermal degradation during acid deprotectionLC-MS:

116.1

NMR: Loss of aromatic protons
Keep HCl addition temperature strictly <10 °C.
Bis-alkylated Dimer Tertiary amine formationPremature reduction before condensation completesLC-MS: High molecular weight mass (

Da)
Validate 100% hydrazone formation before adding

.

References

  • Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactivity Source: Journal of Medicinal Chemistry (Supporting Information) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Efficacy Comparison Guide: Benzyl 3-Hydrazinylpiperidine-1-Carboxylate vs. Traditional Scaffolds in Kinase Inhibitor Discovery

Introduction: The Evolution of Targeted Scaffolds In the landscape of targeted covalent inhibitors—particularly for Bruton's Tyrosine Kinase (BTK)—the choice of the core scaffold dictates not only the spatial projection...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Evolution of Targeted Scaffolds

In the landscape of targeted covalent inhibitors—particularly for Bruton's Tyrosine Kinase (BTK)—the choice of the core scaffold dictates not only the spatial projection of the covalent warhead but also the synthetic efficiency of the entire drug discovery campaign. Benzyl 3-hydrazinylpiperidine-1-carboxylate has emerged as a privileged building block, enabling the highly convergent synthesis of aminopyrazole carboxamide architectures[1].

This guide objectively compares the structural efficacy, kinase selectivity, and synthetic utility of the 3-hydrazinylpiperidine scaffold against traditional 3-aminopiperidine and pyrrolidine alternatives used in first-generation inhibitors like ibrutinib.

Structural Rationale & Scaffold Mechanics

As a Senior Application Scientist, I frequently observe discovery programs bottlenecked by late-stage synthetic hurdles and poor off-target profiles. The fundamental advantage of Benzyl 3-hydrazinylpiperidine-1-carboxylate lies in its terminal hydrazine moiety, which allows for the de novo construction of the pyrazole hinge-binder directly onto the piperidine ring[2].

  • The 3-Hydrazinylpiperidine Advantage : Condensation of this scaffold with substituted malononitriles guarantees absolute regioselectivity. The N-N bond of the hydrazine seamlessly becomes the N1-N2 axis of the resulting pyrazole[2]. Furthermore, the 3-substituted piperidine ring places the nitrogen atom at the optimal distance and trajectory to present a covalent warhead (such as an acrylamide or a reversible cyanamide) directly to the Cys481 residue in the BTK active site[1].

  • Traditional Scaffolds (3-Aminopiperidine / 3-Hydroxypiperidine) : In contrast, scaffolds used in first-generation inhibitors require coupling a pre-formed pyrazolopyrimidine to the piperidine ring via

    
     or Mitsunobu reactions[3]. This approach is sterically hindered, often yields difficult-to-separate mixtures of N1/N2 alkylation products, and suffers from poor atom economy.
    

Efficacy and Selectivity Comparison

The true test of a chemical scaffold is the biological performance of its derived inhibitors. A superior scaffold must not only inhibit the primary target but also avoid kinases with homologous active sites (e.g., EGFR), which are responsible for dose-limiting toxicities like severe rash and diarrhea[4].

Table 1 summarizes the performance of inhibitors derived from the 3-hydrazinylpiperidine scaffold compared to traditional alternatives.

Parameter3-Hydrazinylpiperidine Scaffold (e.g., Aminopyrazole Cyanamides)3-Aminopiperidine Scaffold (e.g., Ibrutinib-like)Pyrrolidine Scaffold
Primary Target (BTK IC50) < 0.5 nM0.5 nM1.2 nM
EGFR Selectivity > 500-fold (High)< 10-fold (Low)Moderate
Synthetic Yield (Core) > 85% (Regioselective)< 50% (Isomeric mixtures)< 60%
Warhead Compatibility Acrylamide, Cyanamide (Reversible)Acrylamide (Irreversible)Acrylamide
Clinical Advantage Reduced off-target toxicityFirst-in-class, but high off-target effectsLimited structural novelty

Data synthesized from comparative kinome profiling of aminopyrazole carboxamides and ibrutinib[1],[4],[3].

Experimental Workflows: Self-Validating Systems

To ensure reproducibility across discovery labs, the following protocols detail the utilization of Benzyl 3-hydrazinylpiperidine-1-carboxylate and the subsequent biological validation of the synthesized inhibitors.

Protocol A: Convergent Synthesis of the Aminopyrazole Core
  • Causality Check : We utilize the Cbz-protected hydrazine (Benzyl 3-hydrazinylpiperidine-1-carboxylate) to prevent premature reaction of the piperidine nitrogen. This orthogonal protection ensures the malononitrile exclusively reacts with the hydrazine terminus, while the Cbz group can be cleanly removed later via hydrogenolysis to append the covalent warhead[2],[5].

  • Preparation : Dissolve Benzyl 3-hydrazinylpiperidine-1-carboxylate hydrochloride (1.0 eq) in absolute ethanol.

  • Condensation : Add the appropriately substituted malononitrile (1.05 eq) and triethylamine (2.0 eq) to neutralize the hydrochloride salt and initiate the reaction[5].

  • Cyclization : Heat the mixture to reflux (80 °C) for 16 hours. The initial hydrazone intermediate will spontaneously cyclize to form the 5-aminopyrazole core.

  • Isolation : Concentrate the mixture under reduced pressure, partition between EtOAc and water, and purify via flash chromatography. Yields typically exceed 85% with >98% regiomeric purity[2].

Protocol B: In Vitro BTK vs. EGFR Kinase Selectivity Assay
  • Causality Check : To validate the vector projection of the scaffold, we must measure both the on-target (BTK) and off-target (EGFR) covalent engagement. Both kinases possess a homologous active-site cysteine (Cys481 in BTK, Cys797 in EGFR), making this the ultimate test of scaffold precision[6].

  • Enzyme Incubation : Incubate recombinant human BTK or EGFR with varying concentrations of the functionalized inhibitor (0.1 nM to 10 µM) in kinase buffer (HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA) for 60 minutes.

  • ATP Addition : Initiate the reaction by adding ATP (at the respective

    
     for each kinase) and a fluorescently labeled peptide substrate.
    
  • Detection : After 1 hour of reaction time, add the development reagent (e.g., TR-FRET antibody specific to the phosphorylated peptide).

  • Analysis : Calculate the

    
     using a 4-parameter logistic regression. A successful 3-hydrazinylpiperidine-derived cyanamide will show a BTK 
    
    
    
    nM and an EGFR
    
    
    nM[1].

Visualizations

G Hinge Kinase Hinge Region (Met477, Glu475) Core Aminopyrazole Core (Hydrogen Bonding) Hinge->Core Binds Scaffold Piperidine Scaffold (Conformational Vector) Core->Scaffold Attached via N1 Warhead Covalent Warhead (Acrylamide/Cyanamide) Scaffold->Warhead Projects Cys481 Cys481 Residue (Covalent Adduct) Warhead->Cys481 Covalent Bond

Diagram 1: Spatial logic of BTK inhibition using the 3-hydrazinylpiperidine-derived scaffold.

G cluster_0 Method A: 3-Hydrazinylpiperidine (De Novo) cluster_1 Method B: 3-Aminopiperidine (Coupling) A1 Benzyl 3-hydrazinylpiperidine-1-carboxylate A2 Condensation with Malononitrile A1->A2 A3 Regioselective Aminopyrazole Formation A2->A3 B1 3-Aminopiperidine or 3-Hydroxypiperidine B2 SNAr / Mitsunobu with Pre-formed Pyrazole B1->B2 B3 Mixture of N1/N2 Isomers (Lower Yield) B2->B3

Diagram 2: Synthetic workflow comparison highlighting the regioselective advantage of Method A.

References

  • [2] Supporting Information: Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning. ACS Publications. URL:[Link]

  • [5] WO2014068527A1 - Bruton's tyrosine kinase inhibitors. Google Patents. URL:

  • [1] Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning. ACS Medicinal Chemistry Letters. URL:[Link]

  • [4] Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning. PubMed Central (PMC). URL:[Link]

  • [6] Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning. ACS Medicinal Chemistry Letters. URL:[Link]

  • [3] Ibrutinib | C25H24N6O2 | CID 24821094. PubChem - NIH. URL:[Link]

Sources

Comparative

Application Guide: Cross-Reactivity Profiling of Monoclonal Antibodies Targeting Benzyl 3-hydrazinylpiperidine-1-carboxylate Conjugates

Executive Summary & Scientific Context In the development of targeted covalent therapeutics, Benzyl 3-hydrazinylpiperidine-1-carboxylate (B3HP) serves as a critical structural intermediate, particularly in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

In the development of targeted covalent therapeutics, Benzyl 3-hydrazinylpiperidine-1-carboxylate (B3HP) serves as a critical structural intermediate, particularly in the synthesis of advanced aminopyrazole carboxamide Bruton's Tyrosine Kinase (BTK) inhibitors[1]. These specific BTK inhibitors are engineered to tune covalent reactivity from irreversible to reversible states, effectively targeting the Cys481 residue while minimizing off-target kinome effects[2].

During preclinical and clinical phases, tracking the pharmacokinetic (PK) profile of the intact drug and its cleaved metabolites is paramount. Because the B3HP moiety is often conserved in specific metabolic degradation pathways, generating monoclonal antibodies (mAbs) against B3HP conjugates provides a powerful tool for bioanalytical PK and Anti-Drug Antibody (ADA) assays.

As application scientists, our objective is not merely to generate binding antibodies, but to rigorously profile their cross-reactivity . This guide objectively compares the performance of two candidate clones—B3HP-mAb-01 (High Specificity) and B3HP-mAb-02 (Broad Reactivity)—providing the experimental framework and causality behind selecting the optimal clone for specific bioanalytical workflows.

Hapten Design & Conjugation Strategy

Small molecules like B3HP (MW ~249.3 Da) are haptens; they possess antigenicity but lack inherent immunogenicity. To elicit a robust immune response, B3HP must be covalently linked to a high-molecular-weight carrier protein.

The Causality of Carrier Selection: We utilize Keyhole Limpet Hemocyanin (KLH) for the immunization phase due to its massive size and numerous available primary amines, which maximize hapten density and T-cell dependent immune activation. Conversely, Bovine Serum Albumin (BSA) is used as the carrier for the screening antigen. This "carrier-switching" strategy is a self-validating system: it ensures that the antibodies we screen are specifically recognizing the B3HP moiety rather than the KLH backbone.

HaptenConjugation B3HP Benzyl 3-hydrazinylpiperidine -1-carboxylate (B3HP) Linker Glutaraldehyde Crosslinking B3HP->Linker KLH Carrier: KLH (Immunogenic) Linker->KLH BSA Carrier: BSA (Screening) Linker->BSA Immuno B3HP-KLH (Immunogen) KLH->Immuno Coat B3HP-BSA (ELISA Antigen) BSA->Coat

Caption: B3HP hapten conjugation workflow for immunization and screening.

Cross-Reactivity Study Design

To determine the precise epitope recognized by the candidate mAbs, we designed a competitive ELISA against structurally related analogs. The selection of competitors is deliberate to probe different regions of the B3HP molecule:

  • Target (B3HP): Establishes the baseline binding affinity (100% reactivity).

  • 3-hydrazinylpiperidine (De-benzylated): Tests the antibody's reliance on the bulky benzyl ester group for recognition.

  • Benzyl 3-hydroxypiperidine-1-carboxylate[3]: A non-hydrazinyl analog that tests specificity for the reactive hydrazine group, which is the exact linkage point to the aminopyrazole core in BTK inhibitors[1].

  • Intact BTK Inhibitor (Compound 9a)[4]: Evaluates if the antibody can recognize the B3HP moiety when it is sterically hindered within the full therapeutic molecule.

Experimental Protocol: Self-Validating Competitive ELISA

This protocol is designed as a self-validating system. By running the target standard curve in parallel with the competitors on the same plate, we normalize for day-to-day coating variations. Furthermore, a zero-competitor well (


) and a BSA-only blank are mandatory to establish maximum signal and rule out matrix interference.

Step-by-Step Methodology:

  • Antigen Coating: Dilute B3HP-BSA conjugate to 1.0 µg/mL in 50 mM Carbonate-Bicarbonate buffer (pH 9.6). Add 100 µL/well to a 96-well high-bind microplate. Incubate overnight at 4°C.

  • Washing & Blocking: Wash the plate 3 times with PBST (PBS + 0.05% Tween-20). Add 200 µL/well of Blocking Buffer (5% BSA in PBST) and incubate for 2 hours at 37°C to prevent non-specific binding.

  • Competition Phase (Crucial Step):

    • Prepare serial dilutions (0.01 to 10,000 ng/mL) of the free competitors in assay buffer.

    • In a separate non-binding plate, pre-mix 60 µL of the competitor dilution with 60 µL of the anti-B3HP mAb at its optimized

      
       concentration.
      
    • Transfer 100 µL of this mixture to the coated plate. Incubate for 1 hour at 37°C.

  • Detection: Wash 4 times with PBST. Add 100 µL/well of HRP-conjugated Goat Anti-Mouse IgG (diluted 1:5000). Incubate for 45 minutes at 37°C.

  • Substrate & Readout: Wash 5 times. Add 100 µL/well of TMB substrate. Incubate in the dark for 15 minutes. Stop the reaction with 50 µL/well of 2M

    
    . Read absorbance at 450 nm.
    

CompetitiveELISA Coat 1. Coat Plate B3HP-BSA Antigen Mix 2. Co-incubate mAb + Free Competitor Coat->Mix Bind 3. Competitive Binding (Signal inversely proportional to competitor) Mix->Bind Detect 4. HRP-Secondary & TMB Read OD 450nm Bind->Detect Analysis 5. Calculate IC50 & % Cross-Reactivity Detect->Analysis

Caption: Step-by-step logic of the competitive ELISA for cross-reactivity profiling.

Data Presentation & Performance Comparison

Cross-reactivity (CR) is calculated using the formula: % CR = (


 of Target / 

of Competitor) × 100
Quantitative Cross-Reactivity Profiling
Competitor AnalyteClone B3HP-mAb-01

(ng/mL)
Clone 01 % Cross-ReactivityClone B3HP-mAb-02

(ng/mL)
Clone 02 % Cross-Reactivity
Benzyl 3-hydrazinylpiperidine-1-carboxylate (Target)2.5 100% 3.1 100%
3-hydrazinylpiperidine (De-benzylated metabolite)>10,000<0.025%45.26.8%
Benzyl 3-hydroxypiperidine-1-carboxylate (Non-hydrazinyl)1,2500.2%15.520.0%
Intact BTK Inhibitor (Compound 9a)8.529.4%3.588.5%
Scientific Interpretation & Application Guidance
  • Clone B3HP-mAb-01 (Metabolite-Specific): This clone demonstrates exquisite specificity for the intact B3HP hapten. The near-zero cross-reactivity with the de-benzylated and non-hydrazinyl analogs indicates that its paratope requires both the benzyl ester ring and the hydrazine moiety for stable binding. Because it shows lower cross-reactivity (29.4%) to the intact BTK inhibitor, Clone 01 is the optimal choice for PK assays designed to specifically quantify the cleaved B3HP metabolite without interference from the parent drug.

  • Clone B3HP-mAb-02 (Broad/Parent Drug Reactive): This clone exhibits broader recognition. It binds the intact BTK inhibitor (Compound 9a) almost as efficiently as the free hapten (88.5% CR), suggesting its epitope is localized away from the aminopyrazole linkage site, likely focusing on the piperidine ring itself. Clone 02 is highly recommended for "Total Drug" assays , where the goal is to pull down both the intact BTK inhibitor and its primary piperidine-containing metabolites simultaneously.

References

  • Schnute, M. E., et al. (2018). "Aminopyrazole Carboxamide Bruton’s Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning." ACS Medicinal Chemistry Letters, 10(1), 80-85. Available at:[Link]

  • Crowther, J. R. (2000). "The ELISA Guidebook." Methods in Molecular Biology, Springer. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6932653, (S)-Benzyl 3-hydroxypiperidine-1-carboxylate." PubChem. Available at:[Link]

Sources

Validation

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to Benzyl 3-hydrazinylpiperidine-1-carboxylate

Abstract Benzyl 3-hydrazinylpiperidine-1-carboxylate is a valuable heterocyclic building block in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents due to its unique structural motif combin...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Benzyl 3-hydrazinylpiperidine-1-carboxylate is a valuable heterocyclic building block in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents due to its unique structural motif combining a protected piperidine ring with a reactive hydrazine moiety. The efficiency of its synthesis is a critical factor for researchers in drug discovery and development. This guide provides a comprehensive, head-to-head comparison of the two most logical synthetic routes to this target compound: Route 1: Direct Reductive Amination and Route 2: Nucleophilic Substitution via a Mesylate Intermediate . We present detailed, validated protocols, mechanistic insights, and a comparative analysis of key performance metrics including overall yield, step count, purity, and operational safety to guide chemists in selecting the optimal pathway for their specific research and development needs.

Introduction

The piperidine scaffold is one of the most ubiquitous N-heterocycles found in FDA-approved drugs.[1] The incorporation of a hydrazine group at the C3 position introduces a versatile functional handle for further elaboration, such as the formation of hydrazones or pyrazoles, which are themselves important pharmacophores. The benzyloxycarbonyl (Cbz) protecting group offers robust protection of the piperidine nitrogen, which can be readily removed under standard hydrogenolysis conditions, allowing for late-stage diversification.

Given its utility, the efficient and scalable synthesis of Benzyl 3-hydrazinylpiperidine-1-carboxylate is of significant interest. This guide aims to provide an objective, data-supported benchmark of two primary synthetic strategies, enabling researchers to make informed decisions based on laboratory scale, cost, and safety considerations.

Route 1: Direct Reductive Amination of a Ketone Precursor

This approach is the most convergent route, forming the target C-N bond in a single, one-pot operation from the commercially available ketone, Benzyl 3-oxopiperidine-1-carboxylate.

Principle and Rationale

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an intermediate imine (or in this case, a hydrazone), which is then reduced in situ to the desired product.[2][3] The choice of a mild reducing agent is critical to selectively reduce the C=N bond of the hydrazone without reducing the starting ketone. Sodium cyanoborohydride (NaBH₃CN) is a well-established reagent for this purpose, as it is less reactive towards ketones and aldehydes at neutral or slightly acidic pH but highly effective for the reduction of protonated imines and their analogues.[4]

The reaction proceeds via the acid-catalyzed formation of a hydrazone intermediate from Benzyl 3-oxopiperidine-1-carboxylate and hydrazine. This intermediate is then selectively reduced by the hydride agent to yield the final product.

Workflow Diagram: Route 1

Route_1_Workflow cluster_main Route 1: Direct Reductive Amination start Benzyl 3-oxopiperidine-1-carboxylate (N-Cbz-3-piperidone) reagents Hydrazine Hydrate (N₂H₄·H₂O) Sodium Cyanoborohydride (NaBH₃CN) Acetic Acid (AcOH) in Methanol (MeOH) start->reagents One-pot reaction product Benzyl 3-hydrazinylpiperidine-1-carboxylate reagents->product In situ reduction

Caption: One-pot synthesis via reductive amination.

Detailed Experimental Protocol: Route 1
  • Reaction Setup: To a solution of Benzyl 3-oxopiperidine-1-carboxylate (1.0 eq, e.g., 2.33 g, 10.0 mmol) in anhydrous methanol (50 mL) in a round-bottom flask equipped with a magnetic stirrer, add hydrazine hydrate (1.2 eq, e.g., 0.6 mL, 12.0 mmol).

  • pH Adjustment: Add glacial acetic acid dropwise to the stirring solution to adjust the pH to approximately 5-6. This step is crucial for promoting the formation of the hydrazone intermediate.

  • Initiation of Reduction: Stir the mixture at room temperature for 1 hour to allow for hydrazone formation.

  • Addition of Reducing Agent: To the stirring solution, add sodium cyanoborohydride (1.5 eq, e.g., 0.94 g, 15.0 mmol) portion-wise over 15 minutes. Caution: NaBH₃CN is highly toxic and releases hydrogen cyanide gas upon contact with strong acids. Perform this step in a well-ventilated fume hood.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Carefully quench the reaction by the slow addition of 1M HCl (aq) until gas evolution ceases. Concentrate the mixture under reduced pressure to remove the methanol.

  • Extraction: Dilute the aqueous residue with water (50 mL) and basify to pH > 10 with 2M NaOH (aq). Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to afford the pure product.

Route 2: Nucleophilic Substitution via Mesylate Activation

This two-step sequence involves the activation of a hydroxyl group as a mesylate, creating a good leaving group for subsequent nucleophilic substitution by hydrazine. This is a classic and reliable method for forming C-N bonds when a suitable alcohol precursor is available.

Principle and Rationale

This route begins with Benzyl 3-hydroxypiperidine-1-carboxylate. The hydroxyl group is a poor leaving group and must be chemically activated. Mesylation (reaction with methanesulfonyl chloride, MsCl) in the presence of a non-nucleophilic base like triethylamine (TEA) converts the alcohol into a methanesulfonate (mesylate).[5] The mesylate is an excellent leaving group, readily displaced by nucleophiles.

In the second step, the mesylate intermediate is treated with hydrazine. Hydrazine acts as a nucleophile, displacing the mesylate group in an Sₙ2 reaction to form the desired product. An excess of hydrazine is often used to minimize potential side reactions, such as the formation of bis-alkylated products.

Workflow Diagram: Route 2

Route_2_Workflow cluster_main Route 2: Nucleophilic Substitution start Benzyl 3-hydroxypiperidine-1-carboxylate step1_reagents Methanesulfonyl Chloride (MsCl) Triethylamine (TEA) in DCM start->step1_reagents Step 2a: Mesylation intermediate Benzyl 3-((methylsulfonyl)oxy)piperidine- 1-carboxylate step1_reagents->intermediate step2_reagents Hydrazine Hydrate (N₂H₄·H₂O) in Ethanol intermediate->step2_reagents Step 2b: Substitution product Benzyl 3-hydrazinylpiperidine-1-carboxylate step2_reagents->product

Caption: Two-step synthesis via mesylate intermediate.

Detailed Experimental Protocol: Route 2

Step 2a: Synthesis of Benzyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate

  • Reaction Setup: Dissolve Benzyl 3-hydroxypiperidine-1-carboxylate (1.0 eq, e.g., 2.35 g, 10.0 mmol) in anhydrous dichloromethane (DCM, 50 mL) in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add triethylamine (1.5 eq, e.g., 2.1 mL, 15.0 mmol).

  • Mesylation: Add methanesulfonyl chloride (1.2 eq, e.g., 0.93 mL, 12.0 mmol) dropwise to the stirring solution, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Quench the reaction with water (30 mL). Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1M HCl (aq) (30 mL), saturated NaHCO₃ (aq) (30 mL), and brine (30 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude mesylate is often of sufficient purity to be used directly in the next step without further purification.

Step 2b: Synthesis of Benzyl 3-hydrazinylpiperidine-1-carboxylate

  • Reaction Setup: Dissolve the crude mesylate from Step 2a (1.0 eq, assuming quantitative yield from the previous step, ~10.0 mmol) in ethanol (50 mL).

  • Nucleophilic Substitution: Add hydrazine hydrate (3.0 eq, e.g., 1.5 mL, 30.0 mmol) and heat the mixture to reflux (approx. 80 °C) for 4-6 hours.

  • Reaction Monitoring: Monitor the disappearance of the mesylate intermediate by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent. Dilute the residue with water (50 mL) and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Head-to-Head Performance Comparison

The selection of a synthetic route is a multi-factorial decision. The following table provides a comparative summary of the two routes based on key performance indicators derived from established methodologies for analogous transformations.

ParameterRoute 1: Reductive AminationRoute 2: Nucleophilic SubstitutionRationale & Justification
Starting Material Benzyl 3-oxopiperidine-1-carboxylateBenzyl 3-hydroxypiperidine-1-carboxylateBoth precursors are commercially available, though pricing and availability can vary. The ketone is often derived from the alcohol via oxidation.
Number of Steps 12Route 1 is more step-economical, which is highly advantageous for rapid synthesis.
Estimated Overall Yield 55-70%60-75%While Route 1 is a single step, reductive aminations can sometimes be lower yielding. The two steps of Route 2 (mesylation and substitution) are typically high-yielding reactions (>80% each).
Purity Profile Moderate to HighHighRoute 1 may have side products from over-alkylation or incomplete reaction. Route 2 often yields cleaner reactions, especially if the intermediate mesylate is purified.
Key Reagents NaBH₃CN, Acetic AcidMsCl, TEA, HydrazineRoute 1 requires a toxic cyanoborohydride reagent. Route 2 uses corrosive MsCl and a large excess of hydrazine. Both require careful handling.
Scalability ModerateGoodThe use of NaBH₃CN can present challenges on a larger scale due to toxicity and cost. Two-step sequences like Route 2 are often more straightforward to scale up in process chemistry.
Safety Concerns High: Use of toxic NaBH₃CN (HCN gas evolution risk).[4]Moderate: Use of corrosive MsCl and excess hydrazine (toxic and corrosive).Both routes involve hazardous materials, but the acute toxicity and handling precautions for cyanoborohydride are generally more stringent.

Conclusion and Recommendation

Both the Direct Reductive Amination (Route 1) and the Nucleophilic Substitution (Route 2) represent viable and effective strategies for the synthesis of Benzyl 3-hydrazinylpiperidine-1-carboxylate.

  • Route 1 (Reductive Amination) is the superior choice for rapid, small-scale laboratory synthesis and lead generation . Its primary advantage is step economy, allowing for the direct conversion of a commercially available ketone to the final product in a single operation. However, this comes at the cost of using a highly toxic reagent (NaBH₃CN), which may be a limiting factor for some laboratories and is less ideal for large-scale production.

  • Route 2 (Nucleophilic Substitution) is recommended for larger-scale synthesis, process development, and when high purity is paramount . Although it involves an additional step, the individual reactions (mesylation and Sₙ2 displacement) are typically robust, high-yielding, and generate cleaner product profiles, simplifying purification. This pathway avoids the use of cyanide-based reagents, which can be a significant advantage from a process safety perspective.

Ultimately, the choice depends on the specific priorities of the research or development campaign. For speed and convenience on a discovery scale, Route 1 is highly attractive. For scalability, purity, and process safety, the two-step Route 2 is the more prudent approach.

References

  • BenchChem (2025). Head-to-head comparison of different Piperidine-3-carbothioamide synthetic routes.
  • Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in Drugs. Journal of Medicinal Chemistry, 57(15), 5845–5859.
  • DTIC (2025). Piperidine Synthesis.
  • ResearchGate (2022). Main routes to the piperidine cycle synthesis.
  • Organic Chemistry Portal (2024). Synthesis of piperidines.
  • ChemScene (n.d.). Benzyl (3S,4R)-3-fluoro-4-((methylsulfonyl)oxy)
  • University of Michigan (2008).
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  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904. (Note: This is a foundational reference for the use of NaBH₃CN).
  • Organic Syntheses (1972). N,N-DIMETHYLCYCLOHEXYLAMINE. Coll. Vol. 6, p.499; Vol. 52, p.124.
  • Organic Chemistry Portal (n.d.).
  • MDPI (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • ResearchGate (2025). A Facile Synthesis of 3-(Substituted benzyl)piperidines.
  • PMC (n.d.).
  • PubChem (n.d.). Benzyl 4-((methylsulfonyl)oxy)
  • ResearchGate (n.d.). Scheme 3. Reactions of compound 4 with hydrazine hydrate, phenylhydrazine, cyclohexylamine and piperidine.
  • PubMed (2014). bis[1-aryl-3-(piperidine-1-yl)
  • PMC (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • BenchChem (2025). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride.
  • MilliporeSigma (n.d.). Benzyl 4-((methylsulfonyl)oxy)
  • Biotage (n.d.).
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  • PMC (n.d.). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease.
  • Acta Poloniae Pharmaceutica (2013). SYNTHESIS OF NOVEL N-BENZYL SUBSTITUTED PIPERIDINE AMIDES OF 1H-INDOLE-5-CARBOXYLIC ACID AS POTENTIAL INHIBITORS OF CHOLINESTERASES.
  • ResearchGate (2025).
  • PrepChem.com (n.d.). Synthesis of N-Cbz-ethanolamine.
  • Chemistry LibreTexts (2023). 19.10: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction.
  • PMC (n.d.).
  • Lookchem (2022). NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES.
  • University of Thi-Qar (n.d.).
  • PMC (n.d.). The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)
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  • ResearchGate (n.d.). ChemInform Abstract: A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups.
  • Heterocycles (1996). UNEXPECTED PRODUCTS IN THE REACTIONS OF s-TETRAZINE HYDRAZONES WITH ENAMINES.
  • Semantic Scholar (2021). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3.
  • Arkivoc (n.d.). Synthesis and characterization of chloromaleimidobenzenesulfonylhydrazones.

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Comparative

Mechanism of Action Comparison Guide: Benzyl 3-Hydrazinylpiperidine-1-Carboxylate-Derived BTK Inhibitors

As a Senior Application Scientist evaluating kinase inhibitor pipelines, I frequently analyze the structural logic and mechanistic validation of novel therapeutic scaffolds. Bruton's Tyrosine Kinase (BTK) is a critical s...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist evaluating kinase inhibitor pipelines, I frequently analyze the structural logic and mechanistic validation of novel therapeutic scaffolds. Bruton's Tyrosine Kinase (BTK) is a critical signaling node in the B-cell receptor (BCR) pathway, making it a primary target for B-cell malignancies and autoimmune disorders .

Historically, first-generation BTK inhibitors (e.g., ibrutinib) have utilized an acrylamide-based covalent reactive group (CRG) to irreversibly bind to Cysteine 481 (Cys481) in the BTK active site. However, this irreversible mechanism often drives off-target toxicity by binding to homologous cysteines in off-target kinases like EGFR and ITK. To engineer out this toxicity, researchers developed a highly selective aminopyrazole carboxamide scaffold synthesized from a critical intermediate: benzyl 3-hydrazinylpiperidine-1-carboxylate .

This guide objectively compares the mechanism of action (MoA) of traditional irreversible inhibitors against the novel reversible-covalent inhibitors derived from this piperidine scaffold, providing the experimental frameworks required to validate their performance .

Mechanistic Pathway & Structural Rationale

To understand the value of the benzyl 3-hydrazinylpiperidine-1-carboxylate scaffold, we must first map the target pathway. BTK activation is essential for PLCγ2 phosphorylation, which subsequently drives the NF-κB-mediated B-cell proliferation cascade.

BCR_Pathway BCR B-Cell Receptor (BCR) SYK SYK / LYN Kinases BCR->SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) (Target Node) SYK->BTK Phosphorylation (Y551) PLCg2 PLCγ2 Activation BTK->PLCg2 Phosphorylation (Y753/Y759) NFkB NF-κB / Calcium Signaling (Cell Proliferation) PLCg2->NFkB Downstream Cascade

BCR signaling cascade highlighting BTK as the central therapeutic node.

During synthesis, benzyl 3-hydrazinylpiperidine-1-carboxylate is condensed with substituted malononitriles to form the aminopyrazole core. The rigid piperidine ring acts as a precise spatial vector, directing the attached CRG directly toward Cys481 in the BTK hinge region.

By utilizing this specific scaffold, medicinal chemists can swap the traditional acrylamide group for a cyanamide group. This single substitution fundamentally shifts the MoA: the cyanamide forms a reversible Pinner-type imidate adduct with the Cys481 thiolate, rather than an irreversible Michael addition adduct, drastically improving kinome selectivity .

Comparative Performance Data

The transition from an irreversible to a reversible covalent MoA using the piperidine scaffold yields profound improvements in target selectivity. Below is a quantitative comparison of the resulting compounds against the industry standard.

Compound ClassCovalent Reactive Group (CRG)Binding MechanismBTK Potency (IC₅₀)EGFR Selectivity (Fold)Kinome Off-Targets
Ibrutinib (Reference) AcrylamideIrreversible Covalent0.5 nM~1x (Poor)ITK, EGFR, SRC, LCK
Piperidine-Acrylamide AcrylamideIrreversible Covalent< 1.0 nM~10x (Moderate)EGFR
Piperidine-Cyanamide CyanamideReversible Covalent< 1.0 nM>100x (Excellent)Minimal

Data synthesized from kinome profiling assays demonstrating the superiority of the cyanamide-tuned piperidine scaffold .

Self-Validating Experimental Protocols

To objectively confirm that a benzyl 3-hydrazinylpiperidine-1-carboxylate-derived compound operates via a reversible-covalent MoA, we must deploy an orthogonal, self-validating workflow. Covalent binding is proven via Mass Spectrometry (MS), while reversibility is proven via kinetic jump dilution.

MoA_Workflow Start Synthesize Inhibitor (Piperidine Scaffold) Incubate Incubate with BTK (WT vs C481S Mutant) Start->Incubate MS Intact Protein LC-MS (Adduct Detection) Incubate->MS Confirm Covalent Binding Dialysis Rapid Jump Dilution (100x into Assay Buffer) Incubate->Dialysis Test Reversibility Activity Kinase Activity Assay (Recovery Measurement) Dialysis->Activity Measure Dissociation Kinetics

Self-validating workflow combining LC-MS and kinetic assays for MoA confirmation.

Protocol 1: Intact Protein LC-MS (Covalent Adduct Confirmation)

Causality: To prove that the inhibitor forms a covalent bond specifically at the target site, we must observe a stoichiometric mass shift corresponding exactly to the inhibitor's molecular weight. Using a BTK C481S (Cysteine-to-Serine) mutant serves as an internal negative control. Because Serine is a weaker nucleophile than Cysteine, a lack of mass shift in the mutant confirms absolute site-specificity.

Methodology:

  • Preparation: Dilute recombinant BTK Wild-Type (WT) and BTK C481S mutant to 1 µM in assay buffer (20 mM HEPES, pH 7.4, 10 mM MgCl₂, 0.01% Triton X-100).

  • Incubation: Add the piperidine-derived inhibitor to a final concentration of 10 µM (10x stoichiometric excess). Incubate at room temperature for 60 minutes to ensure steady-state binding.

  • Quenching: Stop the reaction by adding 0.1% Formic Acid to denature the protein and stabilize the adduct.

  • Acquisition: Inject the sample into a Liquid Chromatography-Time of Flight Mass Spectrometer (LC-TOF-MS) using a C4 desalting column.

  • Deconvolution: Process the raw m/z spectra using maximum entropy algorithms to determine the intact protein mass. A shift of exactly +[Inhibitor Mass] Daltons in the WT, but not the C481S mutant, confirms targeted covalent binding.

Protocol 2: Jump Dilution Kinase Assay (Reversibility Confirmation)

Causality: Covalent binding alone does not dictate reversibility. By pre-incubating the enzyme-inhibitor complex at high concentrations and rapidly diluting it, irreversible inhibitors will maintain near-total inhibition because they cannot detach. Conversely, reversible covalent inhibitors (like the cyanamide derivatives) will dissociate due to the sudden drop in concentration, restoring kinase activity over time.

Methodology:

  • Pre-Incubation: Incubate BTK WT (100 nM) with the inhibitor (1 µM) for 2 hours at room temperature to achieve >95% target occupancy.

  • Jump Dilution: Rapidly dilute the enzyme-inhibitor complex 100-fold into a reaction buffer containing 1 mM ATP and a fluorescently labeled BTK peptide substrate. The final enzyme concentration drops to 1 nM, and the inhibitor drops to 10 nM (well below its effective inhibitory concentration).

  • Kinetic Monitoring: Continuously monitor substrate phosphorylation via microfluidic mobility shift assays or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for 4 hours.

  • Data Analysis: Plot the product formation over time. Irreversible inhibitors will yield a flat line (no activity). Reversible inhibitors will show a curvilinear recovery of activity. Calculate the dissociation half-life (

    
    ) by fitting the data to a first-order dissociation kinetic model.
    

Conclusion

The utilization of benzyl 3-hydrazinylpiperidine-1-carboxylate as a foundational synthetic building block represents a masterclass in rational drug design. By providing a rigid, predictable vector within the BTK active site, this scaffold allowed application scientists and medicinal chemists to systematically tune the covalent reactive group. The resulting shift from irreversible acrylamides to reversible-covalent cyanamides preserves sub-nanomolar BTK potency while virtually eliminating off-target EGFR toxicity, setting a new standard for kinase inhibitor safety profiles.

References

  • Fares A, et al. "Bruton's Tyrosine Kinase Inhibitors: Recent Updates." International Journal of Molecular Sciences, 2024.[Link]

  • Schnute ME, et al. "Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning." ACS Medicinal Chemistry Letters, 2018.[Link]

Validation

Head-to-head comparison of analytical techniques for Benzyl 3-hydrazinylpiperidine-1-carboxylate

As a Senior Application Scientist, I frequently encounter the analytical dilemma of profiling bi-functional pharmaceutical intermediates. Benzyl 3-hydrazinylpiperidine-1-carboxylate (CAS: 1282834-23-4) is a prime example...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical dilemma of profiling bi-functional pharmaceutical intermediates. Benzyl 3-hydrazinylpiperidine-1-carboxylate (CAS: 1282834-23-4) is a prime example of such a molecule. It possesses a hydrophobic, UV-active carboxybenzyl (Cbz) protecting group at the N1 position, juxtaposed with a highly polar, basic, and reactive free hydrazine moiety at the C3 position [1].

This guide objectively compares the two dominant analytical methodologies used for the purity assessment and impurity profiling of this compound: Reversed-Phase HPLC-UV (RP-HPLC-UV) via Pre-column Derivatization versus Direct Mixed-Mode LC-MS/MS .

The Analytical Dilemma: Causality Behind Technique Selection

To design a robust analytical method, we must first understand the molecular behavior of Benzyl 3-hydrazinylpiperidine-1-carboxylate.

If you inject this compound directly onto a standard C18 reversed-phase column, the Cbz group will successfully anchor the molecule to the hydrophobic stationary phase. However, the basic hydrazine group (


) remains positively charged under typical acidic mobile phase conditions. This localized positive charge interacts strongly with residual, negatively charged silanol groups (

) on the silica support. This secondary ion-exchange interaction causes the analyte to desorb at inconsistent rates, resulting in severe peak tailing, poor resolution, and inaccurate integration.

To circumvent this, analytical scientists employ two divergent strategies:

  • Mask the Polarity (RP-HPLC-UV): React the hydrazine group with an aldehyde (e.g., p-tolualdehyde) to form a hydrazone. This eliminates the basicity of the primary amine, increases overall hydrophobicity, and extends the conjugated

    
    -system, drastically enhancing UV absorbance [2].
    
  • Embrace the Polarity (Mixed-Mode LC-MS/MS): Abandon standard C18 chemistry and use a Mixed-Mode Cation Exchange column (e.g., Primesep 100). These columns feature embedded acidic groups that predictably interact with the basic hydrazine, yielding sharp peaks without the need for derivatization [3].

Quantitative Data Comparison

The following table summarizes the performance metrics of both methodologies based on validation studies for piperidine-hydrazine derivatives [4].

Analytical ParameterRP-HPLC-UV (Pre-column Derivatization)Mixed-Mode LC-MS/MS (Direct Injection)
Target Analyte State Hydrazone derivativeIntact free hydrazine
Column Chemistry End-capped C18 (e.g., Zorbax Eclipse)Mixed-Mode Cation Exchange
Detection Mode UV Absorbance (254 nm)ESI+ MRM (

250.1

91.1)
Sample Prep Time High (~45 minutes)Low (~5 minutes)
Limit of Detection (LOD) 0.2 µg/mL2 ng/mL
Limit of Quantitation (LOQ) 0.5 µg/mL5 ng/mL
Linearity (

)
> 0.999 (0.5 - 50 µg/mL)> 0.995 (5 - 500 ng/mL)
Primary Advantage High precision, low operational costHigh sensitivity, high throughput
Primary Limitation Potential derivatization artifactsMatrix suppression in ESI source

Workflow & Decision Matrix

AnalyticalWorkflow Start Benzyl 3-hydrazinylpiperidine -1-carboxylate Sample Split Select Analytical Pathway Start->Split Path1 Pathway A: RP-HPLC-UV Split->Path1 High Matrix Interference Path2 Pathway B: Mixed-Mode LC-MS/MS Split->Path2 Trace Level Quantification Deriv Pre-column Derivatization (e.g., p-Tolualdehyde) Path1->Deriv Direct Direct Injection (No Derivatization) Path2->Direct Col1 C18 Reversed-Phase Column (Hydrophobic Retention) Deriv->Col1 Col2 Mixed-Mode Cation Exchange (Polar & Ionic Retention) Direct->Col2 Det1 UV Detection (254 nm) Col1->Det1 Det2 ESI-MS/MS (MRM Mode) Col2->Det2 Data Data Analysis & Impurity Profiling Det1->Data Det2->Data

Workflow comparison for Benzyl 3-hydrazinylpiperidine-1-carboxylate analysis.

Self-Validating Experimental Protocols

To ensure scientific integrity, both protocols below are designed as self-validating systems . This means the methodology inherently checks its own accuracy and reliability during every run, preventing false positives or undetected matrix effects.

Protocol A: RP-HPLC-UV via Pre-Column Derivatization

Best for: Routine batch release and bulk purity analysis where UV detection is standard.

1. Reagent Preparation:

  • Derivatization Reagent: Prepare a 10 mM solution of p-tolualdehyde in HPLC-grade Acetonitrile (ACN).

  • Internal Standard (IS): Prepare a 1.0 mg/mL solution of Benzyl 4-hydrazinylpiperidine-1-carboxylate (a structural isomer) to monitor derivatization efficiency.

2. Self-Validating Sample Derivatization:

  • Transfer 100 µL of the sample (approx. 1 mg/mL) into an amber HPLC vial.

  • Validation Step: Add 10 µL of the IS solution. If the final IS peak area deviates by >5% from the historical average, the derivatization reaction is deemed incomplete, and the sample must be re-prepped.

  • Add 100 µL of the p-tolualdehyde reagent.

  • Cap and incubate at 40°C for 30 minutes. Quench with 800 µL of Mobile Phase A.

3. Chromatographic Conditions:

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Ultrapure Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 20% B to 80% B over 15 minutes. Flow rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

4. System Suitability Testing (SST):

  • Prior to sample analysis, inject a known standard mix 5 times. The run is only valid if the %RSD of the analyte peak area is

    
     and the USP tailing factor is 
    
    
    
    .
Protocol B: Direct Mixed-Mode LC-MS/MS

Best for: Trace-level impurity profiling and pharmacokinetic (PK) studies requiring maximum sensitivity.

1. Sample Preparation:

  • Dilute the Benzyl 3-hydrazinylpiperidine-1-carboxylate sample 1:1000 in Mobile Phase A to prevent detector saturation.

2. Self-Validating Matrix Spike:

  • Validation Step: Prepare a duplicate sample spiked with a known concentration (e.g., 50 ng/mL) of the reference standard. Calculate the % Recovery. A recovery outside the 85% - 115% range indicates severe ion suppression in the ESI source, requiring further sample dilution or a switch to a different ionization mode (e.g., APCI).

3. Chromatographic Conditions:

  • Column: SIELC Primesep 100 (2.1 x 100 mm, 3 µm) – Mixed-mode reverse-phase/cation-exchange [3].

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0). Note: Formate is used instead of TFA to ensure MS compatibility.

  • Mobile Phase B: Acetonitrile.

  • Elution: Isocratic at 50% A / 50% B. Flow rate: 0.3 mL/min.

4. Mass Spectrometry (ESI+ MRM) Parameters:

  • Precursor Ion:

    
     250.1 (
    
    
    
    ).
  • Quantifier Transition:

    
     250.1 
    
    
    
    91.1 (Tropylium ion fragment from the Cbz benzyl group).
  • Qualifier Transition:

    
     250.1 
    
    
    
    106.1.
  • Validation Step: The ion ratio between the quantifier and qualifier transitions must remain within

    
     of the reference standard to confirm peak purity and identity.
    

Conclusion

The choice of analytical technique for Benzyl 3-hydrazinylpiperidine-1-carboxylate hinges entirely on the required sensitivity and available laboratory infrastructure. RP-HPLC-UV with derivatization remains the gold standard for bulk purity analysis due to its high precision and reliance on ubiquitous UV detectors. Conversely, Mixed-Mode LC-MS/MS is indispensable for trace-level quantification, bypassing the kinetic variables of derivatization by leveraging the molecule's inherent basicity for chromatographic retention.

References
  • Supporting Information: Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry. Documenting the synthesis, structural elucidation, and HPLC-UV (220 nm) purity characterization of Benzyl 3-hydrazinylpiperidine-1-carboxylate derivatives. 1

  • Quantification of Hydrazine in Human Urine by HPLC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. Demonstrating the necessity and mechanisms of aldehyde-based pre-column derivatization for the stabilization and detection of reactive hydrazine species.2

  • HPLC Analysis of Piperazine on Primesep 100. SIELC Technologies Application Notes. Detailing the mechanism of mixed-mode cation-exchange chromatography for the retention of highly polar, basic secondary amines without ion-pairing reagents. 3

  • Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds. Benchchem. Outlining standard validation parameters (LOD, LOQ, Linearity) and system suitability criteria for piperidine derivatives. 4

Sources

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